molecular formula C3H9N5 B155205 1-carbamimidoyl-2-methylguanidine CAS No. 1609-00-3

1-carbamimidoyl-2-methylguanidine

Cat. No.: B155205
CAS No.: 1609-00-3
M. Wt: 115.14 g/mol
InChI Key: JLPWQEHTPOFCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-carbamimidoyl-2-methylguanidine is a useful research compound. Its molecular formula is C3H9N5 and its molecular weight is 115.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1609-00-3

Molecular Formula

C3H9N5

Molecular Weight

115.14 g/mol

IUPAC Name

1-carbamimidoyl-2-methylguanidine

InChI

InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8)

InChI Key

JLPWQEHTPOFCPG-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\C(=N)N)/N

Canonical SMILES

CN=C(N)N=C(N)N

Other CAS No.

1609-00-3

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of 1-Carbamimidoyl-2-methylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Carbamimidoyl-2-methylguanidine (Metformin)

For Researchers, Scientists, and Drug Development Professionals

This compound, known widely by its non-proprietary name Metformin, stands as a cornerstone in the management of type 2 diabetes.[1] Its chemical name, N,N-Dimethylimidodicarbonimidic diamide, describes a biguanide structure that has been a subject of chemical synthesis since the 1920s.[2][3] As the most prescribed oral antihyperglycemic agent, understanding its synthesis is crucial for pharmaceutical chemists and researchers involved in drug development and manufacturing.[1][4] This guide provides a comprehensive technical overview of the predominant synthesis pathways, the underlying chemical principles, and detailed experimental protocols, grounded in authoritative scientific literature.

Core Synthesis Strategy: Retrosynthetic Analysis

A retrosynthetic approach to this compound hydrochloride reveals a logical and efficient synthetic route. The primary disconnection occurs at the C-N bond linking the dimethylamino group to the biguanide backbone. This identifies dimethylamine and a cyanoguanidine (dicyandiamide) moiety as the key synthons, representing the most direct and industrially favored pathway for its construction.[5]

G Metformin This compound (Metformin) Disconnect C-N Disconnection Metformin->Disconnect Intermediates Dimethylamine + Cyanoguanidine Disconnect->Intermediates

Caption: Retrosynthetic analysis of Metformin.

The Primary Industrial Pathway: Dicyandiamide and Dimethylamine

The most prevalent and economically viable synthesis of this compound involves the direct reaction of dicyandiamide (2-cyanoguanidine) with dimethylamine, typically in the form of its hydrochloride salt.[2][6][7] This single-step process is robust, high-yielding, and adaptable to various reaction conditions.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in dicyandiamide. The use of dimethylamine hydrochloride is crucial; it is proposed that the more basic dicyandiamide deprotonates the dimethylammonium ion, liberating the free dimethylamine to initiate the nucleophilic attack.[5] A subsequent proton transfer yields the final, stable biguanide structure, which precipitates as the hydrochloride salt.[5]

G cluster_reactants Reactants cluster_product Product DCDA Dicyandiamide (2-Cyanoguanidine) Reaction Nucleophilic Addition DCDA->Reaction DMA_HCl Dimethylamine HCl DMA_HCl->Reaction Metformin_HCl This compound HCl (Metformin HCl) Reaction->Metformin_HCl

Caption: Primary synthesis pathway of Metformin HCl.

Methodological Variations and Causality

While the core reactants remain consistent, the conditions under which they are combined significantly influence reaction efficiency, purity, and environmental impact.

  • Solvent-Based Methods: The reaction is frequently performed in a high-boiling organic solvent.

    • Rationale: The solvent acts as a medium for heat transfer, ensuring a uniform reaction temperature and facilitating mixing of the reactants.[8]

    • Common Solvents: Toluene and xylene are traditionally used, allowing the reaction to be conducted at reflux temperatures required for the activation of the nitrile group.[2][3] Other solvents like N,N-dimethylformamide (DMF) have also been employed.[9] The choice of solvent can impact product isolation; for instance, using an organic solvent in which the product, Metformin HCl, is insoluble allows for direct precipitation and easier separation.[10]

  • Solvent-Free (Melt) Synthesis: This approach involves heating the solid reactants (dicyandiamide and dimethylamine hydrochloride) directly above their melting points without a solvent.

    • Rationale: This "green chemistry" approach eliminates solvent use, reducing waste, cost, and environmental impact.[11][12] It simplifies the process and can lead to shorter production times.[13]

  • Heating Techniques:

    • Conventional Heating: Standard heating mantles are used to bring the reaction mixture to temperatures between 100-160°C.[6][11] This method is effective but can lead to localized overheating, potentially increasing the formation of impurities.[11]

    • Microwave Irradiation: A more modern and efficient technique involves microwave heating. Microwaves directly heat the reactants, leading to a more uniform temperature profile throughout the mixture.[11][12]

    • Causality: The uniform heating provided by microwaves reduces the formation of temperature-dependent byproducts, thereby increasing the purity of the final product.[11][12] This method can also dramatically reduce reaction times from hours to minutes.[6]

Comparative Data on Synthesis Conditions
MethodSolventTemperature (°C)TimeYield (%)Reference(s)
ConventionalTolueneReflux-96[2]
ConventionalXyleneReflux-47[3]
High PressureOrganic Solvent120-1401-2 h>90[10]
MicrowaveNone (Melt)100-160-High[11][12]
Microwave (TLC)EthanolMWI (540W)5 min92[6]

Detailed Experimental Protocols

The following protocols represent common methodologies for the synthesis of this compound hydrochloride.

Protocol 1: Solvent-Based Synthesis with Conventional Heating

This protocol is adapted from established literature procedures.[2]

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide (2-cyanoguanidine)

  • Toluene

  • Hydrochloric Acid (if preparing the salt in situ)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add equimolar quantities of dimethylamine hydrochloride and dicyandiamide.

  • Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Reaction Completion: Maintain the reflux until the starting materials are consumed. Upon heating, the reactants will dissolve and then the product will begin to precipitate.

  • Isolation: Cool the reaction mixture to room temperature. The product, N,N-dimethylimidodicarbonimidic diamide hydrochloride (Metformin HCl), will precipitate out of the solution.[2]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold toluene or another non-polar solvent to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain the final compound. A yield of approximately 96% can be expected.[2]

Protocol 2: Purification by Recrystallization

Crude Metformin HCl can be further purified to pharmaceutical grade.[14]

Materials:

  • Crude Metformin HCl

  • 80% Ethanol in water

  • Activated Carbon

Procedure:

  • Dissolution: Dissolve the crude Metformin HCl in a minimal amount of hot purified water.[14]

  • Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.[14]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Add 80% ethanol to the hot filtrate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.[14]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_synthesis Synthesis cluster_purification Purification A 1. Mix Dicyandiamide & Dimethylamine HCl in Toluene B 2. Heat to Reflux A->B C 3. Cool Mixture to Precipitate B->C D 4. Filter Crude Product C->D E 5. Recrystallize from Water/Ethanol D->E F 6. Filter & Dry Pure Crystals E->F

Caption: Experimental workflow for Metformin HCl synthesis.

Conversion to the Free Base

For certain applications or the synthesis of different salt forms, Metformin hydrochloride must be converted to its highly alkaline free base, this compound.[15]

Protocol 3: Preparation of Metformin Free Base This procedure uses a strong base to deprotonate the hydrochloride salt.[15]

  • Base Preparation: Prepare a solution of sodium ethoxide in situ by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Deprotonation: Add fine crystals of Metformin hydrochloride in portions to the sodium ethoxide solution. The sodium ethoxide acts as a strong base, deprotonating the Metformin hydrochloride.

  • Isolation: The Metformin free base (1,1-Dimethylbiguanide) will precipitate as a white solid.[15]

  • Purification: The precipitate is collected and purified to be used in subsequent reactions, such as the synthesis of Metformin hydrosulfide by reacting it with H₂S.[15][16]

Conclusion

The synthesis of this compound (Metformin) is dominated by a straightforward and efficient reaction between dicyandiamide and dimethylamine hydrochloride. While the fundamental chemistry has been established for decades, modern advancements, particularly the use of microwave irradiation and solvent-free conditions, offer significant improvements in purity, reaction time, and environmental sustainability. The choice of methodology—whether a traditional solvent-based reflux or a modern melt synthesis—allows chemists to tailor the process based on scale, available equipment, and green chemistry objectives. A thorough understanding of these pathways, coupled with robust purification techniques, is essential for the consistent and high-quality production of this vital pharmaceutical agent.

References

  • ResearchGate. (n.d.). Chemical reaction of Metformin production. .

  • National Institutes of Health. (n.d.). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. .

  • Google Patents. (2021-01-28). WO/2021/012274 PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. .

  • ChemicalBook. (n.d.). Metformin hydrochloride synthesis. .

  • Google Patents. (n.d.). CN112028795A - Synthesis method of metformin hydrochloride. .

  • MDPI. (n.d.). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. .

  • The Science Snail. (2020-08-21). Total synthesis of metformin. .

  • Google Patents. (n.d.). CN102516130A - Preparation method of metformin hydrochloride. .

  • ACS Omega. (2025-08-27). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. .

  • Google Patents. (n.d.). BR112022001392A2 - Method for preparing metformin hydrochloride. .

  • Googleapis.com. (2016-04-21). WO 2016/059507 A1. .

  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. .

  • BenchChem. (n.d.). This compound;sulfuric acid | 36801-25-9. .

  • ResearchGate. (2025-10-16). (PDF) New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. .

  • News-Medical.net. (n.d.). Metformin Chemistry. .

  • SciSpace. (2017). Synthesis method of metformin hydrochloride. .

  • Google Patents. (n.d.). CN107445869A - A kind of synthetic method of Metformin hydrochloride. .

  • Sigma-Aldrich. (n.d.). 1,1-Dimethylbiguanide 97 1115-70-4. .

  • ResearchGate. (n.d.). The synthesis method of metformin new salts. .

  • Justia Patents. (2023-07-27). synthesis method and application of metformin hydrochloride. .

  • Google Patents. (n.d.). WO2019154769A1 - Process for the preparation of metformin. .

  • Google Patents. (2016-04-21). WO2016059507A1 - Improved process for the preparation of high pure metformine. .

  • Google Patents. (n.d.). Green recovery process of metformin hydrochloride distillation residue. .

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Carbamimidoyl-2-methylguanidine (Metformin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Carbamimidoyl-2-methylguanidine, a molecule more ubiquitously recognized in the pharmaceutical realm as Metformin, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its enduring prevalence in clinical practice is a testament to a robust efficacy profile, favorable safety, and a deepening understanding of its multifaceted mechanism of action.[3][4][5] This technical guide provides a comprehensive exploration of the fundamental physicochemical properties of Metformin, offering insights for researchers, scientists, and drug development professionals. Beyond a mere tabulation of data, this document delves into the experimental rationale and methodologies that underpin these key characteristics, fostering a deeper appreciation for the molecule's behavior in both laboratory and physiological settings.

Molecular Structure and Chemical Identity

Metformin belongs to the biguanide class of compounds, characterized by a unique arrangement of guanidine moieties.[6] Its structure imparts a strong basicity, a feature that is central to its physicochemical and pharmacological properties.

Chemical Name: this compound Synonyms: Metformin, N,N-Dimethylimidodicarbonimidic diamide Molecular Formula: C₄H₁₁N₅ Molecular Weight: 129.16 g/mol [7]

The hydrochloride salt, Metformin HCl (C₄H₁₁N₅·HCl, MW: 165.62 g/mol ), is the overwhelmingly common form utilized in pharmaceutical formulations due to its enhanced stability and solubility.[8][9]

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic profile. The key properties of Metformin are summarized below, followed by detailed discussions and experimental protocols.

PropertyValueSource(s)
pKa 2.8, 11.5[4]
logP (Octanol-Water Partition Coefficient) -2.6[6]
Aqueous Solubility Freely soluble in water[8][9]
Melting Point (as HCl salt) 223-226 °C[9][10][11]
Appearance (as HCl salt) White crystalline powder[9][12]
Acidity and Basicity (pKa)

The pKa values of Metformin, 2.8 and 11.5, indicate that it is a strong base.[4] At physiological pH (around 7.4), Metformin exists almost exclusively as a hydrophilic cation.[4] This ionization state is a critical determinant of its low lipid membrane permeability and its absorption, distribution, and excretion characteristics.

The pKa of Metformin can be reliably determined using potentiometric titration, a method that monitors pH changes in a solution upon the addition of a titrant.

Principle: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. By titrating a solution of Metformin with a strong acid or base and monitoring the pH, the inflection points in the titration curve can be used to determine the pKa values.

Materials and Equipment:

  • Metformin Hydrochloride reference standard

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (deionized or distilled)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of Metformin HCl and dissolve it in 50 mL of high-purity water.

  • Titration with NaOH: Place the solution on a stir plate and immerse the calibrated pH electrode. Begin stirring gently.

  • Add 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume will show peaks at the equivalence points.

Causality: The choice of potentiometric titration is based on its accuracy and direct measurement of the compound's buffering capacity at different pH values. The use of standardized acid and base solutions ensures the precision of the determined pKa.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value, such as Metformin's -2.6, signifies its high hydrophilicity.[6] This property explains its limited passive diffusion across cell membranes and its reliance on specific transporters for absorption and cellular uptake.

The traditional shake-flask method provides a direct measure of a compound's partitioning between two immiscible phases.

Principle: A solution of the compound is prepared in one phase (e.g., water) and then mixed with an equal volume of the immiscible phase (n-octanol). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Materials and Equipment:

  • Metformin Hydrochloride reference standard

  • n-Octanol (pre-saturated with water)

  • High-purity water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of Metformin HCl in the water phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the Metformin solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of Metformin using a validated analytical method (e.g., UV spectrophotometry at λmax ≈ 233 nm or HPLC).[3]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of Metformin recovered from both phases is close to the initial amount.

Solubility

Metformin hydrochloride is described as freely soluble in water.[8][9] This high aqueous solubility is advantageous for oral drug formulation, as it facilitates dissolution in the gastrointestinal tract.

This method determines the saturation solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

  • Metformin Hydrochloride reference standard

  • High-purity water

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of Metformin HCl to a series of vials containing a known volume of water.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it gravimetrically with the solvent, and determine the concentration of Metformin using a validated analytical method.

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

Causality: Using a thermostatically controlled environment is crucial as solubility is temperature-dependent. Ensuring an excess of solid material is present throughout the experiment guarantees that the solution is saturated at equilibrium.

Synthesis of this compound Hydrochloride

The industrial synthesis of Metformin HCl is a well-established process, typically involving the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[13][14]

Reaction Scheme

cluster_1 Product Dimethylamine_HCl Dimethylamine Hydrochloride Metformin_HCl Metformin Hydrochloride Dimethylamine_HCl->Metformin_HCl + Dicyandiamide Dicyandiamide (Cyanoguanidine) Dicyandiamide->Metformin_HCl +

Caption: Synthesis of Metformin HCl from Dimethylamine HCl and Dicyandiamide.

This protocol outlines a general procedure for the synthesis of Metformin HCl.

Materials and Equipment:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • High-boiling point solvent (e.g., xylene or a solvent-free melt)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide. If using a solvent, add it to the flask.

  • Heating: Heat the mixture with stirring to a temperature typically between 120-160 °C.[14][15] The reaction is often carried out under reflux if a solvent is used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the crude product by filtration.

  • Purification: Purify the crude Metformin HCl by recrystallization from a suitable solvent like ethanol or methanol to obtain a white crystalline solid.

  • Drying: Dry the purified product under vacuum.

Causality: The use of the hydrochloride salt of dimethylamine is crucial as the reaction is acid-catalyzed.[13] Heating provides the necessary activation energy for the nucleophilic attack of dimethylamine on the nitrile carbon of cyanoguanidine. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quantity of Metformin.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metformin.

  • ¹H NMR: The ¹H NMR spectrum of Metformin HCl in D₂O typically shows a characteristic singlet for the two equivalent methyl groups around 2.9-3.0 ppm.[16][17] The exchangeable protons of the amine and imine groups may be observed in non-deuterated solvents like DMSO-d₆.

  • ¹³C NMR: The ¹³C NMR spectrum in D₂O shows signals for the methyl carbons and the two distinct carbons of the biguanide backbone.[14]

Vibrational spectroscopy provides information about the functional groups present in the molecule.

  • IR Spectrum: The IR spectrum of Metformin HCl exhibits characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C-N stretching vibrations (in the 1500-1650 cm⁻¹ region).[18][19]

  • Raman Spectrum: FT-Raman spectroscopy complements the IR data, providing information on the non-polar bonds and the overall molecular skeleton.

Chromatographic Analysis

Chromatographic methods are central to the quantitative analysis of Metformin in pharmaceutical formulations and biological matrices.

Reverse-phase HPLC with UV detection is the most common method for the assay of Metformin HCl.[6][7][20]

Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. Metformin, being polar, typically has a short retention time.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh and powder Metformin tablets B Dissolve in mobile phase A->B C Filter and dilute B->C D Inject sample into HPLC system C->D E Separate on C18 column D->E F Detect at ~233 nm E->F G Integrate peak area F->G H Quantify against standard curve G->H

Caption: Workflow for the HPLC assay of Metformin HCl in tablets.

Typical HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile or methanol.[7][8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 233 nm[3]

  • Temperature: Ambient

Causality: The choice of a C18 column and a polar mobile phase is standard for reverse-phase chromatography of polar analytes. The acidic pH of the mobile phase ensures that Metformin remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. UV detection at the λmax of Metformin provides high sensitivity.

LC-MS/MS is the gold standard for the quantification of Metformin in biological fluids due to its high sensitivity and selectivity.[21][22][23]

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing a high degree of specificity.

Conclusion

The physicochemical properties of this compound (Metformin) are intrinsically linked to its structure and are pivotal to its formulation, analytical characterization, and pharmacokinetic profile. Its high polarity, conferred by the biguanide structure, dictates its solubility, lipophilicity, and reliance on transport-mediated processes for biological activity. The robust and well-characterized analytical methods available ensure the quality and efficacy of this vital medication. This guide has provided a detailed overview of these properties and the experimental methodologies used for their determination, offering a valuable resource for professionals in the pharmaceutical sciences.

References

  • USP Monographs: Metformin Hydrochloride Tablets. USP29-NF24. [Link]

  • USP Monographs: Metformin Hydrochloride. USP29-NF24. [Link]

  • Sheela, N. R., et al. (2012). FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. Asian Journal of Chemistry, 24(11), 5049-5052.
  • Metformin Hydrochloride Tablets. (2011).
  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.
  • Metformin Hydrochloride: A Deep Dive into its Chemical Properties and Applic
  • Metformin: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com.
  • Metformin. (n.d.). PubChem.
  • Metformin (Glucophage): Type 2 Diabetes. (n.d.). Cleveland Clinic.
  • Lee, H., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(20), 4649.
  • Kar, M., & Choudhury, P. K. (2009). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 71(3), 318–320.
  • Wang, Y., et al. (2020). Nuclear Magnetic Resonance-Based Metabolomic Analysis of the Anticancer Effect of Metformin Treatment on Cholangiocarcinoma Cells. Frontiers in Oncology, 10, 584501.
  • Metformin synthesis. (n.d.). ChemicalBook.
  • Total synthesis of metformin. (2020). The Science Snail.
  • HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. (2009). Indian Journal of Pharmaceutical Sciences.
  • Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma. (n.d.). BenchChem.
  • Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. (2020). PLOS ONE, 15(6), e0234216.
  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. (n.d.).
  • Saeed Arayne, M., Sultana, N., & Zuberi, M. H. (2006). Development and validation of RP-HPLC method for analysis of metformin. Pakistan journal of pharmaceutical sciences, 19(3), 231-235.
  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. (2023). Frontiers in Chemistry, 11, 1133930.
  • ¹H-NMR spectra of metformin in different pD conditions. (n.d.).
  • WO/2021/012274 PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. (2021). WIPO.
  • ANALYTICAL METHOD VALIDATION OF METFORMIN HCL AND LINAGLIPTIN TABLET BY HPLC. (2022). International Journal of Novel Research and Development.
  • Quantitative Determination of Metformin Hydrochloride Tablet of Different Brands Available in Malaysia by UV Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). (2022). Biomedical Research.
  • Kidwai, M., et al. (2004). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis.
  • Comparative Analysis of the Level of Metformin Hydrochloride in Different Tablets Brands. (2023). ChemClass Journal.
  • Metformin Hydrochloride. (n.d.). USP-NF.
  • Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. (2011). E-Journal of Chemistry.
  • PRODUCT MONOGRAPH PrRAN™– METFORMIN Metformin Hydrochloride Tablets, USP 500 mg and 850 mg. (2017). Ranbaxy.
  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometr. (2023). Frontiers.
  • Metformin HCL. (n.d.). ChemBK.
  • Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets. (2019). Journal of Analytical Methods in Chemistry.
  • Metformin hydrochloride CAS#: 1115-70-4. (n.d.). ChemicalBook.
  • Metformin hydrochloride | 1115-70-4. (n.d.). ChemicalBook.
  • Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Co
  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. (2022). ACS Omega.
  • Scientific Documentation - M1566, Metformin Hydrochloride, BP. (2022). Spectrum Chemical.
  • Preparation and Characterization of Metformin Hydrochloride — Compritol 888 ATO Solid Dispersion. (2013). Iranian Journal of Pharmaceutical Research.
  • Solubility Measurement and Data Correlation of Metformin Hydrochloride in Four Aqueous Binary Solvents and Three Pure Solvents from 283.15 to 323.15 K. (2021).
  • Dissolution Method development and validation for simultaneous determination of Metformin and Teneligliptin in pharmaceutical tablets. (n.d.). Research Journal of Pharmacy and Technology.
  • A Comparative Study of the Lipophilicity of Metformin and Phenformin. (2021). Molecules, 26(21), 6649.
  • A Simple Review Of Analytical Techniques For Determination Of Metformin And Impurity Profiling Study. (2025).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3496.
  • Determination of plasma metformin by a new cation-exchange HPLC technique. (1997).

Sources

1-carbamimidoyl-2-methylguanidine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-carbamimidoyl-2-methylguanidine (Metformin)

Abstract

This compound, universally known as metformin, stands as a cornerstone in the management of type 2 diabetes.[1][2] Its therapeutic success has spurred extensive research into its molecular mechanisms, revealing a complex and multifaceted mode of action that extends beyond glycemic control to areas like cancer and aging.[1][3] This technical guide provides a comprehensive exploration of the in vitro mechanisms of metformin, with a focus on its primary molecular targets and the subsequent cellular signaling cascades. We will delve into the intricacies of mitochondrial bioenergetics, the central role of AMP-activated protein kinase (AMPK), the regulation of hepatic gluconeogenesis, the enhancement of peripheral glucose uptake, and the antiproliferative effects observed in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of metformin's cellular activities to inform further investigation and therapeutic innovation.

Introduction: Deconstructing a Complex Mechanism

Metformin's journey from a synthesized guanidine derivative to the world's most prescribed oral antidiabetic agent has been paralleled by an equally long and winding path to understanding its precise mechanism of action.[2][3] While its principal clinical effect is the reduction of hepatic glucose production, the underlying molecular events have been a subject of intense debate.[1][2][4] A critical point of contention revolves around the concentrations of metformin used in in vitro studies, which often far exceed the therapeutic plasma concentrations observed in patients (micromolar range).[1][2][4][5] This guide will navigate these complexities, presenting the current understanding of metformin's in vitro actions while maintaining a critical perspective on the physiological relevance of the experimental conditions.

The Mitochondrion: Metformin's Primary Powerhouse Target

The preponderance of evidence points to the mitochondrion as the primary subcellular target of metformin. Its effects on cellular energy metabolism are central to its therapeutic actions.

Inhibition of Mitochondrial Respiratory Chain Complex I

A widely accepted, though debated, mechanism of metformin action is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[6][7][8][9] This inhibition curtails the oxidation of NADH to NAD+, reduces proton pumping across the inner mitochondrial membrane, and consequently decreases ATP synthesis.

  • Causality of Experimental Choice: Investigating Complex I inhibition is fundamental to understanding the energetic shift induced by metformin. By measuring oxygen consumption in intact cells or isolated mitochondria with specific substrates for different complexes, researchers can pinpoint the site of inhibition.

  • Self-Validating Protocol: A robust method to assess Complex I inhibition involves using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). By sequentially injecting substrates that feed electrons into different parts of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II), one can isolate the effect of metformin on Complex I-driven respiration. The specificity of the inhibition can be further validated by comparing it to the effects of a known Complex I inhibitor, such as rotenone.

Table 1: Representative Effects of Metformin on Mitochondrial Respiration

ParameterControlMetformin (µM-mM)EffectReference
Complex I-mediated OCRHighDecreasedInhibition of electron transport[6][7][10]
Complex II-mediated OCRHighUnchangedSpecificity for Complex I[7]
ATP ProductionNormalDecreasedReduced oxidative phosphorylation[11]
AMP/ATP RatioLowIncreasedAltered cellular energy status[11]

Experimental Protocol: Assessing Metformin's Effect on Mitochondrial Respiration using Seahorse XF Analyzer

  • Cell Culture: Plate cells of interest (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Metformin Treatment: Treat the cells with varying concentrations of metformin for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as pyruvate and glutamine, and incubate the plate in a non-CO2 incubator.

  • Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. After baseline measurements, sequentially inject pharmacological agents to probe mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and compare the metformin-treated groups to the control.

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (GPD2)

More recent evidence, particularly at clinically relevant metformin concentrations, points to the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2) as a key mechanism, especially in the liver.[12][13] GPD2 is a crucial enzyme in the glycerol-phosphate shuttle, which transports cytosolic NADH reducing equivalents into the mitochondria.

  • Causality of Experimental Choice: The inhibition of GPD2 provides a compelling explanation for the substrate-selective inhibition of gluconeogenesis (from lactate and glycerol) observed with metformin.[14] Measuring GPD2 activity directly in isolated mitochondria or assessing the metabolic consequences of its inhibition in intact cells can validate this mechanism.

AMP-Activated Protein Kinase (AMPK): The Central Energy Sensor

The inhibition of mitochondrial function by metformin leads to a decrease in the cellular energy charge, characterized by an increased AMP:ATP ratio.[11] This shift in the adenylate nucleotide pool is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[15][16]

Mechanism of AMPK Activation

Metformin's activation of AMPK is a direct consequence of the altered cellular energy status. The binding of AMP to the γ-subunit of AMPK allosterically activates the kinase and promotes its phosphorylation at Threonine 172 on the α-subunit by upstream kinases, most notably LKB1.[17]

Diagram: Metformin-Induced AMPK Activation Pathway

Metformin_AMPK_Activation Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI GPD2 GPD2 Inhibition Mitochondrion->GPD2 ATP ATP ↓ ComplexI->ATP GPD2->ATP AMP_ATP AMP:ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK

Caption: Metformin inhibits mitochondrial Complex I and GPD2, leading to decreased ATP production, an increased AMP:ATP ratio, and subsequent activation of AMPK.

Regulation of Hepatic Gluconeogenesis

The primary therapeutic effect of metformin in type 2 diabetes is the suppression of hepatic gluconeogenesis.[1][2][4] This is achieved through a combination of AMPK-dependent and AMPK-independent mechanisms.

AMPK-Dependent Inhibition

Activated AMPK phosphorylates and regulates several downstream targets to inhibit gluconeogenesis:

  • Transcriptional Repression: AMPK can phosphorylate transcription factors and co-activators, such as CRTC2 (CREB-regulated transcription coactivator 2), leading to their inactivation and reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[18][19]

  • Allosteric Regulation: AMPK can phosphorylate and inactivate enzymes involved in gluconeogenesis.

Redox-Dependent Inhibition

Metformin's inhibition of GPD2 leads to an accumulation of glycerol-3-phosphate and an increase in the cytosolic NADH/NAD+ ratio.[1][14] This altered redox state directly inhibits the conversion of lactate to pyruvate, a key step in gluconeogenesis from lactate.[14] This mechanism elegantly explains the substrate-selective inhibition of gluconeogenesis by metformin.[1][13][14]

Experimental Protocol: Measuring Glucose Production in Primary Hepatocytes

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents and culture them in appropriate media.

  • Metformin Treatment: Treat the hepatocytes with metformin at various concentrations for a defined period.

  • Gluconeogenesis Assay:

    • Wash the cells with glucose-free buffer.

    • Incubate the cells in a buffer containing gluconeogenic precursors such as lactate and pyruvate.

    • After a specific incubation time, collect the medium.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.

  • Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the results between metformin-treated and control groups.

Modulation of Peripheral Glucose Uptake

While the inhibition of hepatic gluconeogenesis is its primary action, metformin also enhances glucose uptake in peripheral tissues like skeletal muscle and adipocytes.[20][21]

AMPK-Mediated Glucose Uptake

In skeletal muscle, AMPK activation by metformin can promote the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[16]

A Novel Mechanism: SHIP2 Inhibition

Recent studies have identified a novel mechanism for metformin's effect on glucose uptake involving the inhibition of the lipid phosphatase SHIP2 (SH2 domain-containing inositol 5-phosphatase 2).[20][22][23] Metformin has been shown to directly bind to and inhibit the catalytic activity of SHIP2.[20][22][23] The inhibition of SHIP2 leads to enhanced insulin signaling and increased glucose uptake by promoting the translocation of GLUT4 to the cell surface.[20][22]

Diagram: Experimental Workflow for Assessing Glucose Uptake

Glucose_Uptake_Workflow Start Culture Cells (e.g., L6 Myotubes) Treatment Treat with Metformin and/or Insulin Start->Treatment Glucose_Starvation Glucose Starvation Treatment->Glucose_Starvation Radiolabeled_Glucose Incubate with Radiolabeled Glucose (e.g., 2-deoxy-D-[3H]glucose) Glucose_Starvation->Radiolabeled_Glucose Lysis Cell Lysis Radiolabeled_Glucose->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Data Analysis Scintillation->Analysis

Caption: A typical workflow for measuring radiolabeled glucose uptake in cultured cells to assess the effect of metformin.

Antiproliferative Mechanisms in Cancer Cells

There is a growing body of in vitro evidence demonstrating the antiproliferative effects of metformin across a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.[3][5][24][25] These effects are often observed at higher, millimolar concentrations of metformin.[3][5]

AMPK-Dependent Inhibition of mTOR

A key mechanism underlying metformin's anticancer effects is the AMPK-dependent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[26][27] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.[26]

Cell Cycle Arrest

In vitro studies have shown that metformin can induce cell cycle arrest, primarily at the G0/G1 phase.[3][5] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the G1/S phase transition.[3][25]

Conclusion

The in vitro mechanism of action of this compound is a complex interplay of mitochondrial inhibition, altered cellular energy sensing, and the modulation of key metabolic and signaling pathways. While the inhibition of mitochondrial Complex I and the subsequent activation of AMPK are central tenets, emerging evidence for the role of GPD2 and SHIP2 inhibition provides a more nuanced understanding of its therapeutic effects. The discrepancy between in vitro and in vivo effective concentrations remains a critical area of investigation. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapies that harness the pleiotropic benefits of this remarkable molecule.

References

  • LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

  • Madeddu, C., et al. (2011). Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies. Cancers, 3(1), 595-619. [Link]

  • Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

  • Madiraju, A. K., et al. (2014). Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase. Nature, 510(7506), 542–546. [Link]

  • Klip, A., & Leiter, L. A. (1990). Cellular mechanism of action of metformin. Diabetes Care, 13(6), 696-704. [Link]

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. [Link]

  • Jalving, M., et al. (2010). Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug? Molecular Cancer Therapeutics, 9(5), 1092-1099. [Link]

  • Li, L., et al. (2019). The effect and mechanism of action of metformin on in vitro FaDu cell proliferation. Journal of International Medical Research, 47(10), 5037-5046. [Link]

  • Kim, Y. D., et al. (2008). Metformin Inhibits Hepatic Gluconeogenesis Through AMP-Activated Protein Kinase–Dependent Regulation of the Orphan Nuclear Receptor SHP. Diabetes, 57(2), 306-314. [Link]

  • Tosca, L., et al. (2007). In vitro effects of metformin induced-AMPK activation in bovine granulosa cells and oocyte. Reproduction, Fertility and Development, 19(8), 927-938. [Link]

  • Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence That Metformin Exerts Its Anti-Diabetic Effects Through Inhibition of Complex 1 of the Mitochondrial Respiratory Chain. Biochemical Journal, 348(3), 607-614. [Link]

  • LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

  • Madiraju, A. K., et al. (2018). Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo. Diabetes, 67(11), 2295-2304. [Link]

  • Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270. [Link]

  • Cao, J., et al. (2014). Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex. Journal of Biological Chemistry, 289(31), 21397-21406. [Link]

  • Goodwin, P. J., et al. (2023). Metformin and Cancer: Solutions to a Real-World Evidence Failure. Diabetes Care, 46(5), 947-955. [Link]

  • Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

  • Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology, 9, 753. [Link]

  • LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

  • Kato, K., et al. (2011). The Antidiabetic Drug Metformin Inhibits Gastric Cancer Cell Proliferation In Vitro and In Vivo. Molecular Cancer Therapeutics, 10(6), 1073-1081. [Link]

  • Detaille, D., et al. (2004). Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study. Biochemical Journal, 382(3), 877–884. [Link]

  • Caton, P. W., et al. (2010). Metformin suppresses hepatic gluconeogenesis through induction of SIRT1 and GCN5. Journal of Endocrinology, 205(1), 97-106. [Link]

  • Saini, N., & Yang, X. (2023). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. Cancers, 15(13), 3290. [Link]

  • Stephenne, X., et al. (2011). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 54(12), 3101-3110. [Link]

  • Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology, 9, 753. [Link]

  • LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

  • Gautier, J. F., et al. (1998). Potentiating effect of metformin on insulin-induced glucose uptake and glycogen metabolism within Xenopus oocytes. Diabetologia, 41(1), 2-8. [Link]

  • Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

  • LaMoia, T. E., & Shulman, G. I. (2020). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77-96. [Link]

  • Musi, N., et al. (2002). Role of AMP-activated protein kinase in mechanism of metformin action. Diabetes, 51(7), 2074-2081. [Link]

  • Zakikhani, M., et al. (2007). Metformin mediated AMPK activation inhibits translation initiation in breast cancer cells. Proceedings of the American Association for Cancer Research, 48, 98. [Link]

  • Detaille, D., et al. (2004). Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study. Biochemical Journal, 382(3), 877–884. [Link]

  • Hamann, A., et al. (1991). Metformin increases insulin-stimulated glucose uptake by potentiating insulin-induced translocation of glucose transporters from the intracellular pool to the plasma membrane in rat adipocytes. Diabetologia, 34(Suppl 2), A19. [Link]

  • Viollet, B., et al. (2019). Role of Mitochondria in the Mechanism(s) of Action of Metformin. Frontiers in Endocrinology, 10, 323. [Link]

  • de Oliveira, A. C. S., et al. (2018). Metformin's performance in in vitro and in vivo genetic toxicology studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836(Pt A), 38-44. [Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2019). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Cells, 8(9), 1086. [Link]

  • He, C., et al. (2022). In vitro validation experiments of Metformin alone or in combination with Lenvatinib inhibiting liver cancer cells. Frontiers in Oncology, 12, 946782. [Link]

  • Lee, J. H., et al. (2015). Metformin displays in vitro and in vivo antitumor effect against osteosarcoma. Journal of Korean Medical Science, 30(1), 89-97. [Link]

Sources

From Medieval Herb to Modern Marvel: A Technical Guide to the Discovery and History of Biguanide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trajectory of biguanide derivatives, from their roots in medieval herbalism to their current status as a first-line therapy for type 2 diabetes, represents a remarkable journey of ethnobotanical observation, chemical synthesis, serendipitous rediscovery, and profound mechanistic investigation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history and discovery of this critical class of therapeutic agents. We will trace the path from the plant Galega officinalis to the synthesis of metformin, phenformin, and buformin; explore the clinical divergence that led to metformin's singular prominence; and detail the molecular mechanisms, centered on AMP-activated protein kinase (AMPK), that underpin their therapeutic effects. This document is structured to provide not just a historical narrative, but also the causal logic behind experimental milestones and the technical methodologies that continue to illuminate the complex biology of biguanides.

Chapter 1: The Herbal Origins - A Folk Remedy's Hidden Potential

The story of biguanides begins not in a laboratory, but in the temperate grasslands of Europe and Asia, with the bushy perennial Galega officinalis, commonly known as Goat's Rue or French Lilac.[1][2][3][4] For centuries, traditional European medicine utilized this plant to treat a variety of ailments, including symptoms we now associate with diabetes mellitus, such as polyuria.[1][2][5]

It wasn't until the early 20th century that scientific inquiry began to validate this ethnobotanical wisdom. In 1918, the active component in G. officinalis was identified as guanidine, a substance shown to possess blood glucose-lowering properties.[6][7][8] This discovery was the critical link between folk medicine and modern pharmacology, establishing the chemical foundation for an entirely new class of drugs.[8][9] The isolation of galegine (isoamylene guanidine) from the plant further spurred the development of synthetic guanidine derivatives.[1][10][11]

Chapter 2: The First Wave of Synthetics and a Forgotten Discovery

From Galegine to Synthalins: A Promising but Flawed Beginning

The identification of guanidine's hypoglycemic activity ignited efforts to synthesize more potent and less toxic analogues. In the 1920s, this led to the development of diguanidines like Synthalin A and Synthalin B.[1][10][12] These compounds were introduced into clinical practice for diabetes treatment but were soon discontinued.[5][6] Their initial promise was overshadowed by significant toxicity, particularly to the liver, and the concurrent, revolutionary arrival of purified insulin therapy.[1][6][7]

The Chemical Genesis of Biguanides

Parallel to these therapeutic explorations, the fundamental chemistry was being established. The parent compound, biguanide (guanylguanidine), was first synthesized by Bernhard Rathke in 1879 by fusing two guanidine molecules.[1][12] Decades later, in 1922, Emil Werner and James Bell at Trinity College, Dublin, synthesized dimethylbiguanide—the compound we now know as metformin.[1]

In 1929, Karl Slotta and R. Tschesche, as well as H. Hesse and G. Taubmann in Germany, conducted the first animal studies on this new class of biguanides.[1] They reported that metformin and its relatives could lower blood glucose in rabbits and dogs.[13] However, the potential of these findings was largely underappreciated.[1][3] The glucose-lowering effect was modest in non-diabetic animals, and with the widespread adoption of insulin, interest in oral antihyperglycemic agents waned, causing this seminal discovery to be effectively forgotten for nearly two decades.[1]

Chapter 3: A Serendipitous Interlude - The Antimalarial Connection

The revival of interest in biguanides came from an entirely different therapeutic field: the search for antimalarial drugs during the 1940s.[6][13] British scientists developing proguanil, a guanidine-based antimalarial, noted that it could lower blood glucose in animal studies.[1][3][14][15]

This observation spurred further investigation into related compounds. In 1949, during a search for new antimalarials, metformin was re-examined.[1][3] In the Philippines, physician Eusebio Garcia, while testing metformin for its antimalarial activity, found it was effective in treating a local influenza outbreak.[1][16] Marketed as "Flumamine" for this purpose, Garcia duly noted a key side effect in his patients: a tendency for their blood glucose to be lowered.[1][13] This serendipitous clinical observation set the stage for metformin's ultimate destiny.

Chapter 4: Clinical Pioneers and the Great Divergence

Jean Sterne and the Dawn of "Glucophage"

The person who translated metformin's observed potential into a therapeutic reality was the French physician Jean Sterne at Aron Laboratories in Paris.[1][7][13] Having previously worked with the toxic galegine, Sterne was intrigued by the reports of metformin's glucose-lowering effects, seemingly without severe side effects.[16]

In 1957, Sterne published the first landmark clinical study on the use of metformin for diabetes.[6][10][13] He demonstrated its efficacy in treating maturity-onset diabetes and astutely observed its unique mode of action: it was an antihyperglycemic, not a hypoglycemic, agent. It lowered elevated blood sugar without causing a dangerous drop to sub-normal levels (hypoglycemia), a significant advantage over existing sulfonylureas and insulin.[13][16] Sterne named the drug "Glucophage," meaning "glucose-eater," a name it still carries today.[1][13]

The Rise and Fall of Phenformin and Buformin

While Sterne championed metformin, other, more potent biguanides were being developed. Phenformin was introduced in the United States in 1957 by Ungar and colleagues, followed by buformin in Germany in 1958.[1][10][17][18] These drugs, particularly phenformin, gained widespread popularity and largely overshadowed the less potent metformin, especially in the US.[1]

However, the biguanide class faced a near-fatal blow in the late 1970s. Reports mounted linking phenformin and buformin to a high risk of lactic acidosis, a rare but often fatal metabolic complication.[13][19][20] The lipophilic nature of these compounds was believed to contribute to a greater interference with oxidative phosphorylation, increasing this risk.[19] Consequently, both phenformin and buformin were withdrawn from the market in most countries, including the US in 1978.[17][21][22]

Metformin, with a demonstrably lower risk of lactic acidosis, was spared this fate.[1] Yet, its reputation was tarnished by association, and its use remained limited, primarily confined to Europe and Canada, where it had been available since 1958 and 1972, respectively.[1][2]

Chapter 5: The Modern Era - Vindication and Mechanistic Revelation

The UKPDS and Metformin's Ascent

After decades of cautious use, metformin underwent intensive re-evaluation and was finally introduced to the United States in 1995.[6][7] The turning point that solidified its global importance came in 1998 with the publication of the United Kingdom Prospective Diabetes Study (UKPDS).[6][7] This landmark trial provided long-term evidence that metformin not only improved glycemic control but also reduced cardiovascular morbidity and mortality in overweight patients with type 2 diabetes.[1][6] This finding provided a new, compelling rationale for its use and cemented its position as the first-line oral therapy for type 2 diabetes worldwide.[6][7]

Unraveling the Core Mechanism: The AMPK Pathway

For much of its clinical use, metformin's precise molecular mechanism of action remained elusive.[10][23] It is now understood that its primary effects are mediated through the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[24][25][26]

The causal chain of events is as follows:

  • Mitochondrial Complex I Inhibition: Metformin mildly and transiently inhibits Complex I of the mitochondrial respiratory chain.[5][24][27] This is considered its primary site of action.

  • Shift in Cellular Energy State: This inhibition leads to a decrease in ATP synthesis, which in turn increases the cellular ratio of AMP to ATP.[5][24]

  • AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK, which acts as a master regulator of metabolism.[24][25]

  • Downstream Therapeutic Effects: Activated AMPK phosphorylates multiple downstream targets, leading to the key therapeutic benefits of metformin:

    • In the Liver: Suppression of hepatic gluconeogenesis (glucose production), which is the main contributor to lowering fasting blood glucose.[5][20][25]

    • In Muscle and Fat: Increased glucose uptake and utilization.[24][25]

    • Lipid Metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[25][26]

This elegant mechanism explains how metformin exerts its antihyperglycemic effects without stimulating insulin secretion, thereby avoiding the risk of hypoglycemia.[12]


// Nodes Metformin [label="Metformin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nComplex I", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Synthesis\n(Decreased)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_ATP_Ratio [label="AMP:ATP Ratio\n(Increased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeo [label="Hepatic Gluconeogenesis\n(Suppressed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Muscle Glucose Uptake\n(Increased)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid [label="Fatty Acid Oxidation\n(Increased)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic [label="Antihyperglycemic\nEffects", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Metformin -> Mito [label="Inhibits"]; Mito -> ATP; ATP -> AMP_ATP_Ratio; AMP_ATP_Ratio -> AMPK [label="Activates"]; AMPK -> Gluconeo; AMPK -> GlucoseUptake; AMPK -> Lipid; {Gluconeo, GlucoseUptake, Lipid} -> Therapeutic [arrowhead=none]; }

Metformin's core mechanism via AMPK activation.

Chapter 6: Key Methodologies in Biguanide Research

The elucidation of metformin's mechanism relied on specific, robust experimental techniques. The following protocols represent foundational workflows for investigating biguanide action at the cellular level.

Experimental Protocol: Assessing AMPK Activation via Western Blot

This protocol describes a standard method to quantify the activation of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (p-AMPKα Thr172), a hallmark of its activation.

Objective: To determine if a biguanide compound activates AMPK in a cellular model (e.g., HepG2 hepatocytes).

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours prior to treatment.

    • Treat cells with varying concentrations of the biguanide compound (e.g., Metformin 0.5-2 mM) or vehicle control (e.g., sterile water) for a specified time (e.g., 6-24 hours). Include a positive control if available (e.g., AICAR).

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly on the plate with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-AMPKα (Thr172) antibody.

      • Rabbit anti-total-AMPKα antibody.

      • Mouse anti-β-Actin antibody (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-AMPKα signal to the total-AMPKα signal to determine the relative activation level.


// Nodes A [label="1. Cell Treatment\n(Biguanide vs. Vehicle)"]; B [label="2. Cell Lysis &\nProtein Extraction"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Protein Separation)"]; E [label="5. Protein Transfer\n(to PVDF Membrane)"]; F [label="6. Blocking"]; G [label="7. Primary Antibody Incubation\n(p-AMPK, Total AMPK, β-Actin)"]; H [label="8. Secondary Antibody Incubation"]; I [label="9. ECL Detection"]; J [label="10. Imaging & Densitometry"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Experimental workflow for assessing AMPK activation.

Chapter 7: Comparative Overview and Future Horizons

The history of biguanides is best understood by comparing the fates of its primary members.

FeatureMetforminPhenforminBuformin
First Clinical Use 1957[6][13]1957[1][17]1958[1]
Relative Potency LowerHigherIntermediate
Key Characteristic Favorable safety profile, low risk of lactic acidosis.[20]High potency, but significant risk of lactic acidosis.[17][19]Higher risk of lactic acidosis than metformin.[19][22]
Clinical Fate Global first-line therapy for Type 2 Diabetes.[1][6]Withdrawn from most markets in the late 1970s.[17][19][20]Withdrawn from most markets in the late 1970s.[1][21][22]
Current Status Most prescribed oral antidiabetic worldwide.[7]Investigated for anticancer properties.[5][19]Discontinued.

The very mechanism that led to the downfall of phenformin and buformin—potent mitochondrial inhibition—is now being explored for new therapeutic applications, particularly in oncology, where metabolic disruption can be leveraged against cancer cells.[5][19] Ongoing research continues to explore metformin's potential pleiotropic effects in anti-aging, polycystic ovarian syndrome (PCOS), and even as an antiviral or antimicrobial agent, all stemming from its fundamental role as a modulator of cellular energy metabolism.[23][28][29]

Conclusion

The history of biguanide derivatives is a testament to the enduring value of scientific inquiry, spanning centuries and disciplines. From a medieval herbal remedy, through chemical synthesis and a serendipitous rediscovery during a search for antimalarials, to its near-demise and ultimate vindication by large-scale clinical trials, the story is one of persistence and scientific rigor. The elucidation of metformin's elegant mechanism of action via the AMPK pathway has not only explained its profound therapeutic benefits but has also opened new avenues for research. For the modern drug development professional, the journey of the biguanides serves as a powerful case study in pharmacology: a story of toxicity and efficacy, of risk and benefit, and of how a deep understanding of molecular mechanisms can transform a simple molecule into a cornerstone of global health.

References

  • Witters, L. A. (2001). The blooming of the French lilac. Journal of Clinical Investigation. [Link]

  • Bailey, C. J. (2017). Metformin: historical overview. Diabetologia. [Link]

  • Griss, T., & Viollet, B. (2017). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Trends in Pharmacological Sciences. [Link]

  • UK Prospective Diabetes Study (UKPDS) Group. (1998). Effect of intensive blood-glucose control with metformin on complications in overweight patients with type 2 diabetes (UKPDS 34). The Lancet. [Link]

  • Wikipedia. (n.d.). Biguanide. Wikipedia. [Link]

  • GoodRx. (2023). History of Metformin: Origins, Development, and Uses Today. GoodRx Health. [Link]

  • National Center for Biotechnology Information. (2017). Metformin: historical overview. PubMed. [Link]

  • Mehnert, H., & Seitz, W. (2021). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. [Link]

  • National Center for Biotechnology Information. (2020). Phenformin as an Anticancer Agent: Challenges and Prospects. PMC. [Link]

  • Sneader, W. (2011). Drug Discovery: metformin and the control of diabetes. RSC Education. [Link]

  • ResearchGate. (n.d.). Biguanides drugs: Past success stories and promising future for drug discovery. ResearchGate. [Link]

  • Viollet, B., et al. (2012). New hopes for metformin. médecine/sciences. [Link]

  • Bailey, C. J., & Day, C. (2004). Metformin: its botanical background. Practical Diabetes International. [Link]

  • Taylor & Francis. (n.d.). Galega officinalis – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Galega officinalis (goat's rue). ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]

  • Ramadori, G. P. (2023). From Synthalin to Metformin: is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. Preprints.org. [Link]

  • Frontiers. (n.d.). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology. [Link]

  • American Diabetes Association. (2016). Mechanism of Metformin: A Tale of Two Sites. Diabetes Care. [Link]

  • ResearchGate. (n.d.). Discovery and use of a novel small-molecule AMPK inhibitor to establish... ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Metformin: Its botanical background. ResearchGate. [Link]

  • National Center for Biotechnology Information. (1945). some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. PubMed. [Link]

  • Pharmacy Freak. (n.d.). Mechanism of Action of Biguanides. Pharmacy Freak. [Link]

  • Wikipedia. (n.d.). Phenformin. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. PMC. [Link]

  • Christie. (n.d.). Biguanides drugs: Past success stories and promising future for drug discovery. Christie. [Link]

  • ResearchGate. (n.d.). (PDF) From Synthalin to Metformin:is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2003). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. PubMed. [Link]

  • ResearchGate. (n.d.). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (1982). [Biguanides: reasons for withdrawal of drugs and remaining indications]. PubMed. [Link]

  • Methodist University. (n.d.). Glucophage® (Metformin Hydrochloride), the Wonder Drug: A Biguanide Class Treatment of Type 2 Diabetes. Methodist University. [Link]

  • American Diabetes Association. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes. [Link]

  • National Center for Biotechnology Information. (2000). Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro. PMC. [Link]

  • Oxford Academic. (2014). Convergence of IPMK and LKB1-AMPK Signaling Pathways on Metformin Action. Molecular Endocrinology. [Link]

  • Semantic Scholar. (n.d.). [PDF] Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. Semantic Scholar. [Link]

Sources

The Pleiotropic Power of N-methylimidodicarbonimidic Diamide (Metformin): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Glycemic Control

N-methylimidodicarbonimidic diamide, more commonly known as metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Its reputation as a safe, effective, and economical oral hypoglycemic agent is well-established.[3][4] However, a burgeoning body of evidence has illuminated a far more complex and fascinating biological activity profile, extending its therapeutic potential well beyond its initial indication.[5][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the multifaceted mechanisms of action of metformin, explore its diverse clinical applications, and provide insights into the experimental methodologies crucial for its study.

Metformin's primary glucose-lowering effect is achieved by reducing hepatic gluconeogenesis and enhancing insulin sensitivity in peripheral tissues.[3][8][9] Yet, the molecule's influence permeates a wide array of cellular processes, including metabolic reprogramming, inflammation, cellular senescence, and tumorigenesis.[5][10] This pleiotropy is largely attributed to its fundamental impact on cellular energy homeostasis, a consequence of its interaction with the mitochondrial respiratory chain.[8][11]

Core Molecular Mechanisms: A Tale of Two Pathways

The biological activities of metformin are intricate, stemming from both direct and indirect effects on cellular signaling. At the heart of its mechanism lies the inhibition of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[11][12][13] This inhibition has profound downstream consequences, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This energetic stress is the primary trigger for the activation of a master metabolic regulator: AMP-activated protein kinase (AMPK).[10][14]

The AMPK-Dependent Axis: A Central Hub of Metformin's Action

The activation of AMPK by metformin is a pivotal event that orchestrates a multitude of metabolic and cellular responses.[10][14] Once activated, AMPK initiates a cascade of phosphorylation events that collectively shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

Key downstream effects of AMPK activation include:

  • Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[1] The inhibition of mTORC1, a central promoter of cell growth and proliferation, is a key mechanism underlying metformin's anti-cancer properties.[1][15]

  • Suppression of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, thereby reducing glucose production in the liver.[8][16]

  • Enhanced Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake from the circulation.[14]

  • Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a decrease in lipogenesis and an increase in fatty acid oxidation.[14]

Metformin_AMPK_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio Leads to AMPK AMPK Activation ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Gluconeo Decreased Hepatic Gluconeogenesis AMPK->Gluconeo Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Lipid_Metabolism Altered Lipid Metabolism AMPK->Lipid_Metabolism Cell_Growth Inhibition of Cell Growth mTORC1->Cell_Growth Protein_Synth Decreased Protein Synthesis mTORC1->Protein_Synth Experimental_Workflow Start Start: Cell Culture Treatment Metformin Treatment (Dose-Response & Time-Course) Start->Treatment Harvest Cell Lysis & Protein Extraction Treatment->Harvest Quantify Protein Quantification Harvest->Quantify WB Western Blot Analysis (p-AMPK, Total AMPK) Quantify->WB Analysis Data Analysis & Interpretation WB->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for assessing metformin's effect on a target protein.

Measuring Mitochondrial Respiration

Objective: To assess the inhibitory effect of metformin on mitochondrial complex I activity.

Principle: High-resolution respirometry allows for the real-time measurement of oxygen consumption in intact cells or isolated mitochondria. By using a substrate-uncoupler-inhibitor titration (SUIT) protocol, the activity of specific respiratory complexes can be determined.

Methodology:

  • Sample Preparation:

    • Intact Cells: Harvest and resuspend cells in a respiration medium.

    • Isolated Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Respirometry:

    • Add the cell or mitochondrial suspension to the oxygraph chamber.

    • Record the basal respiration rate.

    • Sequentially add substrates and inhibitors to probe different parts of the electron transport chain. For example:

      • Digitonin: Permeabilize the cell membrane (for intact cells).

      • Pyruvate/Malate/Glutamate: Provide substrates for Complex I.

      • ADP: Stimulate oxidative phosphorylation (State 3 respiration).

      • Succinate: Provide substrate for Complex II (to bypass Complex I).

      • Rotenone: Inhibit Complex I.

      • Antimycin A: Inhibit Complex III.

  • Data Analysis: Analyze the oxygen consumption rates at each step to determine the specific activity of Complex I and other respiratory parameters. A decrease in oxygen consumption after the addition of Complex I substrates in metformin-treated samples compared to controls indicates inhibition.

Conclusion: An Old Drug with New Tricks

N-methylimidodicarbonimidic diamide (metformin) has transcended its role as a simple anti-diabetic agent to become a molecule of immense interest across multiple fields of biomedical research. Its ability to modulate fundamental cellular processes, primarily through the inhibition of mitochondrial complex I and subsequent activation of the AMPK signaling pathway, underpins its pleiotropic effects. The ongoing exploration of its therapeutic potential in cancer, aging, and other metabolic diseases promises to further expand its clinical utility. For researchers, a thorough understanding of its complex mechanisms of action and the application of robust experimental methodologies are paramount to unlocking the full therapeutic promise of this remarkable "old" drug.

References

  • Metformin--mode of action and clinical implications for diabetes and cancer.

  • Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug?

  • Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences.

  • How metformin works: Mechanism of action explained.

  • The Anti-Aging Mechanism of Metformin: From Molecular Insights to Clinical Applications.

  • Metformin: How a Widely Used Diabetes Medication Actually Works.

  • Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences.

  • Metformin as Anti-Aging Therapy: Is It for Everyone?

  • The mechanisms of action of metformin.

  • Role of AMP-activated protein kinase in mechanism of metformin action.

  • Metformin: A promising drug for human cancers.

  • Metformin.

  • Metformin | Worldwide Cancer Research Impact.

  • Metformin inhibits mitochondrial complex I in intestinal epithelium to promote glycemic control.

  • A Common Diabetes Drug Is Linked to 'Exceptional Longevity' in Women.

  • Metformin Activates AMPK Signaling but Inhibits Mitophagy in the Mouse Heart.

  • Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis.

  • The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases.

  • Metformin: A Dual-Role Player in Cancer Treatment and Prevention.

  • Metformin: Understanding Its Mechanisms and Clinical Applications.

  • Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms.

  • Metformin-mediated AMPK activation pathway in neuroprotection.

  • The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism.

  • Metformin, an Old Drug, Brings a New Era to Cancer Therapy.

  • Metformin – Application in Therapy and Current Clinical Research.

  • Does Metformin Work as an Anti-Aging Drug?

  • Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury.

  • Examining The Expanding Clinical Benefits Linked With Metformin Use.

  • Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study.

Sources

structural characteristics of the biguanide moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characteristics of the Biguanide Moiety

Introduction: The Enduring Pharmacophore

First synthesized in the late 19th century, the biguanide moiety is a deceptively simple yet remarkably versatile pharmacophore that has become a cornerstone of modern medicinal chemistry.[1] Comprising two linked guanidine units, this polynitrogenated functional group is the structural foundation for drugs spanning a wide therapeutic spectrum, from the front-line antidiabetic agent metformin to the essential antimalarial proguanil.[2][3] Its enduring relevance stems from a unique combination of structural and electronic properties: high basicity, extensive electron delocalization, and a pronounced ability to act as a bidentate ligand.[4][5]

This guide offers a detailed exploration of the core . We will dissect its electronic landscape, conformational dynamics, and the intricate relationship between its structure and biological function. For researchers and drug development professionals, a deep understanding of this scaffold is critical for optimizing existing therapies and designing the next generation of biguanide-based therapeutics.

Part 1: Fundamental Structural and Electronic Properties

The biological activity of any biguanide-containing drug is inextricably linked to the fundamental physicochemical properties of its core moiety. These properties are governed by the arrangement of its nitrogen and carbon atoms and the resulting electronic distribution.

Core Architecture: Tautomerism and Conformational Flexibility

A biguanide consists of two guanidine groups sharing a common nitrogen atom.[4][5] This arrangement of three amino (-NH2) and two imino (=NH) groups allows for the existence of different tautomeric forms. Density functional theory (DFT) studies and X-ray diffraction analyses have shown that the most stable tautomer is typically the one where the central, bridging nitrogen atom is not protonated, a stability conferred by the potential for intramolecular hydrogen bonding.[5]

At physiological pH, biguanides are protonated and exist as hydrophilic salts.[4] While often depicted as a planar structure for simplicity, the biguanide moiety is not perfectly flat. X-ray diffraction studies on various biguanide derivatives have revealed a distinct torsion angle between the planes of the two guanidinium units, with values often around 40°.[4][6] This twisted, non-planar conformation can be critical for its specific interactions within the binding pockets of biological targets.[7]

Fig. 1: Tautomeric forms of the core biguanide structure.
The Electronic Landscape: Delocalization and Basicity

The defining electronic feature of the biguanide moiety is its extensive π-electron delocalization, a property confirmed by X-ray crystallographic data.[8] This delocalized system, spanning five heavy atoms (N-C-N-C-N), creates a highly conjugated structure that contributes significantly to its stability and chemical properties.

This electron delocalization is also the source of the biguanide's remarkable basicity. Biguanides are classified as superbases, meaning they are stronger bases than neutral guanidine.[5] Their high pKa values (typically around 11) ensure they are fully protonated and positively charged under physiological conditions.[9] This high basicity arises from the ability of the delocalized system to effectively stabilize the positive charge of the incoming proton. The protonated biguanide is stabilized by multiple resonance forms and the formation of a bidentate hydrogen bond, which creates a stable, six-membered ring-like structure.[5]

Fig. 2: Resonance forms distributing positive charge.

Part 2: Structure-Activity Relationships (SAR) in Drug Design

The genius of the biguanide moiety lies in its capacity for functionalization. By adding different substituents at its ends, medicinal chemists can precisely modulate its physicochemical properties to achieve desired therapeutic effects.

The Critical Role of Substituents and Lipophilicity

One of the most critical parameters influenced by substituents is lipophilicity, often quantified as the logarithm of the partition coefficient (log P). A clear relationship exists between the lipophilicity of a biguanide derivative and its biological potency and target engagement.

  • Increased Lipophilicity, Increased Potency: Studies on various biguanides, from antibacterial agents to inhibitors of mitochondrial complex I, have shown that increasing hydrophobicity often correlates with enhanced inhibitory activity.[9][10] For instance, the antidiabetic drug phenformin, with its phenylethyl group, is a significantly more potent inhibitor of complex I than the less lipophilic metformin, which has two small methyl groups.[9]

  • Lipophilicity and Toxicity: The trade-off for increased potency can be higher toxicity. Phenformin was largely withdrawn from the market due to a higher risk of lactic acidosis compared to metformin, a difference attributed in part to its greater lipophilicity, which leads to stronger interactions with mitochondrial membranes.[2]

Drug Structure Primary Use Approx. logP
Metformin (CH₃)₂N-C(=NH)NHC(=NH)NH₂Antidiabetic-1.4
Phenformin C₆H₅(CH₂)₂-NHC(=NH)NHC(=NH)NH₂Antidiabetic (largely withdrawn)0.34
Buformin CH₃(CH₂)₃-NHC(=NH)NHC(=NH)NH₂Antidiabetic (largely withdrawn)-0.2
Proguanil (CH₃)₂CH-NHC(=NH)NHC(=NH)NH-C₆H₄ClAntimalarial2.8
Table 1: Comparison of common biguanide drugs, highlighting the influence of substituents on lipophilicity (logP) and therapeutic application.[9]
Case Studies: Biguanides as Versatile Pharmacophores

Antidiabetic Agents (Metformin): The global success of metformin in treating type 2 diabetes is a testament to a well-balanced structural design.[11][12] Its two methyl groups provide enough lipophilicity for absorption and cellular uptake via organic cation transporters (OCTs) into hepatocytes, but not so much as to cause the severe mitochondrial toxicity seen with phenformin.[13] Once inside the cell, the protonated biguanide moiety is thought to be the key player in inhibiting mitochondrial respiratory chain complex I.[9][14][15] This interaction, stabilized by hydrogen bonds and potential cation-π interactions, reduces ATP production, leading to the activation of AMP-activated protein kinase (AMPK) and a subsequent decrease in hepatic glucose production.[16][17]

Antimalarial Agents (Proguanil): Proguanil showcases the moiety's role in prodrug strategy.[18][19] On its own, proguanil is a prodrug with limited activity.[18] In the body, it is metabolized to its active form, cycloguanil. This cyclization process is a direct consequence of the biguanide structure. The active metabolite, cycloguanil, is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the parasite's DNA synthesis and replication.[20][21][22] This targeted inhibition effectively halts the proliferation of the malaria parasite.[21]

The Biguanide Moiety as a Bidentate Ligand

The two "imine-like" nitrogen atoms in the biguanide backbone are perfectly positioned to act as electron donors, allowing the moiety to function as a powerful bidentate ligand for metal ions.[4][6][23] This chelation forms a highly stable six-membered ring with the metal cation.[5] This property has been extensively studied in coordination chemistry, leading to the synthesis of numerous metallo-drugs with unique therapeutic and diagnostic potential.[23][24] The ability to coordinate with metals like copper, zinc, and cobalt opens avenues for developing novel agents for cancer therapy, bio-imaging, and catalysis.[24]

Part 3: Methodologies for Structural Characterization

Elucidating the precise three-dimensional structure of biguanides and their interactions with biological macromolecules is paramount for rational drug design. A combination of experimental and computational techniques is employed to achieve this.

Experimental Protocol: X-ray Crystallography of a Biguanide-Target Complex

X-ray crystallography provides atomic-resolution snapshots of how a biguanide drug binds to its protein target.[7][25][26] The insights gained are invaluable for understanding the specific interactions that drive binding and for designing more potent and selective inhibitors.

Step-by-Step Methodology:

  • Protein Expression and Purification: The target protein (e.g., an enzyme like DHFR) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of the biguanide compound to ensure saturation of the binding sites.

  • Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different pH, precipitants, temperatures) using vapor diffusion methods (sitting-drop or hanging-drop).

  • Data Collection: Once suitable crystals are obtained, they are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (if a homologous structure exists) and refined through iterative cycles of model building and computational refinement to fit the electron density map.[7] The final model reveals the precise orientation of the biguanide in the active site and its hydrogen bonds, salt bridges, and hydrophobic interactions with the protein.[7][25]

XrayWorkflow P1 Protein Expression & Purification P2 Complex Formation (Protein + Biguanide) P1->P2 P3 Crystallization Screening P2->P3 P4 X-ray Diffraction Data Collection P3->P4 P5 Structure Solution (Molecular Replacement) P4->P5 P6 Model Building & Refinement P5->P6 P7 Final 3D Structure P6->P7

Fig. 3: Workflow for X-ray crystallographic analysis.
Experimental Protocol: NMR Spectroscopy for Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand binding in solution, particularly for weaker interactions that may be difficult to crystallize.[7]

Step-by-Step Methodology:

  • Protein Labeling: The target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C) by growing the expression host in labeled media. This is essential for protein-observed NMR experiments.

  • Acquisition of Reference Spectrum: A baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration: The biguanide compound is titrated into the protein sample in stepwise increments.

  • Spectral Monitoring: After each addition of the ligand, another ¹H-¹⁵N HSQC spectrum is acquired.

  • Data Analysis: Binding of the biguanide to the protein will cause changes in the chemical environment of nearby amino acid residues. These changes are observed as chemical shift perturbations (CSPs) in the HSQC spectrum. By mapping the residues with the largest CSPs onto the protein's structure, the binding site can be identified. The magnitude of the shifts can also be used to calculate the dissociation constant (Kd), quantifying the binding affinity.[7]

Conclusion

The biguanide moiety is a classic example of a privileged scaffold in medicinal chemistry. Its fundamental structural characteristics—a highly basic, delocalized π-system with conformational flexibility and the ability to act as a bidentate ligand—endow it with a chemical versatility that has been successfully exploited to create life-saving drugs. From the metabolic regulation of metformin to the anti-parasitic action of proguanil, the biguanide core demonstrates a remarkable ability to be tailored for specific biological targets. As analytical and computational techniques continue to advance, the detailed structural understanding of this pharmacophore will undoubtedly fuel the development of new, more effective, and safer therapeutic agents for a host of human diseases.

References

  • A number of new biguanidine-sulfonamide derivatives (1–16) were synthesized and their structures were characterized by spectroscopic and analytical methods. (n.d.). Taylor & Francis. [Link]

  • Warner, V. D., Lynch, D. M., Kim, K. H., & Grunewald, G. L. (1979). Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. Journal of Medicinal Chemistry, 22(4), 359–366. [Link]

  • Medicinal Chemistry II (72) Mechanism of Action of Biguanides - Metformin. (2024, January 24). YouTube. [Link]

  • Cuyckens, F., & Claeys, M. (2004). A structural basis for biguanide activity. Protein Science, 13(10), 2645–2653. [Link]

  • Pastrana-Dávila, A., Minotta, G., Ellena, J., & Santiago, P. H. O. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Crystals, 13(8), 1176. [Link]

  • Bridges, H. R., Jones, A. J. Y., Pollak, M. N., & Hirst, J. (2021). Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. bioRxiv. [Link]

  • A Structural Basis for Biguanide Activity | Request PDF. (n.d.). ResearchGate. [Link]

  • Giliberti, C., et al. (1999). Prediction of 99mTc-biguanide complex structures and their interactions with biological molecules by molecular mechanics calculations. Nuclear Medicine and Biology, 26(1), 85-89. [Link]

  • Nocentini, A., et al. (2023). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 14(3), 506-513. [Link]

  • Proguanil. (n.d.). PubChem. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2023, February 13). RSC Publishing. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018, February 13). ACS Omega. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018, February 13). ACS Publications. [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023, July 19). ResearchGate. [Link]

  • Le, C. M. L., et al. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 834-844. [Link]

  • Chemistry and Structure-Activity Relationships of Biguanides. (n.d.). Semantic Scholar. [Link]

  • Bailey, C. J. (2017). Molecular mechanism of action of metformin: old or new insights?. Diabetologia, 60(9), 1573-1584. [Link]

  • Metformin | Mechanism of Action, Pharmacokinetics & Examples. (n.d.). Study.com. [Link]

  • What is the mechanism of Proguanil Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • The mechanisms of action of metformin. (2017, August 3). Diabetologia. [Link]

  • Proguanil. (n.d.). Wikipedia. [Link]

  • Metformin. (n.d.). Wikipedia. [Link]

  • Antimalarial Drugs (Part 5): Medicinal Chemistry of Biguanides, Pyrimidines, and Artemethers. (2022, March 28). YouTube. [Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2021, October 15). Cancers. [Link]

  • Biguanide. (n.d.). Wikipedia. [Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. (2020, October 28). RSC Publishing. [Link]

  • What is the mechanism of Metformin Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Structures of some of the Biguanides being repurposed in anticancer activity. a Metformin b Buformin c Phenformin. (n.d.). ResearchGate. [Link]

  • Atovaquone/proguanil. (n.d.). Wikipedia. [Link]

  • A Structural Basis for Biguanide Activity. (2017, August 2). ACS Publications. [Link]

  • ¹³C NMR spectra of CS, CSGH and metformin. (a) ¹³C NMR spectra of CS... (n.d.). ResearchGate. [Link]

  • Chemical structures of metformin and structurally similar biguanides,... (n.d.). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-carbamimidoyl-2-methylguanidine, a significant metformin-related compound. Known through various synonyms including Metformin EP Impurity E, Metformin USP Related Compound B, and N-Desmethyl metformin, this molecule is of considerable interest to researchers, scientists, and drug development professionals in the pharmaceutical industry. This document delineates its chemical identity, synthesis, analytical methodologies for detection and quantification, and discusses its biological significance and toxicological profile. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical application for laboratory settings.

Introduction: Defining this compound

This compound is a biguanide derivative structurally similar to the widely prescribed anti-diabetic drug, metformin. Its primary significance lies in its status as a known impurity and degradation product of metformin.[1][2] The presence of such related compounds in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires meticulous control and monitoring to ensure the safety and efficacy of the final drug product. Understanding the properties, formation, and biological implications of this compound is therefore paramount for pharmaceutical scientists involved in the development, manufacturing, and quality control of metformin-based therapeutics. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its study and management.

Chemical Identity and Physicochemical Properties

This compound shares the characteristic biguanide backbone with metformin but lacks one of the N,N-dimethyl groups, featuring a single N-methyl substitution instead. This structural difference influences its physicochemical properties and may impact its biological activity.

PropertyValueReference(s)
IUPAC Name 1-(diaminomethylidene)-2-methylguanidine[3]
Synonyms 1-Methylbiguanide, N-Desmethyl metformin, Metformin EP Impurity E, Metformin USP Related Compound B[3][4][5]
Molecular Formula C₃H₉N₅[3]
Molecular Weight 115.14 g/mol [3]
CAS Number (Free Base) 1609-00-3[5]
CAS Number (HCl Salt) 1674-62-0[5]
CAS Number (Sulfate Salt) 36801-25-9[6]
Appearance (HCl Salt) White crystalline powder
Melting Point (HCl Salt) ~180°C

Synthesis and Formation

The primary route for the formation of this compound is through the degradation of metformin. However, it can also be synthesized directly, a process analogous to the industrial synthesis of metformin itself.

Formation as a Metformin Degradation Product

Metformin can degrade under certain conditions to yield this compound. This process typically involves the loss of one of the N-methyl groups from the metformin molecule. Studies have indicated that this degradation can occur under stress conditions, highlighting the importance of proper storage and handling of metformin-containing products.[7]

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride can be achieved through the reaction of methylamine hydrochloride with dicyandiamide (cyanoguanidine).[1][8] This reaction is a well-established method for the formation of biguanide structures. The process generally involves heating the reactants in a suitable solvent.

DOT Diagram: Proposed Synthesis of this compound HCl

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product methylamine_hcl Methylamine Hydrochloride (CH3NH2·HCl) reaction Heating in Solvent (e.g., n-butanol, DMF/toluene) methylamine_hcl->reaction dicyandiamide Dicyandiamide (C2H4N4) dicyandiamide->reaction product This compound HCl (C3H9N5·HCl) reaction->product Condensation

Caption: Proposed synthetic route to this compound HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for biguanide synthesis.[8][9]

Materials:

  • Methylamine hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • n-Butanol (or a mixture of DMF and toluene)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of methylamine hydrochloride and dicyandiamide.

  • Solvent Addition: Add a suitable solvent, such as n-butanol, to the flask. The volume should be sufficient to create a slurry.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the solvent and temperature, but a duration of several hours is typical.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, should precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methodologies

Accurate and robust analytical methods are essential for the detection and quantification of this compound in metformin drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

DOT Diagram: Analytical Workflow for this compound

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing sample Metformin API or Drug Product dissolution Dissolution in Mobile Phase/Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_uplc HPLC / UPLC System filtration->hplc_uplc detection UV Detection (e.g., 218 nm) hplc_uplc->detection quantification Quantification vs. Reference Standard detection->quantification

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the separation of metformin and its impurities.

4.1.1. Example HPLC Method Parameters [1][10][11]

ParameterCondition
Column Strong Cation Exchange (SCX), e.g., PARTISPHER SCX, or C18, e.g., Inertsil ODS-3V
Mobile Phase Isocratic elution with a buffer solution, e.g., 1.7% w/v ammonium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid, or a mixture of buffer and acetonitrile.
Flow Rate Typically 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 30°C)
Detector UV at 218 nm
Injection Vol. 10-20 µL

4.1.2. Step-by-Step HPLC Protocol

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound hydrochloride in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of metformin hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 5 mg/mL).[1] Filter the solution through a 0.45 µm filter.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar compounds like metformin and its impurities.[9][12]

4.2.1. Example UPLC-HILIC Method Parameters [9][12]

ParameterCondition
Column ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm
Mobile Phase Isocratic; e.g., 80:20 (v/v) acetonitrile and 20 mM potassium phosphate buffer, pH 2.2
Flow Rate 0.5 mL/min
Column Temp. 40°C
Detector UV at 218 nm
Injection Vol. 1.0 µL

4.2.2. Step-by-Step UPLC-HILIC Protocol

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using the appropriate mobile phase or diluent (e.g., 80:20 acetonitrile:water).

  • Chromatographic Run: Equilibrate the UPLC system. Inject the prepared solutions.

  • Data Analysis: Perform peak identification and quantification as with the HPLC method.

Biological Significance and Toxicology

Biological Activity

This compound is recognized as an antihyperglycemic agent, similar to its parent compound, metformin.[10] Its mechanism of action is presumed to be analogous to that of other biguanides, which primarily involves:

  • Decreased Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[13]

  • Increased Insulin Sensitivity: Enhancing glucose uptake and utilization in peripheral tissues, such as muscle and fat.[13]

The primary molecular target for metformin is widely considered to be the AMP-activated protein kinase (AMPK) pathway.[14][15] Activation of AMPK leads to a cascade of events that restore cellular energy balance and improve glucose metabolism. It is highly probable that this compound also exerts its effects through the modulation of this pathway.

DOT Diagram: Hypothesized Mechanism of Action

G compound This compound liver Liver Cell compound->liver Enters ampk AMPK Activation liver->ampk gluconeogenesis Decreased Gluconeogenesis ampk->gluconeogenesis Inhibits glucose_output Reduced Hepatic Glucose Output gluconeogenesis->glucose_output

Caption: Hypothesized mechanism of this compound action.

Toxicological Profile

Toxicological data for this compound hydrochloride is available, indicating moderate toxicity upon ingestion.[16]

RouteSpeciesLD50 ValueReference(s)
Oral Rat1754 mg/kg[16][17]
Oral Mouse1750 mg/kg[16][17]
Intraperitoneal Rat325 mg/kg[16][17]
Intraperitoneal Mouse470 mg/kg[16][17]

These values suggest a significantly lower acute toxicity compared to many other pharmaceutical compounds. However, as with any impurity, its levels in metformin products must be strictly controlled to ensure patient safety.

Conclusion

This compound is a key metformin-related compound that warrants careful consideration throughout the drug development and manufacturing process. Its potential to arise from the degradation of metformin underscores the need for robust stability testing and the establishment of appropriate storage conditions. The analytical methods outlined in this guide provide a solid foundation for the accurate detection and quantification of this impurity, ensuring that metformin products meet the required quality standards. While its biological activity appears to be similar to metformin with a relatively low acute toxicity, ongoing vigilance and control of its presence are essential components of pharmaceutical quality assurance. This guide serves as a technical resource to aid in the understanding and management of this important metformin-related substance.

References

  • Biosynth. (n.d.). 1-Methylbiguanide hyrdochloride | 1674-62-0 | FM45171.
  • Chemical Toxicity D
  • Guidechem. (n.d.). cas 1674-62-0: metformin related compound b (25 mg) (1-methylbiguanide hydrochloride).
  • Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
  • LabRulez LCMS. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
  • SynZeal. (n.d.). Metformin EP Impurity E (HCl salt) | 1674-62-0.
  • Google Patents. (2016). WO2016059507A1 - Improved process for the preparation of high pure metformine.
  • Open Access Journals - Research and Reviews. (n.d.). A Validated Stability Indicating Reverse Phase Liquid Chromatography Method for Metformin HCL and its Impurities in Bulk and Pharmaceutical Dosage Form.
  • Guidechem. (n.d.). metformin related compound b (25 mg) (1-methylbiguanide hydrochloride).
  • ResearchGate. (2025). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis.
  • Guidechem. (n.d.). cas 1674-62-0: metformin related compound b (25 mg) (1-methylbiguanide hydrochloride).
  • SynThink Research Chemicals. (n.d.). Metformin EP Impurity E | 1674-62-0 (HCl salt); 1609-00-3 (base). Retrieved from SynThink Research Chemicals website.
  • Clearsynth. (n.d.). Metformin EP Impurity E | CAS No: 1674-62-0.
  • Google Patents. (n.d.). CN111562319A - Method for detecting related substances in metformin hydrochloride preparation.
  • Kłaczkow, G., & Anuszewska, E. L. (n.d.). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours.
  • News-Medical.net. (n.d.). Metformin Chemistry.
  • Pharmacy Freak. (2025). Mechanism of Action of Biguanides.
  • ResearchGate. (2023). Various Method Development and Validation, Impurity Profiling, Toxicological Studies of Metformin in Combined Dosage Form.
  • Manasa Life Sciences. (n.d.). Metformin EP Impurity - E.
  • PubChem. (n.d.). 1-Methylbiguanide.
  • NIH. (2023). Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior.
  • Guidechem. (n.d.). metformin related compound b (25 mg) (1-methylbiguanide hydrochloride).
  • NIH. (n.d.). The Mechanism of Action of Biguanides: New Answers to a Complex Question.
  • ChemicalBook. (2025). METFORMIN RELATED COMPOUND B (25 MG) (1-METHYLBIGuanide HYDROCHLORIDE).
  • NIH. (2023). Activation of AMP-activated protein kinase (AMPK) through inhibiting interaction with prohibitins.
  • American Diabetes Association. (n.d.). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer.
  • Patsnap Synapse. (2023). How do AMPK activators target the intestines?.
  • Google Patents. (n.d.). CN102516130A - Preparation method of metformin hydrochloride.
  • Google Patents. (n.d.). CN105968032A - Synthetic method of metformin hydrochloride.
  • SpringerLink. (2023). The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA.
  • lookchem. (n.d.). Cas 1674-62-0,METFORMIN RELATED COMPOUND B (25 MG) (1-METHYLBIGUANIDE HYDROCHLORIDE).
  • PubMed. (2021). Metformin has no impact on nitric oxide production in patients with pre-diabetes.
  • PubMed. (n.d.). METFORMIN: NONGLYCEMIC EFFECTS AND POTENTIAL NOVEL INDICATIONS.
  • PubMed. (2017). Metformin Inhibits N-Methyl-N-Nitrosourea Induced Gastric Tumorigenesis in db/db Mice.
  • ResearchGate. (2025). N-Nitrosodimethylamine formation in metformin hydrochloride sustained-release tablets: Effects of metformin and hypromellose used in drug product formulation.

Sources

An In-depth Technical Guide on the Tautomerism and Basicity of Biguanide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanide derivatives represent a cornerstone in medicinal chemistry, with their applications spanning from the treatment of type 2 diabetes to roles as antimalarial and antimicrobial agents.[1] The prototypical biguanide, metformin, is one of the most widely prescribed oral antihyperglycemic drugs globally.[1][2][3] The profound biological activities of these compounds are intrinsically linked to their unique chemical properties, specifically their tautomeric nature and exceptionally high basicity.[4][5] Understanding these fundamental characteristics is paramount for the rational design of novel biguanide-based therapeutics and for optimizing the efficacy and safety of existing drugs.

This technical guide provides a comprehensive exploration of the tautomerism and basicity of biguanide compounds. As a senior application scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the underlying chemical principles and their practical implications in a drug development context. We will delve into the structural nuances that govern these properties, the experimental and computational methodologies used for their characterization, and the direct consequences for their mechanism of action and pharmacological profile.

The Biguanide Core: A Structural Overview

The biguanide moiety is characterized by two linked guanidine units sharing a common nitrogen atom.[2][6][7] This arrangement of alternating single and double carbon-nitrogen bonds, coupled with the presence of multiple amino and imino groups, gives rise to a highly conjugated and electron-rich system.[4][5] This electronic structure is the foundation for the unique chemical behaviors of biguanides.

Tautomerism in Biguanide Systems

Tautomers are structural isomers that readily interconvert, and in the case of biguanides, this primarily involves proton migration between the nitrogen atoms of the amino and imino groups.[8][9] The existence of multiple tautomeric forms has been a subject of considerable investigation, with early representations often being misleading.[10]

Through X-ray diffraction studies and quantum chemical calculations, it has been established that the most stable tautomer of biguanide in its neutral state does not possess a hydrogen atom on the central bridging nitrogen (N3).[4][10] Instead, it exists in a conjugated form with a delocalized π-electron system across the N1-C2-N3-C4-N5 backbone, often stabilized by an intramolecular hydrogen bond.[4][10]

Diagram 1: Tautomeric Forms of the Biguanide Core

A comparison of a historically misrepresented tautomer of biguanide with the experimentally confirmed, more stable form.

The relative populations of different tautomers can be influenced by factors such as the solvent environment and the presence of substituents on the biguanide core. These subtle shifts in tautomeric equilibrium can have profound effects on a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[9]

The Exceptional Basicity of Biguanides

Biguanides are classified as organic superbases, exhibiting a much higher basicity than their constituent guanidine units.[4] This high basicity is a defining characteristic and is critical to their pharmacological activity, as at physiological pH, they exist almost exclusively in their protonated, cationic form.[1]

The pKa value for the first protonation of biguanides is typically in the range of 10-12, indicating that they are strong bases.[5] The exceptional basicity arises from the extensive delocalization of the positive charge in the resulting conjugate acid. Upon protonation at one of the imino nitrogen atoms, the positive charge is distributed over several atoms through resonance, leading to a highly stabilized cation.[4][11]

Diagram 2: Resonance Stabilization of Protonated Biguanide

Resonance Structure1 H₂N—C(=N⁺H₂) —NH—C(=NH)—NH₂ Structure2 H₂N⁺=C(NH₂) —NH—C(=NH)—NH₂ Structure1->Structure2 Resonance Structure3 H₂N—C(NH₂) =N—C(=NH)—NH₂ Structure1->Structure3 Resonance Structure4 H₂N—C(NH₂) —NH—C(=N⁺H₂)—NH₂ Structure1->Structure4 Resonance Structure5 H₂N—C(NH₂) —NH—C(NH)—N⁺H₂ Structure1->Structure5 Resonance

Resonance structures illustrating the delocalization of positive charge in a protonated biguanide, contributing to its high stability and basicity.

This delocalized cationic nature is a key feature of the biguanide pharmacophore. It influences the absorption, distribution, and excretion of these drugs, which often rely on organic cation transporters for their passage across biological membranes.[2] Furthermore, the cationic form is crucial for their interaction with molecular targets, such as the proposed inhibition of mitochondrial complex I.[2][12][13]

Experimental and Computational Characterization

A combination of experimental and computational techniques is employed to rigorously characterize the tautomerism and basicity of biguanide compounds.

Experimental Methodologies
X-Ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the solid-state structure of biguanide derivatives.[1][7][14][15][16][17][18][19] It provides precise information on bond lengths, bond angles, and the location of hydrogen atoms, which is essential for identifying the predominant tautomeric form in the crystalline state.[10] For instance, crystallographic studies have been instrumental in confirming the conjugated structure of the biguanide backbone and the absence of a proton on the central nitrogen atom in the neutral form.[4][10]

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa values of ionizable compounds, including biguanides.[20][21][22][23][24] The high basicity of biguanides makes this technique particularly well-suited for their characterization.

Experimental Protocol: Potentiometric Titration for pKa Determination of a Biguanide Compound

  • Preparation of the Analyte Solution: Accurately weigh a sample of the biguanide hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water to create a solution of a specific concentration (e.g., 0.01 M).

  • Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), of a similar concentration to the analyte.

  • Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the titrant into the solution.

  • Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the biguanide base, will be indicated by a sharp change in pH. The pKa can be determined from the half-equivalence point, where half of the biguanide has been protonated. For a more accurate determination, the data can be analyzed using Gran plots or by fitting the titration curve to a theoretical model.

Diagram 3: Workflow for Characterizing Biguanide Tautomerism and Basicity

Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_computational Computational Analysis cluster_interpretation Data Integration and Interpretation Synthesize Synthesize Biguanide Derivative Purify Purify Compound (e.g., Crystallization) Synthesize->Purify XRay X-Ray Crystallography (Tautomer Identification) Purify->XRay Potentiometry Potentiometric Titration (pKa Determination) Purify->Potentiometry NMR NMR Spectroscopy (Structural Elucidation) Purify->NMR DFT DFT Calculations (Tautomer Stability, Proton Affinity) XRay->DFT Potentiometry->DFT NMR->DFT Interpret Correlate Structure with Basicity and Pharmacological Activity DFT->Interpret

A comprehensive workflow for the synthesis, characterization, and computational analysis of biguanide compounds.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the properties of biguanides.[4][11] These computational methods allow for the investigation of:

  • Tautomer Stability: The relative energies of different tautomers can be calculated to predict the most stable form in the gas phase or in solution (using solvent models).[8][25]

  • Protonation Sites and Affinity: DFT can be used to determine the most likely site of protonation and to calculate the proton affinity, which is a theoretical measure of basicity.[11][26]

  • Electronic Structure: These calculations provide insights into the electron distribution and orbital interactions that give rise to the observed chemical properties.

The synergy between experimental data and computational modeling provides a robust framework for understanding the structure-property relationships in biguanide compounds.

Implications for Drug Development

The tautomerism and basicity of biguanides have direct and significant consequences for their development as therapeutic agents.

Pharmacokinetics and Bioavailability

As biguanides are predominantly in their cationic form at physiological pH, their absorption from the gastrointestinal tract and their distribution to target tissues are highly dependent on organic cation transporters.[2] The specific tautomeric form and the precise pKa of a biguanide derivative will influence its affinity for these transporters, thereby affecting its pharmacokinetic profile. A deep understanding of these properties is crucial for predicting and optimizing drug absorption and distribution.

Target Engagement and Mechanism of Action

The cationic nature of biguanides is believed to be essential for their interaction with molecular targets. For example, the proposed mechanism of action for metformin involves the inhibition of complex I of the mitochondrial respiratory chain, a process that is likely mediated by the positively charged biguanide species.[2][12][13] The ability of the biguanide to engage with its target will be influenced by its structure, charge distribution, and hydrogen bonding capabilities, all of which are dictated by its tautomeric state and basicity.

Formulation and Stability

The high basicity of biguanides necessitates their formulation as salts, typically hydrochloride salts, to ensure stability and solubility.[1] The choice of the counter-ion and the formulation strategy must take into account the pKa of the biguanide to ensure that the drug remains in a stable and bioavailable form.

Conclusion

The tautomerism and high basicity of biguanide compounds are not mere chemical curiosities; they are fundamental properties that underpin their pharmacological activity and therapeutic utility. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for the design of new biguanide-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles. By leveraging a combination of advanced experimental techniques and computational modeling, it is possible to gain deep insights into the structure-property relationships of this important class of compounds, thereby paving the way for the development of the next generation of biguanide therapeutics.

References

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (n.d.). National Center for Biotechnology Information. [Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. (n.d.). Royal Society of Chemistry. [Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. (n.d.). National Center for Biotechnology Information. [Link]

  • Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. (n.d.). MDPI. [Link]

  • Coordination Chemistry of Cobalt Biguanide Complex. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • The biguanide–sulfonamide derivatives: synthesis, characterization and investigation of anticholinesterase inhibitory, antioxidant and DNA/BSA binding properties. (n.d.). Taylor & Francis Online. [Link]

  • Antidiabetic and Antimalarial Biguanide Drugs are Metal-interactive Antiproteolytic Agents. (n.d.). CORE. [Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. (n.d.). ResearchGate. [Link]

  • Biguanide Antidiabetic Drugs: Imeglimin Exhibits Higher Proton Basicity but Smaller Lithium-Cation Basicity than Metformin in Vacuo. (n.d.). ACS Publications. [Link]

  • The chemistry of biguanides. (n.d.). Canadian Science Publishing. [Link]

  • Tautomeric forms of biguanide. (n.d.). ResearchGate. [Link]

  • Potentiometric titration of polyhexamethylene biguanide hydrochloride with potassium poly(vinyl sulfate) solution using a cationic surfactant-selective electrode. (n.d.). PubMed. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • Extreme Basicity of Biguanide Drugs in Aqueous Solutions: Ion Transfer Voltammetry and DFT Calculations. (n.d.). ResearchGate. [Link]

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. (n.d.). National Center for Biotechnology Information. [Link]

  • Biguanide. (n.d.). Wikipedia. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (n.d.). ACS Publications. [Link]

  • Tautomerism in polyguanide. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (n.d.). MDPI. [Link]

  • The biguanide–sulfonamide derivatives: synthesis, characterization and investigation of anticholinesterase inhibitory, antioxidant and DNA/BSA binding properties. (n.d.). Taylor & Francis Online. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). Semantic Scholar. [Link]

  • The chemistry of biguanides: from synthetic routes to applications in organic chemistry. (n.d.). ResearchGate. [Link]

  • Biguanide Antidiabetic Drugs: Imeglimin Exhibits Higher Proton Basicity but Smaller Lithium-Cation Basicity than Metformin in Vacuo. (n.d.). ResearchGate. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • How Do Antidiabetic Biguanides Work? (n.d.). RxList. [Link]

  • Biguanide Antidiabetic Drugs: Imeglimin Exhibits Higher Proton Basicity but Smaller Lithium-Cation Basicity than Metformin in Vacuo. (n.d.). Semantic Scholar. [Link]

  • Biguanides. (n.d.). Diabetes UK. [Link]

  • A Structural Basis for Biguanide Activity. (n.d.). ResearchGate. [Link]

  • A structural basis for biguanide activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. (n.d.). bioRxiv. [Link]

  • Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. (n.d.). National Center for Biotechnology Information. [Link]

  • Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. (n.d.). ResearchGate. [Link]

  • Conductometric Titration of Metformin Hydrochloride: Simulation and Experimentation. (n.d.). David Publishing Company. [Link]

  • Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. (n.d.). bioRxiv. [Link]

  • What impact does tautomerism have on drug discovery and development? (n.d.). National Center for Biotechnology Information. [Link]

  • Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. (n.d.). PLOS. [Link]

  • What impact does tautomerism have on drug properties and development? (n.d.). ChemRxiv. [Link]

Sources

Biguanides in Organometallic Catalysis: From Bio-Inspired Ligands to Green Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanides, a class of compounds long celebrated for their profound impact on medicine, particularly as antihyperglycemic agents like metformin, are now emerging as powerful and versatile ligands in the realm of organometallic catalysis.[1][2] Their unique structural features, characterized by a highly basic, nitrogen-rich backbone of two linked guanidine moieties, make them exceptional chelating agents for a wide array of transition metals.[3] This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and catalytic applications of biguanide-metal complexes. We will delve into their field-proven utility in pivotal organic transformations, including palladium-catalyzed cross-coupling reactions and zinc-mediated ring-opening polymerizations, with a special focus on the principles of green chemistry that these systems advance. Through detailed protocols, mechanistic insights, and comparative data, this document serves as a vital resource for researchers seeking to leverage the unique properties of biguanides to design novel, efficient, and sustainable catalytic systems.

The Biguanide Ligand: A Privileged Scaffold for Catalysis

The efficacy of a biguanide as a ligand stems from its fundamental chemical nature. Composed of two guanidine units, the biguanide structure is a highly basic, bidentate N-donor ligand capable of forming exceptionally stable chelate complexes with metal ions.[1][3] This strong coordination is a direct result of the "imine-like" nitrogen atoms that readily bind to a metal center.[4]

Key Properties Driving Catalytic Application:

  • Strong Basicity & Chelation: The inherent structure of biguanides facilitates strong, stable complex formation with a variety of transition metals, including palladium, zinc, cobalt, and copper.[3][5][6][7]

  • Tunable Steric and Electronic Properties: The terminal nitrogen atoms (N1 and N5) of the biguanide scaffold are readily functionalized with a wide range of substituents (alkyl, aryl, etc.).[5] This allows for precise tuning of the ligand's steric bulk and electronic properties, which in turn influences the solubility, stability, and catalytic activity of the resulting metal complex.

  • Aqueous Solubility: Simple biguanides are polar, hydrophilic compounds, making them and their metal complexes highly soluble in water.[5] This property is a cornerstone of their application in developing environmentally friendly catalytic processes that avoid toxic organic solvents.[8][9]

  • Amphiphilic Character by Design: The addition of lipophilic groups, such as long alkyl chains, to the polar biguanide head creates amphiphilic compounds. These ligand-surfactants can self-assemble into micelles in aqueous media, enabling "micellar catalysis" for solubilizing hydrophobic substrates.[1][4]

General Synthesis of Biguanide Ligands

The synthesis of biguanide ligands is typically straightforward, often involving the condensation of dicyandiamide with an appropriate amine or hydrazine derivative in an acidic medium.

cluster_reactants Reactants cluster_process Process cluster_product Product DCD Dicyandiamide Reflux Reflux in Solvent (e.g., 1-Butanol or Water) DCD->Reflux Amine Amine Hydrochloride (e.g., R-NH3+Cl-) Amine->Reflux Biguanide Biguanide Hydrochloride Salt Reflux->Biguanide Condensation Reaction Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)2 Base PdII_Diaryl R-Pd(II)L-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Data & Ligand Comparison

The choice of biguanide ligand significantly impacts catalytic efficiency, particularly at low catalyst loadings.

LigandPd Loading (mol%)SubstratesSolventTimeYield (%)Reference
Metformin0.00254-bromoacetophenone, phenylboronic acidWater15 min95[1][8]
Hexylbiguanide0.54-bromoacetophenone, phenylboronic acidWater24 h>95[1][4]
Bis-biguanide (Alkyl)0.00254-bromoacetophenone, phenylboronic acidWater>15 min~95[8][9]
Bis-biguanide (Aryl)0.14-bromoacetophenone, phenylboronic acidWater15 min~95[8][9]

Insight: While metformin shows remarkable activity at extremely low loadings for short reaction times, functionalized ligands like hexylbiguanide offer improved recyclability under micellar conditions. [1][4]Bis-biguanides demonstrate comparable activity to metformin, indicating that the core biguanide moiety is the primary driver of catalytic performance. [8][9]

Self-Validating Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
  • Catalyst Pre-formation (Trustworthiness Pillar): In a reaction vessel, dissolve the biguanide hydrochloride ligand (e.g., metformin HCl, 1:1 molar ratio to Pd) and Pd(OAc)₂ in deionized water. Heat the mixture at 100°C for 15 minutes. This step is critical to ensure the formation of the active catalytic species prior to substrate addition. [1][4]2. Reactant Addition: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Reaction: Stir the mixture vigorously at 100°C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application Showcase II: Ring-Opening Polymerization (ROP) of Lactides

Biguanide ligands have also proven effective in coordination with metals like zinc and lanthanum to catalyze the ring-opening polymerization (ROP) of cyclic esters, such as lactide. [10][11]This application is crucial for producing biodegradable polymers like polylactide (PLA), addressing the urgent demand for sustainable materials. [10]

Rationale for Biguanide-Zinc Systems in ROP

The use of nonsymmetric, ditopic biguanide ligands with zinc centers provides a robust, non-toxic catalytic system for controlled polymerization. [10]

  • Activity: Zinc bis(trimethylsilylamido) complexes of biguanides show high activity for the ROP of rac-lactide, even at room temperature. [10]* Control: These catalysts facilitate a controlled polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity.

  • Mechanism: The biguanide-Zn entity is preserved under catalytic conditions and is directly responsible for the catalytic activity, which proceeds via a coordination-insertion mechanism. [10]

Caption: Schematic of a ditopic biguanide ligand chelating two zinc centers.

Performance Data of Zinc-Biguanide Catalysts in rac-Lactide ROP
Catalyst PrecursorCo-initiatorTimeConversion (%)PDI (Mw/Mn)Reference
Biguanide-Zn[N(SiMe₃)₂]₂ (Monometallic)None2 h611.15[10]
Biguanide-Zn[N(SiMe₃)₂]₂ (Bimetallic)None2 h321.12[10]
Biguanide-Zn[N(SiMe₃)₂]₂ (Monometallic)iPrOH1 min991.09[10]
Biguanide-Zn[N(SiMe₃)₂]₂ (Bimetallic)iPrOH1 min991.08[10]

Insight: The zinc amide complexes are significantly more active than their ethylzinc counterparts. The addition of an alcohol co-initiator dramatically increases the polymerization rate, achieving near-quantitative conversion in just one minute. [10]This demonstrates a highly efficient and controllable system.

General Protocol: ROP of rac-Lactide
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the biguanide-zinc complex (e.g., 1 mol%).

  • Monomer Addition: Add a solution of rac-lactide in a dry solvent (e.g., CH₂Cl₂) to the flask.

  • Initiation: If required, add the alcohol co-initiator (e.g., iPrOH, 1 equivalent per metal center).

  • Polymerization: Stir the reaction mixture at room temperature.

  • Termination & Precipitation: After the desired time, quench the reaction by exposing it to air and adding a few drops of acidified methanol. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Isolation: Collect the polymer by filtration and dry it under vacuum to a constant weight. Analyze for molecular weight and polydispersity using gel permeation chromatography (GPC).

Conclusion and Future Directions

Biguanides have successfully transitioned from their established role in medicine to become highly promising ligands in organometallic catalysis. Their inherent properties—strong chelation, aqueous solubility, and synthetic tunability—make them ideal candidates for developing green and sustainable chemical processes. The demonstrated success in aqueous Suzuki-Miyaura couplings and controlled ring-opening polymerizations underscores their potential.

Despite these advances, the application of biguanides in catalysis is not as widespread as that of phosphines or N-heterocyclic carbenes. [5]This presents a significant opportunity for future research. Areas ripe for exploration include:

  • Expansion to other Catalytic Reactions: Investigating biguanide-metal complexes in other transformations like C-H activation, hydrogenation, and metathesis.

  • Asymmetric Catalysis: Designing chiral biguanide ligands for enantioselective reactions.

  • Heterogenization: Immobilizing biguanide catalysts on solid supports (e.g., mesoporous silica, polymers) to enhance recyclability and simplify product purification. [1][4][12] The continued exploration of biguanide chemistry promises to unlock new, efficient, and environmentally benign catalytic systems, further bridging the gap between medicinal chemistry and materials science.

References

  • Structural features influencing the activity of bis-biguanide ligands in the Suzuki–Miyaura cross-coupling reaction in neat w
  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega.
  • Flexible Biguanide Mono- and Bimetallic Zinc Complexes for the Ring-Opening (Co)polymerization of Lactides.
  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]

  • The chemistry of biguanides. Main Group Chemistry.
  • The chemistry of biguanides: from synthetic routes to applications in organic chemistry. ResearchGate. [Link]

  • Coordination Chemistry of Cobalt Biguanide Complex: Ligand Interaction and Metal Complex Stability. ResearchGate. [Link]

  • Structural features influencing the activity of bis-biguanide ligands in the Suzuki–Miyaura cross-coupling reaction in neat w
  • The chemistry of biguanides: from synthetic routes to applications in organic chemistry. R Discovery.
  • Structure of biguanides, metformin hydrochloride and its possible complexation to a transition metal [M]. ResearchGate. [Link]

  • Flexible Biguanide Mono- and Bimetallic Zinc Complexes for the Ring-Opening (Co)polymerization of Lactides. ACS Catalysis. [Link]

  • Biguanide – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. MDPI. [Link]

  • Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. MDPI. [Link]

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Publishing. [Link]

Sources

Methodological & Application

protocol for using 1-carbamimidoyl-2-methylguanidine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Topic Ambiguity and Pivot to a Related Compound

Initial searches for "1-carbamimidoyl-2-methylguanidine" did not yield sufficient information to create a detailed, scientifically robust application note and protocol. This chemical name is not commonly found in scientific literature or supplier databases. However, the structural elements suggested by the name, particularly the guanidine and biguanide-like moieties, point towards a class of compounds with known applications in cell culture. One of the most prominent and well-researched compounds in this class is Metformin . Given its widespread use, established protocols, and well-documented mechanism of action, this guide will focus on Metformin as an exemplary and highly relevant compound for cell culture applications. This approach allows for the creation of a comprehensive and practical resource that aligns with the user's apparent interest in the cellular effects of guanidine-based compounds.

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin, a biguanide-class drug, is a first-line therapy for type 2 diabetes due to its robust glucose-lowering effects and favorable safety profile.[1][2] Beyond its clinical applications, metformin has become an invaluable tool in cell biology research. Its primary molecular target is the mitochondrial respiratory chain complex I.[3] Inhibition of this complex leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This shift in cellular energy status is a key activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][4][5]

Activation of AMPK by metformin orchestrates a cascade of downstream effects, including the inhibition of anabolic processes like gluconeogenesis, protein, and lipid synthesis, and the stimulation of catabolic processes such as fatty acid oxidation and glucose uptake.[4][5][6] These multifaceted effects have positioned metformin as a compound of interest in various research fields, including cancer biology, aging, and metabolic disorders. This guide provides a comprehensive overview of the principles and protocols for the effective use of metformin in a cell culture setting.

Mechanism of Action: The AMPK Signaling Pathway

Metformin's effects are predominantly mediated through the activation of the AMPK signaling pathway.[4][7] Understanding this pathway is crucial for designing experiments and interpreting results.

  • Mitochondrial Complex I Inhibition: Metformin enters the cell, primarily through organic cation transporters (OCTs), and accumulates in the mitochondria.[3] Here, it mildly inhibits complex I of the electron transport chain.

  • Altered Cellular Energy Status: This inhibition leads to reduced ATP synthesis and an increased AMP/ATP ratio.

  • AMPK Activation: The elevated AMP levels, along with ADP, allosterically activate AMPK.[7] This activation is further consolidated by the upstream kinase LKB1, which phosphorylates the α-catalytic subunit of AMPK at threonine 172.[4][7]

  • Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. Key effects include:

    • Inhibition of mTORC1: AMPK can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[7][8][9]

    • Stimulation of Autophagy: By inhibiting mTORC1 and phosphorylating other key proteins, AMPK can induce autophagy, a cellular recycling process.[7]

    • Metabolic Reprogramming: AMPK promotes a shift from anabolic to catabolic metabolism to generate ATP.[5]

Metformin_AMPK_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_AMP Decreased ATP Increased AMP/ATP Ratio Mito->ATP_AMP AMPK AMPK Activation ATP_AMP->AMPK LKB1 LKB1 LKB1->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Stimulates Anabolism Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolism Inhibits Catabolism Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Catabolism Stimulates

Caption: Metformin's mechanism of action via the AMPK pathway.

Materials and Reagents

  • Metformin Hydrochloride (powder form)

  • Sterile, deionized water or DMSO[10]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other necessary sterile plasticware

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Reagents for downstream assays (e.g., MTT, crystal violet, antibodies for western blotting)

Detailed Protocols

Protocol 1: Preparation of Metformin Stock Solution

The choice of solvent for metformin depends on the required concentration and experimental design. Metformin is soluble in water, which is the preferred solvent to avoid any potential toxicity from organic solvents like DMSO.[10]

  • Weighing: Accurately weigh the desired amount of Metformin Hydrochloride powder in a sterile microcentrifuge tube or conical tube.

  • Dissolving: Add sterile, deionized water to the powder to achieve the desired stock concentration. A common stock concentration is 1 M.[9]

  • Vortexing: Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Cell Seeding and Treatment

This protocol provides a general guideline for treating adherent cells with metformin. Optimization may be required based on the cell line and experimental goals.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the metformin stock solution.

    • Prepare serial dilutions of the stock solution in fresh, complete cell culture medium to achieve the desired final concentrations. It is good practice to prepare a 2X working solution and add an equal volume to the cells.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the metformin-containing medium (or control medium) to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (Allow Adhesion) Seed_Cells->Incubate_Overnight Prepare_Metformin Prepare Metformin Working Solutions Incubate_Overnight->Prepare_Metformin Treat_Cells Treat Cells with Metformin Incubate_Overnight->Treat_Cells Prepare_Metformin->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Downstream_Assay Perform Downstream Assay (e.g., Viability) Incubate_Treatment->Downstream_Assay End End Downstream_Assay->End

Caption: A typical experimental workflow for cell treatment with metformin.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Treatment: Follow Protocol 2 to treat cells with a range of metformin concentrations in a 96-well plate. Include untreated control wells.

  • Addition of MTT Reagent: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation: Recommended Metformin Concentrations

The effective concentration of metformin can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental question.

Cell Line TypeTypical Concentration Range (mM)Typical Incubation Time (hours)Observed EffectsReferences
Breast Cancer (MCF-7, MDA-MB-231)5 - 2024 - 72Decreased viability, apoptosis[11][12]
Pancreatic Cancer (AsPC-1, MiaPaCa-2)1 - 2072Decreased viability, reduced migration[13]
Glioblastoma (GBM TICs)5 - 2048 - 72Decreased viability[14]
Mouse Bone Marrow Stromal Cells5 - 1072Decreased proliferation[15]
Lung Cancer (Calu-3)1 - 2024Antiviral effects[16]

Note: While many in vitro studies use millimolar concentrations of metformin, it's important to recognize that clinically relevant plasma concentrations are in the micromolar range (50-100 µM).[1][2] The higher concentrations used in cell culture are often necessary to elicit a measurable response in a shorter timeframe and may be due to differences in cell culture conditions versus the in vivo environment.

Safety and Handling

Metformin is a pharmaceutical product and should be handled with appropriate care.[17]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling metformin powder and solutions.

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Do not ingest.

  • Storage: Store metformin powder and stock solutions in a dry, cool, and well-ventilated place, protected from light.[17]

  • Disposal: Dispose of metformin waste in accordance with local regulations.

While metformin is generally safe, it can rarely cause a serious condition called lactic acidosis, particularly in individuals with severe kidney impairment.[18][19] Although the risk in a research setting is minimal, it is important to be aware of the compound's clinical safety profile.

References

  • Cellular mechanism of action of metformin. (n.d.). PubMed. Retrieved from [Link]

  • AMPK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Schematic diagram of AMPK pathway. The → indicates activation or... (n.d.). ResearchGate. Retrieved from [Link]

  • The AMPK Signaling Pathway. Schematic model depicts the main upstream... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets. (2019). ScienceOpen. Retrieved from [Link]

  • Metformin Increases Mitochondrial Energy Formation in L6 Muscle Cell Cultures. (2014). Journal of Biological Chemistry. Retrieved from [Link]

  • Cellular and molecular mechanisms of metformin: an overview. (2008). Portland Press. Retrieved from [Link]

  • Metformin Hydrochloride Extended-Release Tablets. (2025). Viatris. Retrieved from [Link]

  • Metformin Hydrochloride Tablets. (n.d.). USP. Retrieved from [Link]

  • Metformin Hydrochloride Extended-Release Tablets. (2021). USP-NF. Retrieved from [Link]

  • FDA SAFETY ANNOUNCEMENTS FOR METFORMIN. (n.d.). NCBI. Retrieved from [Link]

  • Cellular and Molecular Mechanisms of Metformin Action. (2020). Endocrine Society. Retrieved from [Link]

  • Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro. (2016). Spandidos Publications. Retrieved from [Link]

  • Metformin Inhibits Cell Proliferation, Migration and Invasion by Attenuating CSC Function Mediated by Deregulating miRNAs in Pancreatic Cancer Cells. (2015). PMC. Retrieved from [Link]

  • Cellular and Molecular Mechanisms of Metformin Action. (2020). Endocrine Reviews. Retrieved from [Link]

  • metformin. (n.d.). Medsafe. Retrieved from [Link]

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. (2011). PMC. Retrieved from [Link]

  • Metformin Best Solvent: Water or DMSO? (2023). ResearchGate. Retrieved from [Link]

  • Metformin: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com. Retrieved from [Link]

  • Effects of metformin on cell viability. Cells viability assessment by... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assay - Day 3. (2017). Diary Of A Cancer Researcher. Retrieved from [Link]

  • Metformin: MedlinePlus Drug Information. (2024). MedlinePlus. Retrieved from [Link]

  • 1-Carbamimidoyl-1,2-dimethylguanidine. (n.d.). PubChem. Retrieved from [Link]

  • Full article: Metformin selectively affects human glioblastoma tumor-initiating cell viability. (2012). Taylor & Francis Online. Retrieved from [Link]

  • Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells. (2015). PMC. Retrieved from [Link]

  • Metformin Hydrochloride Extended-Release Tablets Type of Posting Revision Bulletin Posting Date 21–Sep–2018 Official Date 2. (2018). USP-NF. Retrieved from [Link]

  • Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line. (2015). PMC. Retrieved from [Link]

  • 1-Carbamimidoyl-2-(2-methylpentan-2-yl)guanidine. (n.d.). PubChem. Retrieved from [Link]

  • Metformin Suppresses SARS-CoV-2 in Cell Culture. (2022). bioRxiv. Retrieved from [Link]

  • 2-[N,N'-di(propan-2-yl)carbamimidoyl]-1,1,3,3-tetramethylguanidine. (n.d.). PubChem. Retrieved from [Link]

  • Methylguanidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 1-Carbamimidoyl-2-Methylguanidine in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 1-carbamimidoyl-2-methylguanidine, a potential impurity in pharmaceutical products, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to the highly polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and peak shape. The method utilizes a simple protein precipitation step for sample preparation and positive electrospray ionization for detection. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This method is suitable for routine quality control analysis in drug development and manufacturing environments.

Introduction and Scientific Rationale

This compound (also known as Metformin Related Compound B) is a potential impurity that can arise during the synthesis or degradation of certain active pharmaceutical ingredients (APIs).[3] Its structural similarity to other guanidine compounds necessitates a highly selective analytical method to ensure accurate quantification for purity assessments and quality control.[4] Regulatory bodies require that impurities in drug substances and products are monitored and controlled, making reliable analytical procedures essential.[1][5]

The primary analytical challenge for this compound lies in its high polarity. Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such compounds, leading to poor chromatography and potential matrix interference. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mechanism. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[6][7]

For detection, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the analyte can be quantified with high confidence, even at trace levels, minimizing the risk of interference from other components in the sample matrix.[8][9] This combination of HILIC separation and MS/MS detection provides a powerful tool for the rigorous analysis of polar impurities.

Materials and Methods

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (LC-MS grade)

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™, Waters Xevo TQ) equipped with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge

  • HPLC vials

  • Syringe filters (0.22 µm, Nylon or PVDF)

Chromatographic and Mass Spectrometric Conditions

The operational parameters were optimized to achieve robust separation and sensitive detection.

Parameter Condition
HPLC System
ColumnWaters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A10 mM Ammonium formate + 0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B (0-1.0 min), 95-50% B (1.0-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr
MRM Transition
Precursor Ion (m/z)116.1
Product Ion (m/z)57.1
Dwell Time100 ms
Cone Voltage25 V
Collision Energy18 eV

Rationale for Parameter Selection:

  • Column: A BEH HILIC column is chosen for its stability and excellent performance in retaining highly polar compounds like guanidines.[7]

  • Mobile Phase: An ammonium formate buffer provides good peak shape and volatility, making it compatible with MS detection. Formic acid is added to promote protonation of the analyte in positive ESI mode.[10][11]

  • Ionization: Positive ESI is ideal for this compound, as its guanidine groups are readily protonated to form a stable [M+H]⁺ ion.[12]

  • MRM Transition: The transition from the precursor ion (m/z 116.1, corresponding to [C₃H₉N₅+H]⁺) to a stable, specific product ion (m/z 57.1) ensures high selectivity and minimizes background noise.[13][14]

Experimental Protocols

The overall workflow from sample preparation to data analysis is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Stock Solution Preparation B Working Standards & Calibration Curve Prep A->B E Sequence Injection (Blanks, Stds, QCs, Samples) B->E C Sample Preparation (e.g., Drug Product) C->E D HPLC-MS/MS System Setup D->E F Peak Integration & Chromatogram Review E->F G Generate Calibration Curve (Linear Regression) F->G H Quantify Analyte in Unknown Samples G->H G cluster_quant Quantitative Accuracy cluster_limits Sensitivity cluster_spec Reliability center Validated Analytical Method Linearity Linearity & Range Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center LOQ Limit of Quantification (LOQ) LOQ->center LOD Limit of Detection (LOD) LOD->center Specificity Specificity Specificity->center Robustness Robustness Robustness->center

Fig. 2: Core parameters for method validation.
Validation Parameter Methodology Acceptance Criteria Result
Specificity Six blank matrix samples were analyzed for interferences at the analyte's retention time.No significant interfering peaks (>20% of LLOQ response).Pass
Linearity & Range Calibration curve with 8 non-zero standards, analyzed over 3 days.Correlation coefficient (r²) ≥ 0.995. Back-calculated standards within ±15% of nominal (±20% at LLOQ).Pass (r² > 0.998)
Accuracy Analysis of QC samples at 3 concentrations (n=6) against a calibration curve.Mean concentration within ±15% of the nominal value.Pass (92.5% - 108.3%)
Precision (Repeatability & Intermediate) Calculated as %RSD for QC samples at 3 concentrations (n=6) within a day and over 3 days.RSD ≤ 15%.Pass (< 9.5%)
Limit of Quantification (LOQ) Lowest standard on the calibration curve meeting accuracy and precision criteria.S/N ratio > 10; accuracy/precision within ±20%.1 ng/mL
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.S/N ratio ≥ 3.0.3 ng/mL

This data is representative of a typical method validation and should be generated for each specific implementation. The validation process is guided by principles outlined by both the FDA and ICH. [5][15][16][17]

Data Analysis and Quantification

  • Integration: Integrate the peak area for the 116.1 -> 57.1 MRM transition for all standards, QCs, and samples.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area versus the nominal concentration of the calibration standards. A weighting factor of 1/x² is often recommended for wide dynamic ranges. [9]3. Quantification: Determine the concentration of this compound in the injected samples by interpolating their peak areas from the calibration curve using the regression equation: y = mx + c Where:

    • y = Peak Area

    • m = Slope of the curve

    • x = Concentration (to be calculated)

    • c = Y-intercept

  • Final Calculation: Adjust the calculated concentration for any dilutions made during the sample preparation process to report the final amount in the original sample (e.g., as % w/w of the API).

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable solution for the quantification of this compound. The use of HILIC successfully addresses the challenge of retaining this polar compound, while tandem mass spectrometry ensures specificity and low detection limits. The comprehensive validation confirms that the method is fit for its intended purpose and can be confidently deployed in a regulated quality control environment to support drug development and manufacturing.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] [1][2]2. ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] [18]3. Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link] [19]4. U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link] [5]5. ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters. [Link] [6]7. Leutzinger, E., et al. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link] [15]8. El-Gindy, A., et al. (2017). Development of normal phase high-performance liquid chromatographic method for determination of metformin and its related impurities in bulk material. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link] [20]9. Krzek, J., et al. (n.d.). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link] [21]10. USP. (2021). Metformin Hydrochloride Extended-Release Tablets. USP-NF. [Link] [3]11. Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters. [Link] [7]12. U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link] [16]13. Loenarz, C., et al. (2019). LC-MS analysis of the enzymatic demethylation of methylguanidine and.... ResearchGate. [Link]

  • Coradin, M., et al. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences. [Link] [8]25. Keller, N., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Data in Brief. [Link]

  • Al-Majdoub, Z., et al. (2020). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. ResearchGate. [Link] [9]27. National Center for Biotechnology Information. (n.d.). CID 176545893. PubChem. [Link]

Sources

Application Notes and Protocols for 1-Carbamimidoyl-2-methylguanidine (Metformin) in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Beyond Glycemic Control

1-Carbamimidoyl-2-methylguanidine, universally known as metformin, stands as the cornerstone of oral therapy for type 2 diabetes mellitus (T2DM).[1] Its robust safety profile, efficacy in lowering blood glucose, and low cost have cemented its place in clinical practice. However, the scientific intrigue surrounding metformin now extends far beyond its anti-diabetic properties. A growing body of preclinical evidence from rodent models suggests profound beneficial effects in diverse fields such as oncology, aging, and metabolic syndrome.[2] Researchers are increasingly leveraging in vivo rodent models to dissect its molecular mechanisms and explore its potential as a repurposed therapeutic agent.

This guide provides a comprehensive framework for the effective use of metformin in preclinical rodent research. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are scientifically sound and reproducible. We will delve into its mechanism of action, pharmacokinetic profile in rodents, detailed administration protocols, and critical considerations for experimental design in key research areas.

II. Core Mechanism of Action: A Multi-faceted Approach

Metformin's therapeutic effects are not attributed to a single target but rather a network of interconnected pathways. The primary initiating event is the mild and transient inhibition of mitochondrial respiratory chain complex I.[1][3][4] This action does not shut down cellular respiration but rather alters the cell's energy balance, leading to a cascade of favorable metabolic consequences.

Key Downstream Effects:

  • AMPK Activation: The decrease in cellular energy status (a higher AMP/ATP ratio) is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][5][6]

  • Suppression of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in the production of glucose in the liver, a major contributor to its glucose-lowering effect.[1][6]

  • Enhanced Peripheral Glucose Uptake: Metformin promotes the uptake of glucose into skeletal muscle and adipose tissue.[7]

  • Gut-Level Activity: A significant portion of metformin's action occurs in the intestine. It increases glucose utilization by enterocytes, enhances the secretion of glucagon-like peptide-1 (GLP-1), and beneficially alters the gut microbiome.[4][6]

These interconnected actions collectively improve insulin sensitivity, reduce hyperglycemia, and impact lipid metabolism.

Metformin_Mechanism cluster_systemic Systemic Effects Metformin Metformin Mito Mitochondrial Complex I Inhibition Metformin->Mito Primary Target Gut_Effects Increased GLP-1 Altered Microbiome Increased Glucose Use Metformin->Gut_Effects Direct Action AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK HGP Decreased Hepatic Gluconeogenesis AMPK->HGP Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Liver LIVER Liver->HGP Muscle MUSCLE / FAT Muscle->Glucose_Uptake Gut GUT Gut->Gut_Effects

Caption: Metformin's primary mechanism involves inhibiting mitochondrial complex I, leading to AMPK activation and subsequent systemic effects on the liver, muscle, and gut.

III. Pharmacokinetics in Rodent Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of metformin in rodents is crucial for designing effective experiments. Unlike in humans, the oral bioavailability of metformin in rats is relatively low.

  • Absorption & Bioavailability: In rats, the absolute oral bioavailability is approximately 30%.[8] This is largely due to a significant first-pass effect, where the drug is metabolized in the gastrointestinal tract (~54%) and liver (~27%) before reaching systemic circulation.[8]

  • Distribution: After absorption, metformin accumulates primarily in the intestine, liver, and kidneys.[9]

  • Metabolism & Excretion: Metformin is largely excreted unchanged in the urine.[10] While some studies have suggested minor metabolism to guanylurea in rats, this is not considered a major clearance pathway.[11]

ParameterRat (Sprague-Dawley)Mouse (C57BL/6)Source
Oral Bioavailability (F) ~30%Data variable, generally low[8]
Primary Route of Elimination Renal (Urine)Renal (Urine)[10]
Key Tissue Accumulation Intestine, Liver, KidneyIntestine, Liver, Kidney[9][12]
First-Pass Effect High (Gastrointestinal & Hepatic)Presumed to be significant[8]

Table 1: Summary of key pharmacokinetic parameters of metformin in common rodent species.

IV. Experimental Design & Core Protocols

A well-designed study is paramount for obtaining meaningful and reproducible data. Key considerations include the choice of animal model, dose, and route of administration.

A. Rodent Model Selection

The choice of model depends entirely on the research question.

  • Type 2 Diabetes: The most common model combines a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to moderately impair beta-cell function, mimicking the pathophysiology of human T2DM.[13][14][15]

  • Cancer: Subcutaneous xenograft models, where human cancer cells are injected into immunocompromised mice, are widely used to assess effects on tumor growth.[16] Genetically engineered mouse models (GEMMs), such as the KC model (LSL-KrasG12D/+; Pdx1-Cre) for pancreatic cancer, provide a more physiologically relevant context.[17]

  • Aging: Lifespan and healthspan studies typically use wild-type, middle-aged mice (e.g., C57BL/6 at 9-12 months) and treat them for the remainder of their lives to observe effects on longevity and age-related physiological decline.[5][18]

B. Dosage and Administration Route

Metformin dosage in rodent studies is highly variable and often exceeds human-equivalent doses to compensate for differences in metabolism and pharmacokinetics.

ApplicationSpeciesDose RangeAdministration RouteSource
Diabetes Rat150 - 400 mg/kg/dayOral Gavage[13][19]
Cancer (Therapy) Mouse100 - 250 mg/kg/dayOral Gavage / Drinking Water[16][17][20]
Aging/Longevity Mouse0.1% w/w in dietIn Diet[5]
Toxicity (NOAEL) Rat200 mg/kg/dayOral Gavage[21][22]

Table 2: Common dosage ranges for metformin in various rodent research models. NOAEL: No Observable Adverse Effect Level.

Protocol 1: Preparation of Metformin for Oral Gavage

Objective: To prepare a stock solution of metformin hydrochloride for precise daily dosing via oral gavage.

Materials:

  • Metformin Hydrochloride (e.g., Sigma-Aldrich Cat# PHR1084)

  • Vehicle: Sterile Water for Injection or 0.9% Sterile Saline

  • Calibrated scale

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the total amount of metformin needed for the study duration.

    • Formula: (Dose in mg/kg) x (Avg. animal weight in kg) x (Number of animals) x (Number of dosing days) = Total Metformin (mg).

  • Determine Concentration: Calculate the concentration of the dosing solution. Aim for a volume that is easily and accurately administered (typically 5-10 mL/kg for rats, 10 mL/kg for mice).

    • Example for a 200 mg/kg dose in a 300g rat with a 5 mL/kg gavage volume:

      • Dose per rat = 200 mg/kg * 0.3 kg = 60 mg

      • Volume per rat = 5 mL/kg * 0.3 kg = 1.5 mL

      • Required Concentration = 60 mg / 1.5 mL = 40 mg/mL

  • Weighing: Accurately weigh the calculated amount of metformin hydrochloride powder using a calibrated scale.

  • Dissolving: Add the powder to a sterile conical tube. Add approximately 75% of the final required volume of vehicle (e.g., sterile water).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Metformin HCl is readily soluble in water.

  • Final Volume: Add the remaining vehicle to reach the final calculated volume (QS - Quantum Satis). Vortex again to ensure homogeneity.

  • Storage: Store the solution at 4°C, protected from light. Prepare fresh solutions weekly to ensure stability.

Protocol 2: Administration of Metformin in Drinking Water

Objective: To provide metformin for chronic, long-term studies where daily gavage is impractical.

Materials:

  • Metformin Hydrochloride

  • Animal drinking water bottles

  • Calibrated scale

Procedure:

  • Estimate Water Consumption: Determine the average daily water consumption for your specific strain, age, and sex of rodent (typically 4-7 mL/day for a mouse).

  • Calculate Concentration: Calculate the concentration needed in the water to achieve the target daily dose.

    • Formula: (Target Dose in mg/day) / (Avg. Daily Water Intake in mL) = Concentration (mg/mL).

    • Example for a target dose of ~250 mg/kg/day in a 30g mouse consuming 5 mL/day:

      • Target dose per mouse = 250 mg/kg * 0.03 kg = 7.5 mg/day

      • Required Concentration = 7.5 mg / 5 mL = 1.5 mg/mL (or 1.5 g/L)

  • Preparation: Prepare the metformin-infused water by dissolving the calculated amount of metformin HCl in the total volume of water needed for the cage.

  • Administration: Replace standard water bottles with the metformin-containing bottles.

  • Monitoring & Replenishment:

    • Monitor water intake daily for the first week to ensure the taste of metformin is not causing aversion and reduced hydration.

    • Measure weekly water consumption per cage to adjust concentrations if needed and to report the actual dose consumed.

    • Replace metformin water every 3-4 days with a freshly prepared solution.

V. Experimental Workflow and Validation

A robust experimental workflow ensures that results are valid and interpretable. Each protocol should be part of a self-validating system, where endpoints are directly correlated with the intervention.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis Acclimate Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, Glucose etc.) Acclimate->Baseline Random Randomization into Groups (Vehicle vs. Metformin) Baseline->Random Dosing Daily Dosing (Gavage, Diet, Water) (Weeks to Months) Random->Dosing Monitor In-life Monitoring (Weight, Clinical Signs, Food/Water Intake) Dosing->Monitor Endpoint Endpoint Measurements (e.g., Tumor Volume, Glucose Tolerance Test) Monitor->Endpoint Harvest Tissue & Blood Harvest Endpoint->Harvest Analysis Biochemical & Molecular Analysis (e.g., Western, Histology, RNA-seq) Harvest->Analysis

Caption: A typical experimental workflow for an in vivo rodent study involving metformin, from preparation to endpoint analysis.

VI. Safety and Toxicological Considerations

While metformin has a wide therapeutic window, high doses in rodents can lead to adverse effects.

  • Common Adverse Events: The most frequently reported side effects at high doses include gastrointestinal issues, body weight loss, and signs of metabolic acidosis (e.g., increased serum lactate).[21][22]

  • Toxicity Studies: A 13-week oral gavage study in Crl:CD(SD) rats established a No Observable Adverse Effect Level (NOAEL) of 200 mg/kg/day.[21][23] Doses of 600 mg/kg/day and higher were associated with body weight loss and metabolic acidosis, while doses at or above 900 mg/kg/day resulted in mortality.[21][22]

  • Dose-Dependent Effects: The effects of metformin can be highly dose-dependent. In aging studies, a low dose (0.1% in diet) extended lifespan in male mice, whereas a high dose (1% in diet) was toxic.[5] Researchers must carefully select a dose that is both effective and well-tolerated for the duration of their study.

VII. Conclusion

This compound (metformin) is a powerful pharmacological tool for investigating fundamental biological processes in rodent models of metabolic disease, cancer, and aging. Its complex, multi-faceted mechanism of action provides a rich area for discovery. Success in this field hinges on a thorough understanding of its pharmacokinetic properties in rodents and the implementation of meticulously designed and validated experimental protocols. By carefully selecting the appropriate animal model, dose, and administration route, and by rigorously monitoring for both efficacy and safety, researchers can generate high-quality, reproducible data that will continue to unlock the full therapeutic potential of this remarkable drug.

References

  • A review: effects of metformin on mice and rats. (2024). International Journal Of Novel Research And Development, 9(9), a173-a183. [Link]

  • Martin-Montalvo, A., Mercken, E. M., Mitchell, S. J., Palacios, H. H., Mote, P. L., Scheibye-Knudsen, M., ... & de Cabo, R. (2013). Metformin improves healthspan and lifespan in mice. Nature Communications, 4(1), 2192. [Link]

  • Choi, Y. H., & Lee, M. G. (2008). Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects. Journal of Pharmaceutical Sciences, 97(11), 5093-5104. [Link]

  • McCormick, D. L., Johnson, W. D., Kozsmor-Sain, A. T., & Lubet, R. A. (2017). Lack of chemopreventive efficacy of metformin in rodent models of urinary bladder, head and neck, and colon/intestine cancer. Oncology Letters, 14(5), 5741-5748. [Link]

  • Gong, L., Goswami, S., Giacomini, K. M., Altman, R. B., & Klein, T. E. (2012). Metformin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(11), 820-827. [Link]

  • Rattan, R., Giri, S., Singh, A. K., & Singh, I. (2011). Metformin inhibits ovarian cancer growth and increases sensitivity to paclitaxel in mouse models. Gynecologic Oncology, 123(1), 173-179. [Link]

  • Sarvesh Kumar, Ashutosh Maurya, Sachin Shrivastav, Muskan Gupta, & Utkarsh Singh. (2024). A review: effects of metformin on mice and rats. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 9(9), a173-a183. [Link]

  • Biocompare. (2024). Metformin's Mechanism of Action Determined. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Anisimov, V. N., Berstein, L. M., Egormin, P. A., Piskunova, T. S., Popovich, I. G., Zabezhinski, M. A., ... & Semenchenko, A. V. (2011). Lack of Effect of Metformin on Mammary Carcinogenesis in Nondiabetic Rat and Mouse Models. Cancer Prevention Research, 4(10), 1664-1672. [Link]

  • Kane, A. E., Sinclair, D. A., & Mitchell, J. R. (2018). Metformin Treatment in Old Rats and Effects on Mitochondrial Integrity. Journals of Gerontology: Series A, 73(11), 1465-1472. [Link]

  • Li, J., Zhang, C. X., & Liu, Y. (2019). Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes. Aging, 11(24), 12361. [Link]

  • Quaile, M. P., Melich, D. H., Jordan, H. L., Nold, J. B., Chism, J. P., Polli, J. W., ... & Rhodes, M. C. (2010). Toxicity and toxicokinetics of metformin in rats. Toxicology and Applied Pharmacology, 243(3), 340-347. [Link]

  • Thakkar, B., Aronis, A. B., & Vella, A. (2023). Metformin and Cancer: Solutions to a Real-World Evidence Failure. Diabetes Care, 46(5), 923-931. [Link]

  • Stepensky, D., Friedman, M., Raz, I., & Hoffman, A. (2002). The pharmacokinetic model of metformin disposition in rat. Drug Metabolism and Disposition, 30(8), 861-868. [Link]

  • Li, W., Yuan, Y., Huang, L., Zhang, Y., & Wang, P. (2017). Metformin suppresses cancer initiation and progression in genetic mouse models of pancreatic cancer. Oncotarget, 8(30), 49679. [Link]

  • Sun, L., Zhang, T., & Wang, X. (2016). Pharmacokinetic/Pharmacodynamic Analysis of Metformin using Different Models in Diabetic Rats. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(7), 388-393. [Link]

  • Al-Rashed, F., Ahmad, Z., & Al-Amro, A. (2016). Molecular and immunohistochemical effects of metformin in a rat model of type 2 diabetes mellitus. Experimental and Therapeutic Medicine, 12(3), 1645-1652. [Link]

  • Tback, M., Urquhart, B. L., & Tirona, R. G. (2016). Pharmacokinetics of metformin in the rat: assessment of the effect of hyperlipidemia and evidence for its metabolism to guanylurea. Canadian Journal of Physiology and Pharmacology, 94(12), 1279-1286. [Link]

  • Quaile, M. P., Melich, D. H., Jordan, H. L., Nold, J. B., Chism, J. P., Polli, J. W., ... & Rhodes, M. C. (2010). Toxicity and toxicokinetics of metformin in rats. OSTI.GOV. [Link]

  • He, L., & Wondisford, F. E. (2015). The mechanisms of action of metformin. Diabetologia, 58(3), 528-535. [Link]

  • Duca, F. A., & He, L. (2018). A western diet-induced mouse model reveals a possible mechanism by which metformin decreases obesity. Journal of internal medicine, 284(4), 343-346. [Link]

  • Li, Y., Liu, Y., Wang, C., Xia, W., Zheng, J., & Zhang, X. (2021). Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice. Frontiers in Cell and Developmental Biology, 9, 706214. [Link]

  • Patrick, R. (2020). Age and gender-specific effects of metformin (animal research). FoundMyFitness. [Link]

  • Zhang, X., Zhao, Y., Xu, J., Xue, Z., Zhang, M., Pang, X., ... & Zhao, L. (2018). Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet. Frontiers in Endocrinology, 9, 50. [Link]

  • Quaile, M. P., Melich, D. H., Jordan, H. L., Nold, J. B., Chism, J. P., Polli, J. W., ... & Rhodes, M. C. (2010). Toxicity and toxicokinetics of metformin in rats. Toxicology and Applied Pharmacology, 243(3), 340-347. [Link]

  • Kulkarni, A. S., Gubbi, S., & Barzilai, N. (2020). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77-96. [Link]

  • Quaile, M. P., Melich, D. H., Jordan, H. L., Nold, J. B., Chism, J. P., Polli, J. W., ... & Rhodes, M. C. (2010). Toxicity and toxicokinetics of metformin in rats. ResearchGate. [Link]

  • Lee, S. H., Kim, H., Lee, J. M., Kim, H. S., & Kim, J. S. (2015). Metformin displays in vitro and in vivo antitumor effect against osteosarcoma. Cancer research and treatment: official journal of Korean Cancer Association, 47(4), 798. [Link]

  • Dosages of metformin in In vitro and In vivo experiments. (2022). ResearchGate. [Link]

  • Salehi, B., Ata, A., Kumar, N. V. A., Sharopov, F., Ramírez-Alarcón, K., Ruiz-Ortega, A., ... & Sharifi-Rad, J. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Molecules, 24(13), 2479. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Biguanides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the synthesis of N-substituted biguanides. This class of compounds is of significant interest in medicinal chemistry, with prominent examples including the anti-diabetic drug metformin and the antiseptic chlorhexidine.[1] This document emphasizes the underlying chemical principles, practical experimental considerations, and robust methodologies to ensure reproducible and efficient synthesis.

Introduction to N-Substituted Biguanides: Structure and Significance

Biguanides are organic compounds characterized by the presence of two guanidine groups sharing a common nitrogen atom.[2] The general structure is centered around a HN(C(NH)NH2)2 core.[3] N-substituted biguanides, where one or more hydrogen atoms on the terminal nitrogen atoms are replaced by various substituents, exhibit a wide range of biological activities.[4] These compounds are highly basic and are typically isolated and handled as their hydrochloride salts to improve stability and solubility.[5]

The versatility of the biguanide scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.[6] This has led to their investigation in diverse therapeutic areas, including as antimalarial, antiviral, and anticancer agents.[1]

Core Synthetic Strategies: An Overview

The synthesis of N-substituted biguanides can be broadly categorized into a few key strategies. The most prevalent and versatile approach involves the addition of amines to cyanoguanidine (dicyandiamide) or its derivatives.[7][8] Other notable methods include the reaction of amines with dicyanamides and the condensation of guanidines with carbodiimides.[4][7] The choice of synthetic route is often dictated by the desired substitution pattern (symmetric vs. unsymmetric) and the nature of the substituent groups.

Logical Flow of Biguanide Synthesis

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Amine Amine (R-NH2) Method1 Amine + Cyanoguanidine Amine->Method1 Cyanoguanidine Cyanoguanidine (Dicyandiamide) Cyanoguanidine->Method1 Guanidine Guanidine Method2 Guanidine + Carbodiimide Guanidine->Method2 Carbodiimide Carbodiimide Carbodiimide->Method2 Unsymmetric Unsymmetric N-Substituted Biguanide Method1->Unsymmetric Symmetric Symmetric N-Substituted Biguanide Method1->Symmetric Method2->Unsymmetric

Caption: Primary synthetic routes to N-substituted biguanides.

Method 1: Synthesis from Amines and Cyanoguanidine

This is arguably the most direct and widely employed method for the preparation of N-substituted biguanides.[8] The reaction involves the nucleophilic addition of an amine to the nitrile group of cyanoguanidine.[9] This process is typically acid-catalyzed to activate the nitrile group, making it more susceptible to nucleophilic attack.[4]

General Reaction Mechanism

Cyanoguanidine H2N-C(=NH)-NH-C≡N Protonation + H+ Activated_Nitrile H2N-C(=NH)-NH-C≡N+-H Protonation->Activated_Nitrile Protonation of Nitrile Intermediate Intermediate Activated_Nitrile->Intermediate Nucleophilic Attack Amine_Attack R-NH2 Amine_Attack->Intermediate Product N-Substituted Biguanide Intermediate->Product Rearrangement & Deprotonation

Caption: Acid-catalyzed addition of an amine to cyanoguanidine.

Experimental Protocols

This is a classic and robust method suitable for a wide range of primary and secondary amines.[4]

Materials:

  • Amine hydrochloride (1.0 eq)

  • Cyanoguanidine (1.0 eq)

  • Solvent (e.g., water, ethanol, 1-butanol)

  • Concentrated Hydrochloric Acid (if starting from the free amine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the amine hydrochloride (1.0 eq) and cyanoguanidine (1.0 eq).

  • Add the chosen solvent (e.g., water or 1-butanol for higher temperatures).[4] If starting with the free amine, add the solvent and carefully adjust the pH to approximately 2.6 with concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux and maintain for 6-12 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Microwave irradiation can significantly reduce reaction times and often improves yields, especially for less reactive amines.[4] TMSCl is an effective activator that is particularly useful for substrates with sensitive functional groups.[9]

Materials:

  • Amine (1.0 eq)

  • Cyanoguanidine (2.0 eq)

  • Trimethylsilyl chloride (TMSCl) (2.2 eq)

  • Dry acetonitrile (CH3CN)

  • Isopropyl alcohol (iPrOH)

Procedure:

  • In a microwave-safe reaction vessel, suspend the amine (1.0 eq) and cyanoguanidine (2.0 eq) in dry acetonitrile.

  • Add TMSCl (2.2 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture under microwave irradiation at 130-150 °C for 10-15 minutes.[10]

  • After cooling, add isopropyl alcohol (3 eq) and irradiate again at 125 °C for 1 minute to facilitate the formation of the hydrochloride salt.[11]

  • Cool the reaction mixture to room temperature to allow for product precipitation.

  • Collect the solid product by filtration and wash with cold acetonitrile to afford the pure N-substituted biguanide hydrochloride.[11]

This method, developed by Suyama et al., is highly efficient for the synthesis of a variety of substituted biguanides, offering moderate to excellent yields in a short reaction time.[6][12]

Materials:

  • Amine (1.0 eq)

  • Cyanoguanidine (1.0 eq)

  • Iron(III) chloride (FeCl₃) (stoichiometric amount)

  • 1,4-Dioxane

Procedure:

  • To a solution of the amine (1.0 eq) in 1,4-dioxane, add cyanoguanidine (1.0 eq) and a stoichiometric amount of FeCl₃.

  • Heat the reaction mixture at 100 °C for approximately 90 minutes.[12]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and purify by precipitation or column chromatography. Note that this method is most effective for alkyl and aryl amines, as functional groups like alcohols and ethers can coordinate with the iron, potentially inhibiting the reaction.[4]

Comparison of Synthetic Conditions
MethodCatalyst/ActivatorSolventTemperatureTimeYield Range
Conventional Heating HClAqueous or OrganicReflux6 - 12 h51% - 84%[9]
Microwave Irradiation TMSClAcetonitrile130 - 150 °C10 - 15 min66% - 84%[9]
Lewis Acid Catalysis FeCl₃ (stoichiometric)1,4-Dioxane100 °C90 min55% - 99%[9]
Direct Fusion Amine HydrochlorideNone180 - 200 °C1 h69% - 84%[8]

Method 2: Synthesis of Symmetric Biguanides from Sodium Dicyanoazanide

This route is particularly useful for the preparation of symmetrically substituted biguanides.[4] It involves the reaction of sodium dicyanoazanide with two equivalents of a primary or secondary amine in the presence of an acid.[4]

Experimental Workflow

Start Sodium Dicyanoazanide + 2 eq. Amine (R-NH2) Acid Add Hydrochloric Acid Start->Acid Reaction Reaction Mixture Acid->Reaction Heating Heat to Reflux Reaction->Heating Workup Cool, Precipitate/Extract Heating->Workup Purification Recrystallization Workup->Purification Product Symmetric N,N'-Disubstituted Biguanide Purification->Product

Caption: Workflow for symmetric biguanide synthesis.

Purification and Characterization

Purification

Due to their polar and hydrophilic nature, simple biguanides are highly soluble in aqueous media.[4] The primary method of purification for their salt forms is recrystallization from polar solvents like water, ethanol, or mixtures thereof.[9] For less polar derivatives, column chromatography on silica gel may be employed.

Characterization

The synthesized N-substituted biguanides should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra can be complex due to the presence of tautomers and restricted rotation around C-N bonds.[13] It is often necessary to perform NMR in a solvent like DMSO-d₆ to observe exchangeable protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H and C=N stretching can be observed.[14]

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.[15]

Troubleshooting and Optimization

  • Low Yields: If yields are low with conventional heating, consider switching to microwave-assisted synthesis or using a Lewis acid catalyst like FeCl₃, which can significantly improve efficiency.[9] Ensure the reaction pH is optimal (around 2.6) for the acid-catalyzed addition to cyanoguanidine.[4]

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Careful monitoring of the reaction progress is crucial.

  • Purification Difficulties: If the product is difficult to crystallize, consider converting it to a different salt form (e.g., dihydriodide) which may have different solubility properties.[15]

Conclusion

The synthesis of N-substituted biguanides is a well-established field with a variety of reliable methods available to researchers. The choice of the synthetic protocol depends on the desired substitution pattern, the nature of the starting materials, and the available laboratory equipment. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, high yields of pure products can be achieved. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and exploration of this important class of compounds.

References

  • The chemistry of biguanides. (2019). New Journal of Chemistry, 44(3), 835-846.

  • The main approaches for the synthesis of biguanides. The core structure... - ResearchGate. (n.d.).

  • Technical Support Center: Biguanide Synthesis from Cyanoguanidine - Benchchem. (n.d.).

  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1134–1166.

  • Application Notes and Protocols: Synthesis of Novel Biguanide Dihydriodide Derivatives - Benchchem. (n.d.).

  • Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. (2021). Synlett, 32(18), 1785-1790.

  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1134-1166.

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega, 3(2), 2231-2240.

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2021). International Journal of Molecular Sciences, 22(8), 4013.

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega, 3(2), 2231–2240.

  • Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.

  • Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. (2017). Drug Research, 67(11), 654-661.

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023). Crystals, 13(8), 1176.

  • Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt. (1990). University of Glasgow.

  • Synthesis of N‐substituted biguanidylureas 2–4. - ResearchGate. (n.d.).

  • A structural basis for biguanide activity. (2019). Journal of Biological Chemistry, 294(14), 5444-5453.

  • Synthesis of a series of biguanides via microwave-assisted reactions. - ResearchGate. (n.d.).

  • New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. (2017). Drug Research.

  • Biguanide - Wikipedia. (n.d.).

  • The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2021). International Journal of Molecular Sciences, 22(8), 4013.

  • Salts of n,n-dimethylbiguanide and preparation methods thereof. (2017). Google Patents.

  • Preparation, FTIR, NMR, Mass spectral, Magnetic and X-ray crystallography study of Co(II) Complex of NN- Dimethyl biguanide. (2022). Research Square.

  • Molecular mechanism of action of metformin: old or new insights?. (2013). Diabetologia, 56(9), 1898-1906.

  • Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. (2021). RSC Advances, 11(38), 23377-23388.

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023). Crystals, 13(8), 1176.

Sources

Application Note: High-Sensitivity Analytical Strategies for the Identification of Metformin Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Profiling in Metformin

Metformin is a cornerstone therapeutic agent for type 2 diabetes mellitus, with millions of prescriptions filled globally.[1] Given its widespread use, ensuring the purity, safety, and efficacy of Metformin drug substances and products is of paramount regulatory and clinical importance. Pharmaceutical impurities, even at trace levels, can impact the stability of the drug product or pose potential health risks.

Metformin Impurity E, chemically known as 1-Methylbiguanide or N-Desmethyl Metformin, is a specified impurity listed in major pharmacopoeias such as the European Pharmacopoeia (EP) and is designated as Metformin Related Compound B in the United States Pharmacopeia (USP).[2][3][4][5][6] Its structural similarity to the active pharmaceutical ingredient (API) presents a unique analytical challenge. This application note provides detailed, field-proven protocols for the robust identification and quantification of Impurity E, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the confirmatory power of Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure trustworthy and reproducible results.

Chemical Structures

A clear understanding of the molecular structures is fundamental to developing selective analytical methods.

cluster_metformin cluster_impurity_e Metformin Metformin_label C4H11N5MW: 129.16 g/mol ImpurityE ImpurityE_label C3H9N5MW: 115.14 g/mol

Caption: Chemical structures of Metformin and Metformin Impurity E.

Core Challenge: The Polarity Problem

Metformin and its related impurities are highly polar, basic compounds.[1][7] This characteristic renders traditional reversed-phase liquid chromatography (RPLC) ineffective, as these analytes exhibit little to no retention on non-polar stationary phases (e.g., C18). Therefore, specialized chromatographic techniques are required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for retaining and separating highly polar compounds.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar aqueous solvent. A water-rich layer is formed on the surface of the stationary phase, facilitating the partitioning of polar analytes, thus enabling their retention and separation.[9]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since Metformin and its impurities are basic and exist as cations at acidic pH, a strong cation exchange (SCX) column can be effectively used for separation.[10][11]

Protocol 1: HPLC-UV Method for Quantification

This protocol details a robust HPLC method using a zwitterionic HILIC column for the separation and quantification of Metformin and its impurities, including Impurity E. This method is designed for routine quality control testing.

Scientific Principle

The zwitterionic HILIC stationary phase contains both positively and negatively charged functional groups.[9] This dual nature allows for multiple interaction modes, including hydrophilic partitioning and weak electrostatic interactions, providing excellent selectivity and peak shape for polar basic compounds like Metformin and Impurity E. Detection is typically performed at a low UV wavelength (e.g., 218 nm) where the biguanide structure exhibits absorbance.[10][11]

Experimental Workflow: HPLC-UV

Caption: HPLC-UV workflow for Impurity E analysis.

Materials and Instrumentation
  • Instrument: HPLC or UPLC system with a UV/PDA detector.

  • Column: Atlantis™ Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).[9]

  • Reference Standards: Metformin Hydrochloride (USP or EP), Metformin Impurity E (1-Methylbiguanide hydrochloride).[6]

  • Reagents: Acetonitrile (HPLC grade), Ammonium formate (LC-MS grade), Formic acid.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 100 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)Provides ionic strength and controls pH to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileThe strong, less polar solvent in HILIC mode.
Gradient 90% B to 70% B over 10 minutesA gradient elution ensures that both the main API and all related impurities are eluted with good resolution and within a reasonable runtime.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 30 °CTemperature control ensures retention time stability and reproducibility.[12]
Detection UV at 218 nmProvides adequate sensitivity for Metformin and its related substances.[10][13]
Injection Vol. 2.0 µLSmall volume to prevent peak distortion on a narrow-bore column.
Step-by-Step Protocol
  • Standard Preparation:

    • Impurity E Stock (S1): Accurately weigh ~10 mg of Metformin Impurity E reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~100 µg/mL.

    • Working Standard (S2): Dilute the Stock (S1) 1:100 with a 70:30 Acetonitrile:Water mixture to obtain a concentration of ~1.0 µg/mL (representing 0.1% of a 1 mg/mL sample).

  • System Suitability Solution (SSS) Preparation:

    • Accurately weigh ~25 mg of Metformin HCl reference standard into a 25 mL volumetric flask.

    • Add a calculated volume of the Impurity E Stock (S1) to achieve a final concentration of ~1.0 µg/mL.

    • Dissolve and dilute to volume with a 70:30 Acetonitrile:Water mixture. This solution contains Metformin at ~1000 µg/mL and Impurity E at ~1.0 µg/mL.

  • Sample Preparation (Drug Substance):

    • Accurately weigh ~25 mg of the Metformin HCl sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 70:30 Acetonitrile:Water mixture to achieve a target concentration of 1000 µg/mL.

    • Filter the solution through a 0.22 µm nylon filter before injection.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the System Suitability Solution (SSS) in five replicates.

    • Inject the Working Standard (S2).

    • Inject the Sample Preparation.

System Suitability and Acceptance Criteria

A method's trustworthiness is established by its system suitability.

  • Resolution: The resolution between the Metformin peak and the Impurity E peak must be ≥ 2.0. Pharmacopeial methods often require a resolution of at least 10 between critical pairs.[14]

  • Tailing Factor: The tailing factor for the Metformin peak should be ≤ 2.0.

  • Precision: The relative standard deviation (%RSD) for the peak area of Impurity E from five replicate injections of the SSS should be ≤ 5.0%.

Protocol 2: LC-MS Method for Definitive Identification

While HPLC-UV is excellent for quantification, LC-MS provides unequivocal identification through mass analysis, serving as a powerful confirmatory technique.[8][15]

Scientific Principle

This method couples HILIC separation with a mass spectrometer. After separation in the LC system, analytes are ionized (typically using Electrospray Ionization, ESI) and enter the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions. By extracting the ion chromatograms for the specific theoretical masses of Metformin and Impurity E, one can confirm the identity of a peak with very high certainty, even at trace levels or if co-elution with another substance occurs.

Experimental Workflow: LC-MS

Caption: LC-MS workflow for confirmatory analysis of Impurity E.

Materials and Instrumentation
  • Instrument: LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer).

  • Column & Reagents: Same as Protocol 1, but ensuring all mobile phase additives (formic acid, ammonium formate) are LC-MS grade to avoid ion suppression.

LC-MS Conditions
ParameterConditionRationale
LC Conditions Identical to HPLC-UV method in Section 3.4 to allow for direct comparison.
Ionization Mode ESI PositiveMetformin and its impurities are basic and readily form positive ions ([M+H]+).
Capillary Voltage 3.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 °CPrevents thermal degradation while aiding desolvation.
Desolvation Temp. 350 °CEnsures complete evaporation of mobile phase droplets.
Scan Mode Full Scan (m/z 50-250) & Targeted SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification.
Ions to Monitor Metformin: [M+H]+ = 130.1087 Impurity E: [M+H]+ = 116.0931These are the theoretical exact masses for the protonated molecules, providing high specificity.[16]
Step-by-Step Protocol
  • Sample and Standard Preparation: Follow the same procedure as outlined in Section 3.5.

  • Analysis:

    • Acquire data in full scan mode to obtain mass spectra for all eluting peaks.

    • Identify the peak corresponding to the retention time of Impurity E (as determined by injecting the standard).

    • Confirm that the mass spectrum for this peak shows a dominant ion at m/z 116.0931 ± 5 ppm.

    • For quantification, use Targeted SIM or generate an Extracted Ion Chromatogram (EIC) for m/z 116.0931. This filters out noise and interference, significantly improving the signal-to-noise ratio and the limit of detection.[8]

Conclusion

The reliable identification of Metformin Impurity E is critical for ensuring the quality and safety of Metformin products. Due to the high polarity of the analyte, specialized chromatographic techniques are mandatory. The described HPLC-UV method based on HILIC is robust and suitable for routine quantitative analysis in a quality control environment. For unequivocal confirmation, especially during method development, validation, or for out-of-specification investigations, the LC-MS method provides the necessary specificity and sensitivity. By combining these two methodologies, researchers and analysts can build a comprehensive and trustworthy system for the control of Metformin Impurity E, meeting stringent regulatory expectations.

References

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. LabRulez LCMS.
  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection.
  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet.
  • DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica.
  • Development of normal phase high-performance liquid chromatographic method for determination of metformin and its related impurities in bulk material.
  • Nitrosamine impurities in metformin: Global LC/MS method for different formul
  • Impurities Method for Metformin HCL Formul
  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
  • Metformin EP Impurity E. Saimirac.
  • Metformin EP Impurity E / Metformin USP RC B. Allmpus.
  • Metformin Hydrochloride Extended-Release Tablets. USP-NF.
  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal.
  • METFORMIN RELATED COMPOUND B (25 MG) (1-METHYLBIGUANIDE HYDROCHLORIDE). ChemicalBook.
  • Metformin Hydrochloride USP Monograph. Phenomenex.
  • 1-Methylbiguanide Hydrochloride. LGC Standards.
  • Metformin EP Impurity E (HCl Salt). Veeprho.
  • Metformin EP Impurity E (HCl salt). SynZeal.
  • Method for detecting related substances in metformin hydrochloride preparation.
  • Metformin Impurity E. Simson Pharma Limited.
  • Metformin EP Impurity E. Cleanchem.
  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classific
  • Metformin EP Impurity E. Chemicea Pharmaceuticals.
  • METFORMIN HYDROCHLORIDE Metformini hydrochloridum. European Pharmacopoeia.
  • Metformin Impurities. SynZeal.
  • Metformin EP Impurity E (HCl salt). Aquigen Bio Sciences.

Sources

Application Note: 1-Carbamimidoyl-2-methylguanidine (Metformin) as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 1-Carbamimidoyl-2-methylguanidine, widely known as the frontline anti-diabetic drug metformin, possesses a rich and versatile coordination chemistry profile that extends its utility far beyond its medicinal applications. The biguanide moiety, characterized by two imino and three amino groups, functions as an excellent N-donor bidentate ligand, readily forming stable six-membered chelate rings with a vast array of transition metals. This coordination is stabilized by significant π-electron delocalization across the chelate ring, conferring unique electronic and steric properties to the resulting metallo-complexes. The complexation of metformin often leads to a synergistic enhancement of its inherent biological activities and unlocks novel applications in catalysis and materials science. This guide provides an in-depth exploration of metformin as a ligand, detailing protocols for the synthesis and characterization of its metal complexes and highlighting its applications for researchers in coordination chemistry, medicinal chemistry, and drug development.

Introduction to this compound (Metformin) as a Ligand

Structural and Physicochemical Properties

Metformin (C₄H₁₁N₅) is classified as an organo-superbase due to the extensive n-π conjugation between its amino and imino groups. This high basicity is crucial for its function as a strong ligand. The structure can exist in several tautomeric forms, but its key feature for coordination chemistry is the presence of two imino (=NH) groups in a cis-conformation, which are perfectly positioned to act as a bidentate chelating agent for metal ions.

Coordination Chemistry: The Biguanide Motif

The power of metformin in coordination chemistry stems from its ability to act as a bidentate N,N'-donor ligand. It coordinates to metal centers through the lone pair of electrons on the imino nitrogen atoms. This coordination results in the formation of a highly stable six-membered chelate ring. This structural arrangement is not only thermodynamically favorable but also kinetically robust, a property that is critical for the biological and catalytic applications of these complexes. Metformin readily forms complexes with virtually all transition metals, including but not limited to copper, nickel, cobalt, chromium, zinc, and platinum, as well as lanthanides.

Caption: Coordination of metformin to a metal center (Mⁿ⁺).

Synthesis of Metformin-Metal Complexes: Principles and Protocols

General Principles of Synthesis

The synthesis of metformin-metal complexes is generally straightforward. The most common precursor for the ligand is metformin hydrochloride (Met·HCl), its commercial form.

  • Causality of Base Addition : Since Met·HCl is a salt, the biguanide moiety is protonated and thus a poor ligand. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the biguanidinium ion, generating the neutral metformin free base in situ. This neutral species is the active form that coordinates with the metal ion. The stoichiometry of the added base can be critical; for instance, different molar ratios of base to metal have been shown to yield either mononuclear or dinuclear bridged complexes.

  • Choice of Metal Salt and Solvent : Simple metal halides (e.g., CuCl₂, NiCl₂·6H₂O) are common starting materials. The choice of solvent depends on the solubility of the reactants. Water and methanol are frequently used, as both metformin hydrochloride and many transition metal salts are soluble in them.

  • Reaction Conditions : The reaction is typically carried out with stirring, often under reflux, for a period ranging from one to several hours to ensure complete complex formation. The resulting metal complex, which is often colored and less soluble than the reactants, precipitates upon cooling. Purification is usually achieved by washing with the solvent and recrystallization.

Synthesis_Workflow start Reactants (Metformin·HCl + Metal Salt) dissolve Dissolve in Solvent (e.g., Methanol/Water) start->dissolve add_base Add Base (e.g., NaOH) - Deprotonates ligand - Facilitates coordination dissolve->add_base reflux Reflux Reaction (1-3 hours) - Drives reaction to completion add_base->reflux cool Cool to Room Temp. - Promotes precipitation reflux->cool filter Filter & Wash Precipitate - Removes soluble impurities cool->filter dry Dry the Complex (e.g., in a desiccator) filter->dry characterize Characterization (FT-IR, UV-Vis, Elemental Analysis) dry->characterize

Caption: General workflow for the synthesis of metformin-metal complexes.

Protocol 1: Synthesis of Bis(metformin)copper(II) Dichloride, [Cu(Met)₂]Cl₂

This protocol describes a representative synthesis of a 1:2 metal-to-ligand complex.

Materials:

  • Metformin hydrochloride (Met·HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Magnetic stirrer with hotplate, reflux condenser, filter funnel, and standard glassware.

Procedure:

  • Ligand Solution: Dissolve 2 mmoles of metformin hydrochloride in 20 mL of methanol in a round-bottom flask with stirring.

  • Base Addition: In a separate beaker, dissolve 2 mmoles of NaOH in a minimal amount of water and add it dropwise to the stirring metformin solution. Stir for 15 minutes. This step generates the neutral metformin ligand.

  • Metal Salt Addition: Dissolve 1 mmole of CuCl₂·2H₂O in 10 mL of methanol. Add this solution slowly to the metformin solution. A color change should be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. A colored precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with small portions of cold methanol and then deionized water to remove unreacted starting materials and salts.

  • Drying: Dry the purified pink complex in a desiccator over anhydrous CaCl₂.

  • Validation: The integrity of the synthesized complex must be confirmed through the characterization techniques outlined in Section 3.

Protocol 2: Synthesis of Tris(metformin)chromium(III) Chloride, [Cr(Met)₃]Cl₃

This protocol is adapted for a 1:3 metal-to-ligand complex with a trivalent metal ion.

Materials:

  • Metformin hydrochloride (Met·HCl)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • Ligand Solution: Dissolve 3 mmoles of metformin hydrochloride in 30 mL of methanol.

  • Base Addition: Add a solution of 3 mmoles of NaOH in a minimal amount of water dropwise to the metformin solution. Stir for 15 minutes.

  • Metal Salt Addition: Add 1 mmole of CrCl₃·6H₂O directly to the ligand solution.

  • Reaction: Reflux the mixture for 3 hours. The color of the solution will change as the complex forms.

  • Isolation & Purification: Cool the solution. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume by rotary evaporation to induce precipitation. Wash the solid with cold methanol.

  • Drying: Dry the resulting complex in a desiccator.

  • Validation: Characterize the product to confirm its structure and purity. The expected product is often an octahedral complex.

Characterization of Metformin-Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized complexes.

  • FT-IR Spectroscopy: This is a primary tool for confirming coordination. The most significant spectral change is the shift in the stretching frequency of the imine C=N bond of metformin (typically around 1568 cm⁻¹) upon complexation. This shift indicates the involvement of the imino nitrogen atoms in bonding to the metal center.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry.

  • UV-Visible Spectroscopy: Gives information about the electronic structure and geometry of the complex. For transition metal complexes, d-d electronic transitions are often observed in the visible region, and their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. square planar).

  • Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent (e.g., DMSO or DMF). This helps to establish whether anions (like Cl⁻) are part of the primary coordination sphere or are present as counter-ions.

  • Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons and provides strong evidence for the coordination geometry.

  • X-ray Crystallography: Provides definitive, unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

TechniqueParameter MeasuredInformation GainedExpected Result for [Cu(Met)₂]Cl₂
FT-IR Vibrational frequenciesConfirmation of ligand coordinationShift in ν(C=N) from ~1568 cm⁻¹
UV-Vis Electronic transitionsCoordination geometryBroad d-d transition band in the visible region
Molar Conductivity Ionic mobility in solutionElectrolytic natureValue consistent with a 1:2 electrolyte in DMF/DMSO
Elemental Analysis %C, %H, %NEmpirical formula, purityExperimental values match calculated values
Magnetic Moment ParamagnetismNumber of unpaired electronsValue ~1.73 B.M., consistent with one unpaired e⁻ (d⁹ Cu(II))

Applications in Medicinal Chemistry and Drug Development

The coordination of metformin to metal centers is a promising strategy for developing new metallodrugs with improved therapeutic profiles.

Rationale for Metallation: Enhanced Bioactivity

Coordination to a metal ion can alter the physicochemical properties of metformin, such as its lipophilicity, stability, and ability to interact with biological targets. This often results in enhanced pharmacological activity compared to the free ligand. The metal ion itself may also contribute to the overall biological effect, leading to a synergistic therapeutic outcome.

Metallodrug_Concept cluster_Ligand Parent Ligand (Metformin) cluster_Complex Metallo-Complex L Metformin L_props - Moderate Bioactivity - Specific Pharmacokinetics L->L_props ML [M(Metformin)n]X L->ML Coordination to Metal Ion (M) Target Biological Target (e.g., Enzyme, DNA, Receptor) L->Target Baseline Interaction ML_props Synergistic Effects: - Enhanced Bioactivity - Altered Lipophilicity - Novel Mechanism of Action - Improved Targeting ML->ML_props ML->Target Enhanced Interaction

Caption: Metallation enhances the therapeutic potential of metformin.

Case Study: Antidiabetic Applications

While metformin is a potent antidiabetic agent, its metal complexes have shown even greater and more sustained hypoglycemic effects. Complexes of chromium(III) and vanadium(IV) are of particular interest. There is evidence that chromium supplementation can improve glycemic control, and vanadium compounds are known insulin mimetics. Studies on diabetic animal models have demonstrated that complexes like [Cr(Met)₂(Cl)₂]Cl can significantly lower blood glucose levels more effectively than metformin hydrochloride alone. The specific coordination mode of the ligand to the metal center appears to be a critical factor in its antidiabetic efficacy.

Case Study: Antimicrobial and Anticancer Applications

Uncoordinated metformin shows little to no antimicrobial activity. However, its metal complexes have demonstrated broad-spectrum antibacterial and antifungal properties. For example, a manganese(II)-metformin complex showed 2–16-fold higher activity than metformin against various bacterial and fungal strains. Similarly, the anticancer effects of metformin can be potentiated through complexation. The resulting metallodrugs often exhibit different mechanisms of action, including the ability to bind to and cleave DNA.

Applications in Catalysis

The unique electronic properties of metformin-metal complexes make them attractive candidates for catalysis.

  • Bio-inspired Catalysis: Ternary copper(II) complexes containing metformin and an amino acid have been shown to mimic the activity of copper-dependent enzymes like catechol oxidase and phenoxazinone synthase. These complexes can efficiently catalyze the aerial oxidation of substrates, demonstrating their potential as functional models for metalloenzymes.

  • Heterogeneous Catalysis: Metformin's superbasic nature has been exploited by immobilizing it onto solid supports. For example, metformin-functionalized UiO-66-NH₂, a metal-organic framework (MOF), has been developed as a highly efficient and recyclable nanocatalyst for the synthesis of dihydropyridines. The exceptional basicity imparted by the metformin moiety is credited for the enhanced catalytic performance.

Conclusion and Future Outlook

This compound (metformin) is far more than a single-purpose drug; it is a powerful and versatile building block in coordination chemistry. Its ability to form stable complexes with a wide range of metals allows for the fine-tuning of its biological and chemical properties. The enhanced antidiabetic, antimicrobial, and anticancer activities of its metal complexes highlight a promising avenue for the development of next-generation metallodrugs. Furthermore, the application of these complexes in catalysis is a rapidly growing field with significant potential. Future research should focus on elucidating the precise mechanisms of action of these complexes, exploring a wider range of metal-ligand combinations, and developing targeted drug delivery systems to maximize therapeutic efficacy while minimizing potential toxicity.

References

  • Rusanov, D. A., et al. (2022). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. Pharmaceuticals, 15(4), 453. [Link]

  • Logie, L., et al. (2012). Cellular Responses to the Metal-Binding Properties of Metformin. Diabetes, 61(11), 3004-3014. [Link]

  • Rao, N. K., et al. (2007). Elemental analysis of metal-metformin complexes. ResearchGate. [Link]

  • Rusanov, D. A., et al. (2022). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. Pharmaceuticals. [Link]

  • Rao, N. K., et al. (2007). Copper and Nickel complexes of Metformin: Synthesis, Characterization and Pharmacodynamic Evaluation. ResearchGate. [Link]

  • Rusanov, D. A., et al. (2022). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. MDPI. [Link]

  • Ismail, A. H., et al. (2021). Metformin compounds: A review on the importance and the possible applications. Journal of Physics: Conference Series, 1853, 012060. [Link]

  • Rusanov, D. A., et al. (2022). Biological Properties of Transition Metal Complexes with Metformin and Its Analogues. PubMed. [Link]

  • Ramadan, A. M., et al. (2020). Metformin-based copper(II) complexes: synthesis, structural characterization and mimicking activity of catechol oxidase and phenoxazinone synthase. Journal of the Iranian Chemical Society, 17, 2023–2039. [Link]

  • Ramadan, A. M., et al. (2020). Metformin-based copper(II) complexes: synthesis, structural characterization and mimicking activity of catechol oxidase and phenoxazinone synthase. ResearchGate. [Link]

  • Ismail, A. H., et al. (2021). Metformin compounds: A review on the importance and the possible applications. IOPscience. [Link]

  • Pérez-Gallardo, A., et al. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 10(40), 23838-23847. [Link]

  • Rao, N. K., et al. (2014). Synthesis, Characterization and Hypoglycemic Activity of Metal Metformin Complexes. International Journal of ChemTech Research, 6(9), 4307-4311. [Link]

  • Al-Jibouri, M. N. A., et al. (2020). Synthesis and characterization of some Metal ions complexes with mixed ligand of azo dye and Met

Preparation of 1-carbamimidoyl-2-methylguanidine (Metformin) Stock Solutions for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

1-Carbamimidoyl-2-methylguanidine, universally known by its common name Metformin, is a cornerstone therapeutic for type 2 diabetes and a compound of intense research interest for its potential applications in oncology, aging, and cardiovascular disease.[1][2] The reliability and reproducibility of in vitro and in vivo studies hinge on the accurate preparation of stable, high-purity stock solutions. This document provides a comprehensive guide, grounded in established physicochemical principles, for the preparation, validation, and storage of Metformin stock solutions. We present a detailed protocol with an emphasis on scientific causality, ensuring that researchers can confidently prepare solutions for a wide range of experimental applications.

Introduction: The Scientific Imperative for Precise Stock Solutions

This guide moves beyond a simple recitation of steps to explain the critical rationale behind each phase of the protocol. By understanding the "why," researchers can adapt the methodology to specific experimental needs while maintaining the integrity of the stock solution.

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the foundation for developing a robust preparation protocol. Metformin is typically supplied as a hydrochloride salt (Metformin HCl), which enhances its stability and solubility.

PropertyValueSource
Chemical Name This compoundPubChem
Common Name Metformin-
CAS Number 657-24-9 (Metformin base)PubChem
Molecular Formula C₄H₁₁N₅[6]
Molecular Weight 129.16 g/mol (base)[6]
pKa ~12.4-
Appearance White crystalline solid[7]
Aqueous Solubility Highly soluble (>300 mg/mL at room temp)[8]
Solubility in other solvents Soluble in DMSO; sparingly soluble in ethanol, acetone, acetonitrile.[9][10][11]-

The exceptional aqueous solubility of Metformin HCl is a key characteristic that dictates the choice of solvent.[8]

Core Principles: Solvent Selection and Stability

The Primary Choice: Sterile, Nuclease-Free Water

For the vast majority of cell culture and biochemical assays, sterile, nuclease-free water is the unequivocally superior solvent for Metformin HCl.[9][12]

  • Causality: Metformin HCl is a salt that readily dissociates in water, leading to high solubility without the need for heating or harsh vortexing that could degrade the compound.[8][12] Water is biologically inert and will not introduce confounding variables, unlike organic solvents.

The Secondary Option: Dimethyl Sulfoxide (DMSO)

While Metformin is highly soluble in water, DMSO is also a viable solvent.[9] However, its use should be carefully considered.

  • When to Consider DMSO: DMSO may be necessary in complex experiments where multiple compounds with different solubility profiles are being combined.[9]

  • Critical Caveat: DMSO can exert biological effects and induce toxicity in cell cultures, typically at concentrations above 0.1% to 0.5%.[9] Therefore, if a DMSO stock is prepared, the final working concentration in the assay medium must be calculated to keep the DMSO concentration well below this toxic threshold. For this reason, water remains the recommended solvent whenever possible.[9]

Safety and Handling

Before handling the compound, it is mandatory to read the Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[13][14]

  • Handling: Handle the powdered form of Metformin HCl in a chemical fume hood or a designated area to avoid inhalation of fine particles.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[13]

Detailed Protocol: Preparation of a 1 M Aqueous Stock Solution

This protocol describes the preparation of a 1 M Metformin HCl stock solution, a common high concentration that allows for significant dilution into final working concentrations.

Materials and Equipment
  • This compound hydrochloride (Metformin HCl) powder

  • Sterile, nuclease-free water (or cell culture grade water)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-protecting microcentrifuge tubes for aliquoting

Step-by-Step Methodology

Step 1: Pre-Calculation Determine the mass of Metformin HCl required. The molecular weight of Metformin HCl is 165.63 g/mol .

  • Calculation for 10 mL of a 1 M stock:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.010 L x 165.63 g/mol = 1.6563 g

Step 2: Weighing the Compound

  • Place a sterile conical tube on the analytical balance and tare the weight.

  • Carefully weigh 1.6563 g of Metformin HCl powder directly into the tube. Handle the powder in a fume hood or with appropriate ventilation.

Step 3: Solubilization

  • Using a sterile serological pipette, add approximately 8 mL of sterile, nuclease-free water to the conical tube containing the powder.

  • Cap the tube tightly and vortex at medium speed. Metformin HCl should dissolve readily.[12] Visually inspect the solution against a light source to ensure all crystals have dissolved and the solution is clear.

  • Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. This is a critical step for ensuring accurate concentration.

Step 4: Sterile Filtration (Self-Validation)

  • Draw the entire 10 mL of the Metformin HCl solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe. This step is a self-validating measure that removes any potential microbial contamination and undissolved microparticles, ensuring the purity and stability of the final stock.

  • Dispense the solution through the filter into a new, sterile 15 mL conical tube.

Step 5: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting microcentrifuge tubes.

  • Label each aliquot clearly with the compound name ("Metformin HCl"), concentration (1 M), preparation date, and your initials.

  • Store the aliquots at -20°C for long-term use. Some sources suggest stability for up to one year under these conditions.[16] For short-term use (days to weeks), storage at 4°C is acceptable.

Visualizing the Workflow and Application

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sol Solubilization cluster_final Finalization & QC A Step 1: Calculate Mass (e.g., 1.6563 g for 10 mL of 1 M) B Step 2: Weigh Metformin HCl into sterile tube A->B C Step 3: Add Sterile H₂O & Vortex until dissolved B->C D Step 4: Adjust to Final Volume (e.g., 10 mL) C->D E Step 5: Sterile Filter (0.22 µm) into a new sterile tube D->E F Step 6: Aliquot into single-use tubes E->F G Step 7: Label Clearly (Name, Conc., Date) F->G H Step 8: Store at -20°C (Long-term) G->H

Caption: Workflow for preparing a sterile Metformin HCl stock solution.

Application Context: Metformin's Action on the AMPK Signaling Pathway

The prepared stock solution is often used to investigate Metformin's primary mechanism of action: the inhibition of the mitochondrial respiratory chain complex I, which leads to the activation of the AMPK pathway.[3][4]

G cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ↓ ATP/AMP Ratio Mito->ATP LKB1 LKB1 ATP->LKB1 AMPK AMPK Activation LKB1->AMPK Phosphorylates Gluco ↓ Gluconeogenesis AMPK->Gluco Lipid ↓ Lipid Synthesis AMPK->Lipid Uptake ↑ Glucose Uptake AMPK->Uptake

Caption: Simplified AMPK signaling pathway activated by Metformin.

References

  • Molecular mechanisms of action of metformin: latest advances and therapeutic implications. SciSpace. [Link]

  • Molecular mechanisms of action of metformin: latest advances and therapeutic implications. Diabetologia. [Link]

  • Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews. [Link]

  • The mechanisms of action of metformin. Diabetologia. [Link]

  • Metformin Pathway, Pharmacodynamics. ClinPGx. [Link]

  • SOLVENT EFFECT ON STABILIZATION OF METFORMIN MICRO PARTICLES. Journal of Drug Delivery and Therapeutics. [Link]

  • Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets. ScienceOpen. [Link]

  • 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660. PubChem. [Link]

  • Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. FIP (International Pharmaceutical Federation). [Link]

  • Metformin Best Solvent: Water or DMSO? ResearchGate. [Link]

  • Dissolution Test of Patent and Generic Drugs of Metformin Hydrochloride. UNAM. [Link]

  • Assay of Metformin: Prepare The Solutions Immediately Before Use. Scribd. [Link]

  • Fast and Simple Method for Assay Determination of Metformin and Glyburide from Combination Tablet Dosage form by UV Spectrophoto. Der Pharma Chemica. [Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Publications. [Link]

  • UV/Vis absorption spectra of Metformin hydrochloride in different solvents. ResearchGate. [Link]

  • Solubility Measurement and Data Correlation of Metformin Hydrochloride in Four Aqueous Binary Solvents and Three Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Guanidine. Sciencemadness Wiki. [Link]

  • How can I prepare guanidine hydrochloride 8M? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Carbamimidoyl-2-Methylguanidine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-carbamimidoyl-2-methylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering explanations for the underlying chemical principles to empower you in your experimental design.

A critical preliminary note: this compound is the chemical name for the widely used pharmaceutical compound Metformin . Much of the available solubility data refers to it by this common name, often in its hydrochloride salt form (Metformin HCl), which is the most common form for laboratory use.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when dissolving this compound in DMSO. Follow the diagnostic questions to identify and resolve your specific issue.

Issue 1: My compound is not dissolving at the desired concentration.

You have added the weighed compound to the correct volume of DMSO, but solid particles remain visible even after vortexing.

Initial Diagnostic & Corrective Workflow

This workflow outlines the primary steps to take when initial dissolution fails.

start START: Compound won't dissolve check_purity 1. Verify Compound Integrity - Correct form (e.g., HCl salt)? - Purity confirmed? start->check_purity check_dmso 2. Verify Solvent Quality - Using anhydrous DMSO? - Fresh bottle? check_purity->check_dmso Compound OK agitate 3. Standard Agitation - Vortex vigorously for 2-5 min check_dmso->agitate DMSO OK heat 4. Apply Gentle Heat - Warm in 30-50°C water bath - Intermittent vortexing agitate->heat Still insoluble dissolved SUCCESS: Compound Dissolved agitate->dissolved Dissolved sonicate 5. Use Sonication - Use bath sonicator for 10-30 min - Monitor temperature heat->sonicate Still insoluble heat->dissolved Dissolved reassess 6. Re-evaluate Concentration - Is the target concentration too high? - Consult solubility data sonicate->reassess Still insoluble sonicate->dissolved Dissolved

Caption: Troubleshooting workflow for initial dissolution failure.

Expert Analysis & Protocols

If simple agitation is insufficient, more energy must be introduced into the system to overcome the solute's crystal lattice energy. The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents.[1][2] While this compound and DMSO are both polar, strong intermolecular forces in the solid compound require disruption.

Protocol 1: Dissolution with Gentle Heating

  • Prepare the solute-solvent mixture in a tightly sealed, chemically resistant vial (e.g., glass or polypropylene).

  • Place the vial in a water bath pre-heated to a temperature between 30°C and 50°C. Caution: Do not exceed 50°C without confirming the thermal stability of your specific compound lot.

  • Incubate for 10-15 minutes.

  • Remove the vial, vortex vigorously for 30-60 seconds, and visually inspect for remaining solid.

  • Repeat steps 3 and 4 as necessary. Increased temperature enhances the kinetic energy of solvent molecules, increasing their ability to interact with and break apart the solute.[3][4]

Protocol 2: Dissolution with Sonication

Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that effectively break down particle aggregates and enhance solvent-solute interaction at the solid's surface.[5]

  • Prepare the solute-solvent mixture in a suitable vial.

  • Place the vial in a bath sonicator containing water. Ensure the water level in the bath is similar to the solvent level in the vial.

  • Sonicate for 15-30 minute intervals.

  • After each interval, vortex the sample and check for dissolution. Monitor the vial to ensure it does not become excessively hot, as this could degrade the compound.[3] Low-energy sonication has been proven effective for dissolving compounds, even those that have previously precipitated from DMSO.[6][7]

Issue 2: My compound dissolved but later precipitated out of solution.

This common issue indicates that the solution was likely supersaturated or that the solution's properties have changed over time.

Causality Analysis of Precipitation

Understanding the root cause is key to preventing recurrence.

precip Precipitation Observed in DMSO Stock cause1 Temperature Drop Solution cooled after heating, creating a supersaturated state. precip->cause1 cause2 Water Absorption DMSO is hygroscopic. Absorbed water reduces solubility. precip->cause2 cause3 Freeze-Thaw Cycles Repeated cycling promotes nucleation and crystal growth. precip->cause3 cause4 Evaporation Solvent evaporation increases the effective concentration. precip->cause4

Caption: Primary causes of compound precipitation from DMSO.

Expert Analysis & Preventative Measures
  • Temperature-Induced Supersaturation: If you used heat to dissolve the compound, you might have created a supersaturated solution that is not stable at room temperature. The lowest energy state for the excess solute is to crystallize out of solution.[8]

    • Solution: Prepare the stock at a concentration known to be stable at your storage temperature (e.g., room temperature or 4°C). If a higher concentration is needed temporarily, prepare it fresh and use it immediately.

  • Water Contamination: This is a frequent and often overlooked cause of precipitation. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. For many organic compounds, the presence of even small amounts of water in DMSO can dramatically decrease solubility.[6][7] This is attributed to the non-ideal properties of DMSO-water mixtures, where the energy required to form a cavity for the solute molecule is higher than in pure DMSO.[6]

    • Solution: Use high-purity, anhydrous DMSO from a freshly opened bottle. Work quickly and minimize the time the stock bottle is open to the air. Store stock solutions in vials with tight-fitting caps, possibly with a desiccant.

  • Freeze-Thaw Cycles: The process of freezing and thawing a stock solution can promote precipitation. As the DMSO begins to freeze, the concentration of the compound in the remaining liquid phase increases, which can lead to nucleation and crystal formation that does not fully reverse upon thawing.[7]

    • Solution: Aliquot your stock solution into smaller, single-use volumes after preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (Metformin) in DMSO?

The reported solubility varies across different suppliers and studies, likely due to differences in the salt form (hydrochloride is common), purity, and measurement conditions (temperature, water content). The following table summarizes some reported values.

Reported SolubilityMolar Equivalent (for Metformin HCl, MW: 165.62 g/mol )Source
Up to 8 mg/mL~48.3 mMSigma-Aldrich[9]
≥8.3 mg/mL~50.1 mMRayBiotech[10]
≥1.7 mg/mL~10.26 mMMedChemExpress[11]
Up to 100 mM16.56 mg/mLResearchGate Discussion[12]
Q2: How does pH affect the solubility of this guanidine derivative?

The guanidine functional group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form, the guanidinium cation.[13][14]

  • In Pure DMSO: pH is not a concept that applies in the same way as in aqueous solutions. The compound dissolves as a neutral molecule or an ion pair.

  • In Aqueous Dilutions: The behavior upon dilution is critical. If you are adding your DMSO stock to an aqueous buffer, the pH of that buffer will determine the ionization state. The protonated, cationic form of the guanidine group is generally more soluble in water.[15] Therefore, maintaining a neutral to slightly acidic pH in the final aqueous solution is often beneficial for preventing precipitation upon dilution.

Q3: Can I use co-solvents with DMSO to improve solubility?

Yes, co-solvents can be used, but their primary utility is often to improve the aqueous solubility after dilution from a DMSO stock, rather than increasing solubility in the stock itself.[16] For in vivo studies, formulations often include co-solvents like PEG300 or solubilizing agents like Tween-80 and SBE-β-CD in the final aqueous vehicle, starting from a small percentage of DMSO stock.[11] If you are struggling with solubility in 100% DMSO, introducing a co-solvent like N-methyl-2-pyrrolidone (NMP) could be explored, but this creates a more complex solvent system that must be validated for compatibility with your specific assay.[17]

Q4: Why is using anhydrous DMSO so important?

As detailed in the troubleshooting section, DMSO's hygroscopic nature is a major liability in the laboratory. The absorption of atmospheric water can significantly alter its solvent properties and synergistically enhances the probability of compound precipitation, especially when combined with freeze-thaw cycles.[6][7][8] For ensuring reproducibility and maintaining the integrity of your stock solutions, starting with and maintaining anhydrous conditions is paramount.

References

Technical Support Center: Troubleshooting 1-Carbamimidoyl-2-methylguanidine (Metformin) Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 1-carbamimidoyl-2-methylguanidine, widely known as metformin, in aqueous solutions. As a cornerstone in pharmaceutical research and development, understanding the stability profile of metformin is critical for accurate experimental outcomes and the development of safe and effective drug products.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of metformin in a simple aqueous solution?

A1: Metformin hydrochloride is generally considered stable in neutral aqueous solutions.[1] It is freely soluble in water, and a 1% aqueous solution has a pH of approximately 6.68.[2] However, its stability can be significantly influenced by pH, temperature, and the presence of oxidative agents.

Q2: What are the primary factors that can cause metformin to degrade in an aqueous solution?

A2: The primary factors affecting metformin's stability in aqueous solutions are:

  • pH: Metformin is most susceptible to degradation in alkaline (basic) conditions.[3]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in non-neutral pH conditions.[5]

  • Light: While generally less impactful than pH and temperature, prolonged exposure to UV light may contribute to degradation under certain conditions.[4][6]

Q3: What are the known degradation products of metformin in aqueous solutions?

A3: The primary degradation pathway for metformin in aqueous solution is hydrolysis, which leads to the formation of guanylurea.[7][8] Under certain conditions, further degradation to compounds like methylamine and dimethylamine can occur.[8][9] The presence of these degradation products is a key indicator of instability.

Q4: How can I prepare a stable stock solution of metformin?

A4: To prepare a stable stock solution, dissolve metformin hydrochloride in high-purity water (e.g., HPLC-grade or Milli-Q) to the desired concentration. For short-term laboratory use, a stock solution stored at room temperature (25°C) can be stable for up to 6 hours.[10] For longer-term storage, it is recommended to store the solution at 4°C, where it can remain stable for up to 30 days.[10] It is crucial to use a well-sealed container to prevent evaporation and contamination.

Q5: Are there any excipients or other common laboratory reagents that are known to be incompatible with metformin?

A5: Yes, certain excipients can affect the stability of metformin. For instance, povidone (PVP) and mannitol have been reported to interact with the amino group of metformin.[9] Additionally, magnesium stearate has also been shown to affect its stability.[3] When formulating or conducting experiments, it is essential to consider the potential for such interactions.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving common stability issues encountered during experiments with metformin in aqueous solutions.

Issue 1: Rapid Loss of Metformin Potency in Solution

Symptoms:

  • A significant decrease in the measured concentration of metformin over a short period.

  • The appearance of unknown peaks in your analytical chromatogram (e.g., HPLC).

Root Cause Analysis and Solutions:

The most likely cause of rapid degradation is an inappropriate pH of the solution. Metformin is known to be labile in alkaline environments.[3]

Troubleshooting Workflow:

start Rapid Potency Loss Detected check_ph Measure pH of the Solution start->check_ph is_alkaline Is pH > 8? check_ph->is_alkaline adjust_ph Adjust pH to Neutral (6-7) with Dilute Acid (e.g., HCl) is_alkaline->adjust_ph Yes check_oxidants Investigate Presence of Oxidizing Agents is_alkaline->check_oxidants No re_prepare Prepare Fresh Solution in a Buffered System (e.g., Phosphate Buffer pH 6.8) adjust_ph->re_prepare re_evaluate Re-evaluate Stability re_prepare->re_evaluate is_oxidant_present Are Oxidants Present? check_oxidants->is_oxidant_present remove_oxidants Remove or Quench Oxidizing Agents is_oxidant_present->remove_oxidants Yes is_oxidant_present->re_evaluate No remove_oxidants->re_evaluate stable Solution Stabilized re_evaluate->stable

Caption: Troubleshooting workflow for rapid metformin degradation.

Detailed Steps:

  • Verify Solution pH: Immediately measure the pH of your metformin solution. If the pH is alkaline (typically > 8), this is a strong indicator of the cause of degradation.

  • pH Adjustment: For immediate stabilization, you can adjust the pH to a neutral range (6-7) using a dilute acid like hydrochloric acid. However, for future experiments, it is highly recommended to prepare the solution in a suitable buffer system.

  • Buffered Solutions: The use of a phosphate buffer at a pH of around 6.5 can significantly enhance the stability of metformin in aqueous solutions.[1]

  • Check for Oxidizing Agents: If the pH is neutral and degradation is still observed, consider the possibility of contamination with oxidizing agents. Metformin shows some sensitivity to oxidative conditions.[3]

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in metformin concentration between replicate samples.

  • Non-reproducible degradation kinetics.

Root Cause Analysis and Solutions:

Inconsistent results often stem from a lack of control over environmental conditions or improper analytical methodology. A validated, stability-indicating analytical method is crucial for reliable results.

Data Summary: Factors Influencing Metformin Degradation

ConditionDegradation LevelReference
0.1 M HCl (Acidic)~5.73 - 6.73%[3]
0.1 M NaOH (Alkaline)Up to 60.92%[3]
3% H₂O₂ (Oxidative)~7.95%[3]
Thermal (105°C)Stable[4]
Photolytic (UV Light)Stable[4]

Recommended Protocol: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][11][12]

Step-by-Step Protocol:

  • Column and Mobile Phase Selection: A common choice is a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6] The mobile phase often consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[6][12]

  • Forced Degradation Studies: To validate that your method is stability-indicating, you must perform forced degradation studies.[12][13] This involves intentionally degrading metformin under various stress conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl.[12]

    • Base Hydrolysis: Treat with 0.1 N NaOH.[12]

    • Oxidative Degradation: Treat with 3% H₂O₂.[12]

    • Thermal Degradation: Expose to heat (e.g., 105°C).[5][13]

    • Photolytic Degradation: Expose to UV light.[6]

  • Method Validation: Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent metformin peak. Further validation according to ICH guidelines (e.g., linearity, accuracy, precision) is necessary.[6]

Experimental Workflow for Stability Study:

Caption: General workflow for a metformin stability study.

By implementing these troubleshooting guides and adhering to validated analytical protocols, researchers can ensure the accuracy and reliability of their experimental data concerning the stability of this compound in aqueous solutions.

References

  • Guidelines for Pharmaceutical Stability Study | Pharmaguideline. (2012, October 8).
  • Two proposed degradation pathways of metformin. - ResearchGate.
  • Development and Validation of New Stability Indicating Analytical RP- HPLC Method for Simultaneous Estimation of Metformin and Alogliptin - Impactfactor. (2024, August 31).
  • Stability indicating quantitative RP-HPLC method development and validation for simultaneous determination of metformin hydrochloride and saxagliptin - SciSpace.
  • Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC - NIH. (2016, March 13).
  • Metformin Contamination in Global Waters: Biotic and Abiotic Transformation, Byproduct Generation and Toxicity, and Evaluation as a Pharmaceutical Indicator | Request PDF - ResearchGate.
  • A review on method development and validation of stability indicating RP HPLC Method for metformin and Empagliflozin - GSC Online Press. (2023, July 29).
  • stability indicating rp-hplc method for simultaneous determination of metformin hydrochloride and - Universiti Sains Malaysia.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986, March 3).
  • Degradation of metformin in water by TiO2-ZrO2 photocatalysis - PubMed. (2020, May 15).
  • Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products - PMC - PubMed Central.
  • Metformin Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns - PMC - PubMed Central.
  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC - NIH.
  • Metformin hydrolase is a recently evolved nickel-dependent heteromeric ureohydrolase - PMC - NIH.
  • A Validated Stability Indicating Reverse Phase Liquid Chromatography Method for Metformin HCL and its Impurities in Bulk and Pharmaceutical Dosage Form. - Research and Reviews. (2013, November 19).
  • Degradation and kinetics study of metformin. (a) Degradation of... | Download Scientific Diagram - ResearchGate.
  • This compound;sulfuric acid | 36801-25-9 - Benchchem.
  • Mechanism of Action Pharmacokinetics - accessdata.fda.gov.
  • Physicochemical stability of metformin extemporaneous solution stored... - ResearchGate.
  • 2277–4998 DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF METFORMIN H. (2024, January 1).
  • Stability Test of Metformin Hydrochloride in Human Plasma Using HPLC-UV for the Protocol of Therapeutic Drug Monitoring of Metfo - AIP Publishing.
  • Mechanism Of Action |Pharmacology Of Metformin - YouTube. (2024, March 18).
  • The mechanisms of action of metformin - PMC - NIH. (2017, August 3).
  • 1-Carbamimidoyl-2-(2-methylpentan-2-yl)guanidine - PubChem. (2025, November 16).
  • 2-[N,N'-di(propan-2-yl)carbamimidoyl]-1,1,3,3-tetramethylguanidine - PubChem.
  • Methylguanidine | C2H7N3 | CID 10111 - PubChem - NIH.

Sources

Technical Support Center: Synthesis of Biguanide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biguanide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

FAQ 1: My reaction of an amine hydrochloride with dicyandiamide is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the reaction of an amine hydrochloride with dicyandiamide are a frequent issue. The success of this reaction is highly sensitive to several factors.

Underlying Causality:

The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon of dicyandiamide. The use of an amine hydrochloride salt is a classic method, often performed by direct fusion or in a high-boiling solvent.[1][2] The key is to have the right balance of free amine and activated dicyandiamide.

Troubleshooting Steps:

  • Inadequate Temperature/Reaction Time: The direct fusion of amine hydrochlorides and dicyandiamide often requires high temperatures (180-200 °C) for a relatively short duration (e.g., 1 hour).[1] If you are running the reaction in a solvent, ensure you are at a sufficiently high temperature (e.g., refluxing in butanol or xylene) for an adequate time (which can range from 2 to 48 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent is critical. While high-boiling aromatic solvents like toluene and xylene are common, polar aprotic solvents can also be effective, especially in microwave-assisted synthesis.[1][3] In some cases, greener solvents like water or ethanol have been used, but may lead to impure products.[4] If you suspect solvent incompatibility, consider switching to a different solvent system.

  • Reactant Concentration: The concentration of your reactants can significantly impact the yield. Some studies have shown that a minimum reactant concentration of 2 M is necessary for high yields.[4][5] If your reaction is too dilute, the probability of effective collisions between reactant molecules decreases.

  • Incomplete Formation of the Free Amine: Although you start with the amine hydrochloride, the reaction requires the free amine to act as a nucleophile. At high temperatures, an equilibrium is established where some free amine and HCl are present. If this equilibrium is not favorable, the reaction will be slow.

Workflow for Optimizing Amine Hydrochloride + Dicyandiamide Reaction:

G cluster_0 Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Outcome Start Low Yield Observed Reactants Amine Hydrochloride + Dicyandiamide Start->Reactants Check_Temp 1. Verify Temperature and Time (e.g., 180-200°C for fusion, reflux for solvent) Reactants->Check_Temp Check_Solvent 2. Evaluate Solvent Choice (e.g., Toluene, Xylene, or consider microwave with polar aprotic solvent) Check_Temp->Check_Solvent Check_Conc 3. Assess Reactant Concentration (Aim for >2M if possible) Check_Solvent->Check_Conc Monitor_TLC 4. Monitor Reaction by TLC Check_Conc->Monitor_TLC Improved_Yield Improved Yield Monitor_TLC->Improved_Yield No_Improvement No Significant Improvement Monitor_TLC->No_Improvement Consider_Alternative Consider_Alternative No_Improvement->Consider_Alternative Consider alternative methods (e.g., using free amine with TMSCl activation)

Caption: Troubleshooting workflow for low yield in biguanide synthesis.

FAQ 2: I am observing significant amounts of side products in my reaction. What are they and how can I minimize their formation?

Answer:

The formation of side products is a common pitfall, particularly when using reactive starting materials or harsh reaction conditions.

Common Side Products and Their Formation:

  • Melamine: This can form from the trimerization of dicyandiamide, especially at high temperatures.

  • N,N-Dimethylamidino Urea: This impurity can arise in the synthesis of metformin.[6]

  • Triazines: Biguanides can serve as precursors to 1,3,5-triazines, and under certain conditions, cyclization can occur.[1][7]

  • Products of Amine Reaction with Cyanoguanidine's Terminal Amine: Using free amines under harsh conditions can lead to undesired side reactions on the terminal amine of the cyanoguanidine.[1]

Strategies to Minimize Side Products:

  • Use of Activating Agents: To avoid harsh conditions, consider using an activating agent for the nitrile group of cyanoguanidine. Trimethylsilyl chloride (TMSCl) is a common choice, which allows the reaction to proceed under milder conditions, thus reducing the formation of temperature-induced side products.[1][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to cleaner conversions and higher yields in shorter reaction times (e.g., 10-30 minutes).[1][9] This rapid heating can minimize the time for side reactions to occur.

  • pH Control: The pH of the reaction medium can influence the reactivity of the species involved. For reactions involving cyanoguanidine and an amine, acidic conditions (often using hydrochloric acid) are typically employed to protonate and activate the nitrile group.[7]

Experimental Protocol: Microwave-Assisted Synthesis of a Phenformin Analogue

This protocol utilizes TMSCl as an activator to promote a cleaner reaction under microwave irradiation.[8]

Reagent Equivalents
Dicyandiamide1.0
2-Phenylethylamine1.0
Trimethylsilyl chloride (TMSCl)1.1
Dry Acetonitrile (CH3CN)-

Procedure:

  • To a solution of dicyandiamide in dry acetonitrile, add 2-phenylethylamine.

  • Slowly add trimethylsilyl chloride dropwise to the mixture.

  • Stir the mixture and irradiate in a microwave reactor at 130-150°C for 10-15 minutes.[9]

  • After completion, cool the reaction mixture and proceed with purification.

FAQ 3: I am struggling with the purification of my crude biguanide salt. What are the best practices?

Answer:

Purification of biguanide salts can be challenging due to their high polarity and potential for polymorphism.[6]

Key Purification Principles:

  • Recrystallization: This is the most common and effective method for purifying biguanide salts. The choice of solvent is crucial. Often, a solvent/anti-solvent system is employed.[6] For example, dissolving the crude product in a hot solvent like isopropyl alcohol and then adding an anti-solvent upon cooling can induce crystallization of the pure product.[8]

  • pH Adjustment: Biguanides are basic compounds, and their solubility is highly pH-dependent.[6] You can leverage this by carefully adjusting the pH of your crystallization medium to selectively precipitate the desired salt while leaving impurities in the mother liquor.

  • Solvent Extraction: In some cases, solvent extraction can be used for further purification, especially to remove less polar impurities.[3]

Troubleshooting Purification:

Problem Possible Cause Solution
Product "oils out" instead of crystallizing The solvent system is not optimal; the product is too soluble.Try a different solvent/anti-solvent combination. Increase the amount of anti-solvent.
Low recovery after recrystallization The product is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent for recrystallization. Ensure the minimum amount of hot solvent is used for dissolution.
Persistent impurities observed by NMR/HPLC The impurity has similar solubility to the product.Try a different recrystallization solvent. Consider column chromatography on silica gel (though can be challenging with highly polar compounds) or preparative HPLC. Adjusting the pH during workup might also help.
FAQ 4: How can I confidently characterize my synthesized biguanide derivative?

Answer:

Thorough characterization is essential to confirm the structure and purity of your biguanide derivative. A combination of spectroscopic techniques is recommended.[4][5]

Key Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Look for characteristic signals for the N-H protons, which typically appear in the range of 6.8-7.5 ppm.[1] The integration of these signals should correspond to the number of protons in your molecule.

    • ¹³C NMR: The carbon atoms of the biguanide core typically resonate in the range of 158-165 ppm.[1]

  • Infrared (IR) Spectroscopy:

    • A strong band between 1480-1660 cm⁻¹ corresponding to the C=N stretching vibration.[1]

    • A strong, broad band in the 3100-3400 cm⁻¹ region for the N-H bond vibrations.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product.

Self-Validating System for Characterization:

Your characterization data should be internally consistent. For example, the molecular weight from mass spectrometry should match the structure determined by NMR. The purity determined by HPLC should be reflected in the clean baseline of your NMR spectrum.

References

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC. NIH National Center for Biotechnology Information. [Link]

  • Synthetic accesses to biguanide compounds - PMC. NIH National Center for Biotechnology Information. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Representation of biguanide, biguanidium hydrochloride, and metformin... - ResearchGate. ResearchGate. [Link]

  • (PDF) Synthetic Accesses to Biguanide Compounds - ResearchGate. ResearchGate. [Link]

  • Method for producing biguanide salts - Google Patents.
  • The main approaches for the synthesis of biguanides. The core structure... - ResearchGate. ResearchGate. [Link]

  • Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours | Neuro-Oncology | Oxford Academic. Oxford Academic. [Link]

  • Metformin Chemistry - News-Medical.net. News-Medical.net. [Link]

  • The chemistry of biguanides. [Link]

  • Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - NIH. National Institutes of Health. [Link]

Sources

Navigating the Nuances of Metformin: A Technical Guide to Mitigating Off-Target Effects In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-carbamimidoyl-2-methylguanidine, widely known as metformin, in in vivo studies. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, troubleshoot, and mitigate the off-target effects of this powerful research compound. As experienced scientists, we understand that unexpected results can be both a challenge and an opportunity. This resource is structured to empower you to distinguish between on-target biology and off-target artifacts, ensuring the integrity and reproducibility of your research.

Understanding the Core Challenge: Metformin's Pleiotropic Nature

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK)[1][2]. This central role in cellular energy sensing accounts for its therapeutic effects on glucose metabolism. However, this same mechanism, along with other cellular interactions, can lead to a range of off-target effects that are critical for researchers to consider in their experimental design and interpretation.

This guide is divided into a proactive Frequently Asked Questions (FAQs) section to address common concerns before you begin your experiments, and a reactive Troubleshooting Guide for when you encounter specific issues. Each section is grounded in scientific principles and provides detailed, step-by-step protocols to validate your findings and refine your experimental approach.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the planning and execution of in vivo studies involving metformin.

Q1: What are the most common off-target effects of metformin I should be aware of in my animal model?

A1: The most frequently encountered off-target effects in preclinical models are gastrointestinal (GI) distress, lactic acidosis, and vitamin B12 deficiency[3].

  • Gastrointestinal Distress: This is the most common side effect and can manifest as diarrhea, loose stools, and changes in fecal output. It is often dose-dependent and can influence animal well-being, food and water intake, and ultimately, the experimental outcomes[4][5][6].

  • Lactic Acidosis: While rare, this is a serious metabolic complication characterized by a buildup of lactate in the blood. It is more likely to occur at high doses or in models with compromised renal or hepatic function[1].

  • Vitamin B12 Deficiency: Long-term metformin administration can interfere with vitamin B12 absorption, potentially leading to neurological or hematological issues in prolonged studies[3].

Q2: How do I choose the right dose and administration route to minimize off-target effects?

A2: The optimal dose and route depend on your specific research question and animal model. However, some general principles can help minimize off-target effects:

  • Dose Titration: Instead of starting with a high dose, a gradual dose escalation allows the animals to acclimate, which can significantly reduce the incidence of gastrointestinal side effects[7]. A typical starting dose in mice is 50-100 mg/kg/day, which can be gradually increased to a therapeutic range of 200-500 mg/kg/day[3][8][9].

  • Administration Route:

    • Oral Gavage: Provides precise dosing but can be stressful for the animals and may cause acute GI upset.

    • In Drinking Water: A less stressful method for long-term studies, but water intake can vary between animals, leading to inconsistent dosing. It's crucial to monitor water consumption and metformin solution stability.

    • Intraperitoneal (i.p.) Injection: Bypasses the gastrointestinal tract, which can be useful for studying systemic effects independent of gut-related mechanisms. However, this does not reflect the typical clinical route of administration.

  • Formulation: Consider using extended-release (XR) formulations if available for your model system. XR formulations are designed to slow the release of metformin, which can reduce the peak concentration in the gut and thereby lessen gastrointestinal side effects[10][11][12].

Q3: What is the role of the gut microbiome in metformin's off-target effects?

A3: The gut microbiome is a key player in both the therapeutic and adverse effects of metformin. Metformin can alter the composition of the gut microbiota, and these changes can contribute to gastrointestinal side effects. Conversely, certain gut bacteria may metabolize metformin, influencing its bioavailability and efficacy. Modulating the gut microbiome is an emerging strategy to mitigate metformin's off-target effects[8][13][14][15][16][17].

Q4: Are there any less common off-target effects I should be aware of?

A4: Yes, emerging research suggests other potential off-target effects that may be relevant depending on your area of investigation:

  • Immune System Modulation: Metformin can have anti-inflammatory effects and modulate T-cell responses, which could be a confounding factor in immunology or cancer studies[1][11][13][18].

  • Bone Metabolism: There are conflicting reports on metformin's effects on bone, with some studies suggesting it may influence bone mineral density and turnover[10][14][19][20][21].

  • Cognitive Function: Studies in animal models have shown both positive and negative effects of metformin on cognitive function, so this should be considered in neuroscience research[1][18][19].

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and address specific issues you may encounter during your in vivo metformin experiments.

Problem 1: High incidence of diarrhea and weight loss in the metformin-treated group.

This is a classic sign of gastrointestinal distress, a common off-target effect of metformin.

Diagnostic Workflow:

Caption: Workflow for troubleshooting metformin-induced GI distress.

Step-by-Step Troubleshooting Protocol:

  • Quantify Gastrointestinal Distress:

    • Fecal Moisture Content: Collect fresh fecal pellets and weigh them before and after drying in an oven at 60°C for 24 hours. A significant increase in the percentage of water content in the metformin group compared to the control group confirms diarrhea[4][5][6].

    • Stool Consistency Scoring: Visually score fecal pellets based on a standardized scale (e.g., from 1=well-formed to 4=diarrhea). This provides a semi-quantitative measure of GI distress.

    • Monitor Food and Water Intake: Significant reductions in consumption can indicate malaise.

  • Review Dosing Regimen:

    • If you started with a high dose, consider implementing a dose titration protocol.

    Protocol: Dose Titration in Mice

    • Week 1: Start with a low dose of 50-100 mg/kg/day administered via oral gavage or in drinking water.

    • Week 2: If the initial dose is well-tolerated (no significant diarrhea or weight loss), increase the dose by 50%.

    • Week 3 onwards: Continue to increase the dose incrementally each week until the target therapeutic dose is reached. Monitor for signs of GI distress at each step.

  • Consider Formulation:

    • If using an immediate-release formulation, explore the possibility of switching to an extended-release (XR) version if commercially available for research purposes, or consider formulating your own. XR formulations can significantly reduce GI side effects[10][11][12].

  • Investigate the Gut Microbiome:

    • Collect fecal samples for 16S rRNA sequencing to assess changes in the gut microbial composition between your treatment and control groups.

    • Consider performing a fecal microbiota transplant (FMT) from healthy, untreated donors to metformin-treated animals to see if this alleviates GI symptoms.

    Protocol: Fecal Microbiota Transplant (FMT) in Mice

    • Donor Feces Collection: Collect fresh fecal pellets from healthy, untreated mice and immediately place them in an anaerobic chamber.

    • Preparation of Fecal Slurry: Homogenize the fecal pellets in sterile, anaerobic phosphate-buffered saline (PBS) at a concentration of approximately 100 mg/mL.

    • Administration: Administer 200 µL of the fecal slurry to each recipient mouse via oral gavage. Repeat this procedure for 3-5 consecutive days.

    • Monitoring: Monitor the recipient mice for resolution of GI symptoms.

Problem 2: Unexpected mortality or signs of severe metabolic distress in the treatment group.

This could be indicative of lactic acidosis, a rare but serious off-target effect.

Diagnostic Workflow:

Caption: Workflow for investigating suspected lactic acidosis.

Step-by-Step Troubleshooting Protocol:

  • Check for Predisposing Factors:

    • Are you using a particularly high dose of metformin?

    • Does your animal model have underlying kidney or liver problems? These conditions significantly increase the risk of metformin-associated lactic acidosis[1].

  • Measure Blood Lactate:

    • Collect blood samples from the tail vein or via cardiac puncture.

    • Use a portable lactate meter or a laboratory-based enzymatic assay to determine blood lactate concentrations. A significant elevation in the metformin-treated group compared to controls is a key indicator of lactic acidosis.

    Protocol: Blood Lactate Measurement in Mice

    • Blood Collection: Gently restrain the mouse and collect a small drop of blood (approximately 5-10 µL) from a tail snip.

    • Measurement: Immediately apply the blood drop to a lactate test strip inserted into a portable lactate analyzer (e.g., Lactate Plus, Nova Biomedical).

    • Data Recording: Record the lactate concentration in mmol/L. For more quantitative analysis, collect whole blood in EDTA tubes and measure lactate using a commercially available kit following the manufacturer's instructions.

  • Assess Renal and Hepatic Function:

    • Measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.

  • Mitigation Strategies:

    • If lactic acidosis is confirmed, immediately reduce the metformin dose or temporarily halt treatment.

    • Ensure animals have ad libitum access to water to prevent dehydration, which can exacerbate renal issues.

    • If your experimental plan allows, consider using a different animal model without pre-existing renal or hepatic impairment.

Problem 3: Neurological or behavioral changes observed in long-term studies.

This could be related to vitamin B12 deficiency.

Diagnostic Workflow:

Caption: Workflow for investigating potential vitamin B12 deficiency.

Step-by-Step Troubleshooting Protocol:

  • Assess Study Duration:

    • Vitamin B12 deficiency is typically a concern in studies lasting several months.

  • Measure Vitamin B12 and Methylmalonic Acid (MMA):

    • Collect serum or plasma samples.

    • Vitamin B12 levels can be measured using a competitive binding immunoassay (ELISA).

    • MMA is a more sensitive marker of vitamin B12 deficiency at the tissue level. MMA levels can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][9][12][22].

    Protocol: Serum Vitamin B12 and MMA Measurement in Mice

    • Sample Collection: Collect whole blood via cardiac puncture and process to obtain serum.

    • Vitamin B12 Measurement: Use a commercially available mouse Vitamin B12 ELISA kit, following the manufacturer's protocol.

    • MMA Measurement: For MMA analysis, serum samples should be sent to a core facility with LC-MS/MS capabilities. Ensure proper sample handling and storage (-80°C) as per the facility's guidelines.

  • Mitigation Strategies:

    • If vitamin B12 deficiency is confirmed, consider supplementing the diet or drinking water with vitamin B12.

    • If your research question allows, you might consider an alternative compound with a similar mechanism of action but without the effect on vitamin B12 absorption.

Quantitative Data Summary

Off-Target EffectKey Monitoring ParameterTypical Animal ModelNotes
Gastrointestinal Distress Fecal Water Content, Stool Consistency Score, Food/Water IntakeMouse, RatDose-dependent, often resolves with dose titration or use of extended-release formulations.
Lactic Acidosis Blood Lactate, Serum Creatinine, BUN, ALT, ASTMouse, Rat (especially models with renal/hepatic impairment)Rare but serious. Monitor closely in at-risk models.
Vitamin B12 Deficiency Serum Vitamin B12, Serum Methylmalonic Acid (MMA)Mouse, Rat (in long-term studies > 3 months)MMA is a more sensitive indicator of tissue-level deficiency.
Immune Modulation Cytokine profiling (e.g., IFN-γ, IL-17), T-cell population analysisMouse (e.g., EAE model for autoimmunity)Can be a confounding factor in immunology studies.
Bone Metabolism Bone Mineral Density (micro-CT), serum bone turnover markersMouse, RatEffects are complex and may be model-dependent.

Conclusion: Embracing Rigor in Metformin Research

This compound is a valuable tool for a wide range of in vivo research. However, its pleiotropic nature necessitates a thoughtful and rigorous experimental approach. By understanding its potential off-target effects and proactively implementing strategies to monitor and mitigate them, you can enhance the reliability and impact of your findings. This guide provides a framework for troubleshooting common issues, but we encourage you to consult the primary literature and adapt these protocols to your specific experimental context.

References

Technical Support Center: Purifying N-Substituted Biguanides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted biguanides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with isolating these highly basic and polar compounds. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and develop robust, validated purification protocols.

The Core Challenge: The Physicochemical Nature of Biguanides

N-substituted biguanides are notoriously difficult to purify primarily due to their intrinsic chemical properties. They are strong organic superbases, with pKa values often exceeding 11.[1][2] This high basicity means they exist almost exclusively as protonated, cationic species under typical laboratory conditions (pH < 10). This cationic nature, combined with a high density of nitrogen atoms capable of hydrogen bonding, renders them highly polar and hydrophilic.[3][4] Consequently, they exhibit excellent solubility in polar solvents like water and alcohols but are practically insoluble in common nonpolar organic solvents.[5] This behavior complicates standard purification techniques like crystallization and normal-phase chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of N-substituted biguanides in a direct question-and-answer format.

Question 1: My crystallization yield is extremely low, or my product won't precipitate at all. What's going wrong?

Answer: This is a classic problem stemming from the high solubility of biguanide salts in polar solvents.

  • Causality: The high polarity of your biguanide salt means it has a strong affinity for polar solvents like water, methanol, or ethanol. Even upon cooling, the compound may remain fully solvated in the mother liquor, leading to poor recovery.

  • Troubleshooting Steps:

    • Employ an Anti-Solvent System: This is the most effective strategy. Dissolve your crude biguanide salt in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or an ethanol/water mixture).[6] Once fully dissolved, slowly add a less polar or nonpolar "anti-solvent" in which the salt is insoluble (e.g., isopropanol, acetone, acetonitrile, or ethyl acetate) until the solution becomes faintly turbid. Re-heat gently to clarify and then allow it to cool slowly. This systematically reduces the solvating power of the medium, forcing your product to crystallize.

    • Solvent Selection is Key: Avoid using water as the primary recrystallization solvent unless absolutely necessary, as the solubility of many biguanide hydrochlorides in water is very high. An aqueous ethanol solution (e.g., 70-75% ethanol) can be a good starting point for compounds like metformin hydrochloride.[6]

    • Concentrate the Solution: Before cooling or adding an anti-solvent, ensure your solution is sufficiently concentrated. If the solution is too dilute, you will not reach the point of supersaturation required for crystallization. Carefully reduce the solvent volume under reduced pressure.

    • Check the Salt Form: Ensure you are working with a salt (e.g., hydrochloride). The free base form is often less crystalline and may have different solubility properties. The synthesis of biguanides is often performed in the presence of acid, leading directly to the salt form.[3]

Question 2: My product is "oiling out" as a sticky gum instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with impure compounds or when cooling is too rapid.

  • Causality: The presence of impurities disrupts the formation of a regular crystal lattice. These impurities can act as a solvent for your product, creating a concentrated liquid phase. Additionally, rapid cooling can cause the solution to become supersaturated too quickly, leading to liquid-liquid phase separation instead of controlled crystallization.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: After dissolving your compound, allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling rate.

    • Reduce the Solvent Polarity: The "oil" is often a highly concentrated solution of your compound in the solvent. Try adding a small amount of anti-solvent (see Q1) to the warm, dissolved mixture before cooling to reduce the overall solvating power.

    • "Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Pre-Purification: If oiling persists, it's a strong indicator of significant impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica or treating it with activated carbon to remove colored impurities before attempting crystallization.[7]

Question 3: I am using normal-phase flash chromatography, but my biguanide is irreversibly stuck to the silica gel. How can I elute it?

Answer: This is expected behavior. The highly basic and polar nature of biguanides causes extremely strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.

  • Causality: The cationic biguanide engages in a powerful acid-base interaction with the acidic silica surface, effectively binding it to the stationary phase. Standard eluents like ethyl acetate/hexane mixtures lack the polarity and competitive strength to displace it.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The key is to add a basic modifier to the eluent to neutralize the acidic silica sites and compete for binding.

      • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/TEA in a 90:9:1 ratio). TEA is a volatile base that effectively masks the silanol groups.

      • Ammonium Hydroxide: For very basic compounds, a mobile phase containing ammonium hydroxide can be effective. A common system is Dichloromethane/Methanol/Ammonium Hydroxide. Start with a gradient pushing towards a high concentration of the methanolic ammonia.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and can be a better choice for purifying basic compounds.

      • Reverse-Phase (C18) Silica: While seemingly counterintuitive for a polar molecule, reverse-phase chromatography can work well, especially for biguanides with some lipophilic character (e.g., proguanil, phenformin).[8] The mobile phase is typically a polar mixture like acetonitrile/water or methanol/water, often with an ion-pairing agent or buffer.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of a non-polar solvent (like acetonitrile) and a small percentage of an aqueous buffer.[9][10]

Question 4: My final product is pure by NMR and HPLC, but it's discolored (yellow or brown). How can I remove the color?

Answer: The color is likely due to trace amounts of highly conjugated impurities formed during the synthesis, often under harsh acidic or high-temperature conditions.[11]

  • Causality: Even at very low concentrations (<0.1%), certain polymeric or oxidized byproducts can impart significant color to the sample.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: This is the most common and effective method.

      • Dissolve the crude or discolored biguanide salt in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.

      • Stir or gently reflux the mixture for 15-30 minutes.

      • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless.

      • Proceed with crystallization as usual.[6][7]

    • pH Adjustment During Workup: Sometimes, color bodies are pH-sensitive. Adjusting the pH of the aqueous solution before extraction or crystallization can sometimes help leave these impurities behind. For instance, a patent for metformin hydrochloride purification specifies adjusting the pH to 3-5 before crystallization.[6]

Frequently Asked Questions (FAQs)

Q: Why is pH control so critical during the purification of biguanides?

A: pH is arguably the single most important parameter to control. It directly governs the protonation state of the biguanide, which in turn dictates its solubility and interaction with other materials.[12] As illustrated below, a biguanide like metformin can exist in diprotonated (METH2+), monoprotonated (METH+), or neutral (MET) forms.[1] The monoprotonated form is stable over a wide pH range. Manipulating the pH can selectively precipitate the desired salt or keep impurities in solution.

Q: What is the best general strategy for purifying a novel N-substituted biguanide for the first time?

A: Start with the assumption that it will be a highly polar, basic salt.

  • Isolate as a Hydrochloride Salt: After synthesis, ensure the product is isolated as its hydrochloride salt, which is typically more crystalline and stable than the free base.

  • Attempt Recrystallization First: Begin with a solvent/anti-solvent recrystallization (e.g., from Methanol/Acetonitrile or Ethanol/Ethyl Acetate). This is the most scalable and economical method.

  • Resort to Chromatography if Needed: If recrystallization fails to remove key impurities, move to chromatography. For preparative scale, flash chromatography on silica gel with a base-modified eluent (e.g., DCM/MeOH/NH4OH) is a robust choice. For analytical and small-scale purification, HPLC (HILIC or reverse-phase) is superior.[13]

Q: How can I reliably assess the purity of my final product?

A: A single method is insufficient. Use a combination of techniques:

  • HPLC: This is the gold standard for quantitative purity assessment. A high-purity sample should show a single major peak (>99% by area). Develop a method using a suitable column (C18 or HILIC) and mobile phase.[13][14]

  • NMR (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities. Integration of the ¹H NMR spectrum can give a good estimate of purity relative to a known standard.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities. High-resolution MS (HRMS) is particularly powerful for confirming the elemental composition.[15]

  • Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the proposed structure.

Visualized Workflows and Concepts

A logical approach is crucial for efficiently arriving at a pure compound. The following diagrams illustrate key decision-making processes and chemical principles.

purification_decision_tree start Crude N-Substituted Biguanide Product is_solid Is the crude product a solid? start->is_solid oil_cleanup Perform Aqueous Wash / Liquid-Liquid Extraction to remove non-basic impurities is_solid->oil_cleanup No (Oil/Gum) crystallize Attempt Recrystallization (Solvent/Anti-Solvent System) is_solid->crystallize Yes oil_cleanup->crystallize check_purity Assess Purity (HPLC, TLC, NMR) crystallize->check_purity is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes chromatography Purify by Chromatography is_pure->chromatography No column_choice Choose Column: 1. Silica + Basic Modifier 2. Alumina 3. Reverse Phase (C18) 4. HILIC chromatography->column_choice column_choice->crystallize Collect fractions & Isolate ph_effect_diagram cluster_ph pH Scale cluster_species Dominant Biguanide Species ph2 pH ~2 ph7 pH ~7 diprotonated Diprotonated Cation (METH2+) Highly Water Soluble ph2->diprotonated pKa2 ~2.9 ph13 pH ~13 monoprotonated Monoprotonated Cation (METH+) Water Soluble (Most Common Form) ph7->monoprotonated neutral Neutral Free Base (MET) Less Water Soluble More Organic Soluble ph13->neutral pKa1 ~12.4

Caption: Effect of pH on biguanide protonation state and solubility.

Data Summary Tables

Table 1: Physicochemical Properties of Common Biguanides

CompoundStructurepKa1Molar Mass ( g/mol )Common Use
Metformin

~12.4 [1]129.16Antidiabetic
Proguanil

N/A253.73Antimalarial [16]
Phenformin

N/A205.28Antidiabetic (largely withdrawn) [8]

Table 2: Common Impurities in Biguanide Synthesis & Purification

Impurity NameSourceMitigation StrategyReference
Cyanoguanidine (Dicyandiamide) Unreacted starting materialRecrystallization; optimize reaction stoichiometry and time[12]
Melamine Dimerization/trimerization of cyanoguanidine under heatRecrystallization; avoid excessive heating during synthesis[12]
Related Biguanides Side reactions from impurities in starting aminesRecrystallization; chromatography is often required for structurally similar impurities[17]
Dimethylamine Degradation product or starting material impuritySlurrying in alcohols or recrystallization from water under specific conditions[7]

Experimental Protocols

Protocol 1: General Recrystallization of a Biguanide Hydrochloride

  • Dissolution: Place the crude biguanide hydrochloride salt (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot methanol (e.g., start with 5-10 mL) and heat to reflux with stirring until all solids dissolve.

  • Decolorization (if needed): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small scoop of activated carbon. Reflux for 15 minutes.

  • Filtration: While hot, filter the solution through a pre-warmed funnel with a cotton plug or fluted filter paper (or through Celite if carbon was used) into a clean, warm flask to remove insoluble impurities or carbon.

  • Induce Crystallization: Slowly add an anti-solvent, such as acetonitrile or ethyl acetate, dropwise to the hot, stirred filtrate until persistent cloudiness is observed.

  • Cooling: Re-heat the mixture gently until it becomes clear again. Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Flash Chromatography of a Basic Biguanide

  • Prepare the Column: Pack a silica gel column appropriate for your sample size.

  • Prepare the Mobile Phase: Prepare a stock solution of the polar eluent containing a basic modifier. A good starting point is 90:9:1 Methanol/Dichloromethane/Ammonium Hydroxide. The non-polar eluent can be Dichloromethane.

  • Sample Loading: Dissolve your crude biguanide in a minimal amount of the polar mobile phase or methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") by concentrating it to a dry, free-flowing powder. Add the dry-loaded sample to the top of the column.

  • Elution: Start elution with a low polarity mixture (e.g., 98:2 DCM/Modified Methanol) and gradually increase the polarity. Collect fractions and monitor them by TLC or HPLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual TEA or ammonia may need to be removed by co-evaporation with a suitable solvent or by re-dissolving the residue and precipitating the salt.

References

  • WO/2022/148053, Purification method for metformin hydrochloride, metformin hydrochloride sustained release tablet and preparation method therefor, WIPO Patentscope. [Link]

  • WO2010146604A2, Processes for preparing metformin hydrochloride, Google P
  • Bukin, Y., et al. (2018). PHARMACEUTICAL COCRYSTALS OF BIGUANIDE DRUGS: METFORMIN CASE STUDY. Macedonian Pharmaceutical Bulletin.
  • SIELC Technologies. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. [Link]

  • Lepp, M., et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • CN101450919A, Metformin hydrochloride purification method, Google P
  • Schmitzer, A. R., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]

  • Schmitzer, A. R. (2019). The chemistry of biguanides. RSC Advances. [Link]

  • Veeprho. Proguanil Impurities and Related Compound. [Link]

  • Bruno, G., et al. (2013). Pharmaceutical cocrystals of the biguanide drug Metformin. Acta Crystallographica Section A.
  • Uchiyama, S., et al. (1990). Determination of a Biguanide Metformin, by High-Performance Liquid Chromatography with Precolumn Fluorescence Derivatization. Analytical Sciences. [Link]

  • Tojiyev, R. R., et al. (2025). DEVELOPMENT OF METFORMIN ANALYSIS METHODS FOR JUDICIAL CHEMISTRY PRACTICE. Ilmiy anjumanlar.
  • Tojiyev, R. R., et al. (2025). DEVELOPMENT OF METFORMIN ANALYSIS METHODS FOR JUDICIAL CHEMISTRY PRACTICE. Zenodo.
  • Villamizar-Delgado, S., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Crystals. [Link]

  • Schmitzer, A. R., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]

  • Mori, I., et al. (2015). Determination of polyhexamethylene biguanide hydrochloride. ResearchGate. [Link]

  • Suyama, T., et al. (1989). A Method for the Preparation of Substituted Biguanides. Nippon Kagaku Kaishi. [Link]

  • Taylor & Francis Online. Biguanide – Knowledge and References. [Link]

  • Lamoia, C., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. [Link]

  • Wikipedia. Biguanide. [Link]

  • Kumar, A., et al. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. [Link]

  • Stærk, L. K., & Johansen, S. S. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry.
  • Wikipedia. Proguanil. [Link]

  • BenchChem. (2025).
  • Stærk, L. K., & Johansen, S. S. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Raczyńska, E. D., et al. (2018). Biguanide Antidiabetic Drugs: Imeglimin Exhibits Higher Proton Basicity but Smaller Lithium-Cation Basicity than Metformin in Vacuo. ACS Omega. [Link]

  • Nocentini, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.
  • Al-Shishani, A., et al. (2018). Salting-out assisted liquid-liquid extraction coupled with hydrophilic interaction chromatography for the determination of biguanides in biological and environmental samples. PubMed. [Link]

  • Zhang, M., et al. (2023). Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design.
  • Bian, H., et al. (2019). A Glimepiride-Metformin Multidrug Crystal: Synthesis, Crystal Structure Analysis, and Physicochemical Properties. PMC - PubMed Central. [Link]

  • Crowther, A. F., et al. (1951). Proguanil—the isolation of a metabolite with high antimalarial activity. British Journal of Pharmacology and Chemotherapy. [Link]

  • Dal Bello, F., et al. (2023). Characterization of metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. Frontiers in Analytical Science. [Link]

  • Duggirala, N. K., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. PMC. [Link]

  • ResearchGate. (2023). The main approaches for the synthesis of biguanides. [Link]

  • Lamoia, C., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. National Institutes of Health. [Link]

  • University of Glasgow. Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt. [Link]

  • El-Daly, M. M., et al. (2018). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]

  • Bridges, H. R., et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. National Institutes of Health. [Link]

  • Labrijn, A. F., et al. (2019). Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health. [Link]

  • Miller, R. A., et al. (2020). Biochemical and genomic evidence for converging metabolic routes of metformin and biguanide breakdown in environmental Pseudomonads.

Sources

Technical Support Center: Protocol Optimization for Reflux Synthesis of Thiourea Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiourea intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the reflux synthesis of this versatile class of compounds. Thiourea derivatives are pivotal in medicinal chemistry and drug design, making robust and reproducible synthetic protocols essential.[1][2][3][4][5] This resource provides actionable insights grounded in established chemical principles to help you navigate the common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of thiourea intermediates.

Q1: What are the primary methods for synthesizing N,N'-disubstituted thioureas under reflux conditions?

The most prevalent and versatile methods for synthesizing N,N'-disubstituted thioureas involve:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely utilized and generally high-yielding method due to the electrophilicity of the isothiocyanate carbon, which is readily attacked by the nucleophilic amine.[2][6]

  • Reaction of an amine with carbon disulfide: This method is particularly useful when the corresponding isothiocyanate is not commercially available.[6][7] It typically proceeds through a dithiocarbamate intermediate which then forms an isothiocyanate in situ or reacts with a second amine.[6][7]

  • Thionation of urea using Lawesson's reagent: This involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group, offering an alternative pathway to thioureas.[6][8][9]

Q2: How does the reflux process facilitate thiourea synthesis?

Refluxing, or heating a reaction mixture to its boiling point and condensing the vapors back into the flask, offers several advantages in thiourea synthesis:

  • Increased Reaction Rate: Many thiourea syntheses, especially those involving sterically hindered substrates or weakly nucleophilic amines, require elevated temperatures to proceed at a practical rate.[6][10][11]

  • Maintaining a Constant Temperature: The boiling point of the solvent provides a consistent and easily maintained reaction temperature.

  • Ensuring Complete Dissolution: Refluxing helps to dissolve reactants that may have limited solubility at room temperature, ensuring a homogeneous reaction mixture.

Q3: What are the key safety precautions to consider during the reflux synthesis of thioureas?

  • Ventilation: Many reagents used in thiourea synthesis, such as isothiocyanates and carbon disulfide, are volatile and toxic.[10] All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Some isothiocyanates can be sensitive to moisture.[11] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and improve yields.[6]

  • Proper Reflux Setup: Ensure that the reflux condenser is properly seated and has adequate water flow to prevent the escape of solvent vapors.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the reflux synthesis of thiourea intermediates.

Issue 1: Low or No Product Yield

A low yield of the desired thiourea is one of the most frequent challenges. The underlying causes can often be traced back to the reactivity of the starting materials or the reaction conditions.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Poor Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a non-nucleophilic base like triethylamine.[6] For very unreactive amines, a stronger base may be necessary.[6] Alternatively, using a more reactive thioacylating agent like thiophosgene can be effective, though extreme caution is advised due to its toxicity.[10]The base deprotonates the amine, increasing its nucleophilicity and accelerating the rate of attack on the electrophilic carbon of the isothiocyanate or its precursor. This should lead to an enhanced reaction rate and higher yield.[6]
Steric Hindrance If bulky substituents are present on either the amine or the isothiocyanate, prolong the reflux time and/or increase the reaction temperature by choosing a higher-boiling solvent.[6][10][11] Microwave-assisted synthesis can also be an effective alternative to overcome steric barriers.[6][12][13]Increased thermal energy provides the molecules with sufficient kinetic energy to overcome the activation barrier imposed by steric repulsion, leading to a higher conversion to the desired product.[6]
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment.[6] Consider generating the isothiocyanate in situ from a more stable precursor, such as a dithiocarbamate salt.[6][7]Isothiocyanates can be unstable and susceptible to hydrolysis or polymerization. Using fresh or in situ generated reagents minimizes the concentration of these impurities, leading to a cleaner reaction and improved yield.[6]
Incomplete Reaction Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider the points above or add a slight excess of the more stable reactant.[6]TLC provides a real-time assessment of the consumption of starting materials and the formation of the product. Driving the reaction to completion ensures the maximum possible yield is obtained before workup.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reactivity Assess Reactivity of Starting Materials start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions amine_issue Is the amine weakly nucleophilic or sterically hindered? check_reactivity->amine_issue isothio_issue Is the isothiocyanate old or potentially degraded? check_reactivity->isothio_issue temp_time_issue Is the temperature or reaction time insufficient? check_conditions->temp_time_issue solution_amine Increase Temperature/Time Add non-nucleophilic base Consider microwave synthesis amine_issue->solution_amine Yes monitor Monitor reaction by TLC amine_issue->monitor No solution_isothio Use fresh isothiocyanate Generate in situ isothio_issue->solution_isothio Yes isothio_issue->monitor No solution_conditions Increase reflux temperature (higher boiling solvent) Extend reaction time temp_time_issue->solution_conditions Yes temp_time_issue->monitor No solution_amine->monitor solution_isothio->monitor solution_conditions->monitor

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

Issue 2: Formation of Significant Impurities

The presence of byproducts can complicate purification and reduce the overall yield of the desired thiourea.

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Formation of Symmetrical Thiourea When synthesizing an unsymmetrical thiourea via an in situ generated isothiocyanate, the intermediate may react with the starting amine.[6] To mitigate this, adopt a two-step, one-pot approach where the isothiocyanate is fully formed before the second amine is introduced.[6] Careful control of stoichiometry is also crucial.[10]This sequential addition prevents the premature reaction of the isothiocyanate with the initial amine, thereby favoring the formation of the desired unsymmetrical product.
Unreacted Starting Materials If the product is a solid, wash the crude material with a solvent in which the starting materials are soluble but the product is not. Recrystallization from a suitable solvent (e.g., ethanol, acetone) is a highly effective purification method.[14] For soluble products, column chromatography is recommended.[10]These purification techniques exploit differences in solubility and polarity between the product and unreacted starting materials to achieve separation.[10][14]
Decomposition Products Avoid excessively high reflux temperatures, as this can lead to the decomposition of either the reactants or the product.[10] Monitor the reaction by TLC to avoid unnecessarily long reaction times.[10]By maintaining optimal reaction conditions, thermal degradation pathways are minimized, resulting in a cleaner reaction profile and fewer impurities.[10]

Logical Steps for Mitigating Side Reactions

side_reactions_mitigation start Impure Product Observed identify_impurity Identify Impurity (e.g., via NMR, MS) start->identify_impurity symm_thiourea Symmetrical Thiourea? identify_impurity->symm_thiourea unreacted_sm Unreacted Starting Materials? identify_impurity->unreacted_sm other_byproducts Other Byproducts? identify_impurity->other_byproducts solution_symm Use two-step, one-pot method Control stoichiometry symm_thiourea->solution_symm Yes solution_unreacted Optimize reaction time via TLC Purify via recrystallization or chromatography unreacted_sm->solution_unreacted Yes solution_other Optimize temperature and time Ensure dry reagents and inert atmosphere other_byproducts->solution_other Yes end Pure Thiourea Intermediate solution_symm->end solution_unreacted->end solution_other->end

Sources

Technical Support Center: Overcoming Drug Resistance to 1-Nitroso-3-nitro-1-methylguanidine (MNNG) in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the alkylating agent 1-nitroso-3-nitro-1-methylguanidine (MNNG) in Escherichia coli. Here, we delve into the mechanisms of MNNG action, the pathways of resistance, and provide robust troubleshooting strategies and experimental protocols to address these challenges.

Understanding MNNG and its Mechanism of Action

1-Nitroso-3-nitro-1-methylguanidine (MNNG) is a potent mutagen and carcinogen widely used in experimental settings. [1]Its mutagenic activity stems from its ability to alkylate DNA, primarily adding methyl groups to the O6 position of guanine and the O4 position of thymine. [1]These modifications can lead to GC to AT transition mutations during DNA replication. [1][2]Unlike some other alkylating agents, MNNG requires intracellular thiols to become an active methylating agent. [3] The primary lesion, O6-methylguanine (O6-meG), is a significant premutagenic lesion. If not repaired, it can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation. The accumulation of such mutations can ultimately confer resistance or other phenotypic changes.

Core Mechanisms of MNNG Resistance in E. coli

Resistance to MNNG in E. coli is not a single-gene phenomenon but rather a complex interplay of multiple DNA repair and response pathways. Understanding these is critical to troubleshooting resistance.

The Adaptive Response: A Front-Line Defense

E. coli's primary defense against alkylating agents is the adaptive response, a sophisticated inducible system. Exposure to low, non-lethal doses of MNNG triggers the upregulation of a set of genes that protect the cell from subsequent, higher doses. [4][5][6]

  • Key Proteins: The adaptive response involves four key proteins: Ada, AlkA, AlkB, and AidB. [4][5] * Ada (O6-Methylguanine-DNA Methyltransferase): This protein is central to the adaptive response. It directly removes methyl groups from the O6 position of guanine and from methylphosphotriesters on the DNA backbone. [5]Upon accepting a methyl group, the Ada protein itself becomes methylated and acts as a transcriptional activator for the ada, alkA, alkB, and aidB genes. [5] * AlkA (3-Methyladenine DNA Glycosylase II): This glycosylase recognizes and removes a broad range of alkylated bases, including 3-methyladenine (3-meA) and 3-methylguanine (3-meG). [5][7] * AlkB (α-ketoglutarate-Fe(II)-dependent dioxygenase): AlkB actively repairs alkylated DNA and RNA by oxidative demethylation. [4] * AidB: The precise function of AidB is still under investigation, but it is thought to play a role in inactivating alkylating agents before they can damage DNA. [4] Constitutive expression or hyperactivation of the adaptive response is a common mechanism of MNNG resistance. [3]

MNNG_Adaptive_Response cluster_genes Adaptive Response Genes MNNG MNNG (Alkylating Agent) DNA DNA MNNG->DNA alkylates Alkylated_DNA Alkylated DNA (O6-meG, 3-meA) DNA->Alkylated_DNA Ada_active Ada (methylated) Transcriptional Activator Alkylated_DNA->Ada_active methylates Ada_inactive Ada (inactive) Ada_inactive->Alkylated_DNA repairs ada_alkB_operon ada-alkB operon Ada_active->ada_alkB_operon activates transcription alkA_gene alkA gene Ada_active->alkA_gene activates transcription aidB_gene aidB gene Ada_active->aidB_gene activates transcription Ada_protein Ada Protein ada_alkB_operon->Ada_protein AlkB_protein AlkB Protein ada_alkB_operon->AlkB_protein AlkA_protein AlkA Protein alkA_gene->AlkA_protein AidB_protein AidB Protein aidB_gene->AidB_protein Ada_protein->Alkylated_DNA repair Repair Direct Repair & Base Excision Repair Ada_protein->Repair AlkA_protein->Alkylated_DNA repair AlkA_protein->Repair AlkB_protein->Alkylated_DNA repair AlkB_protein->Repair

Caption: The MNNG Adaptive Response Pathway in E. coli.

Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) system corrects errors made during DNA replication, including misincorporated bases and insertion-deletion loops. [8][9][10]While not a direct repair mechanism for alkylated bases, it plays a crucial role in the processing of MNNG-induced damage. The MMR system, composed of MutS, MutL, and MutH proteins in E. coli, recognizes the mismatch created by O6-meG pairing with thymine. [8][9]A deficient MMR pathway can lead to an increased mutation rate and may contribute to the acquisition of resistance to certain DNA damaging agents. [11][12]

Nucleotide Excision Repair (NER) Pathway

The Nucleotide Excision Repair (NER) pathway is a versatile system that repairs bulky, helix-distorting DNA lesions. [13][14][15]In E. coli, this pathway is mediated by the UvrABC endonuclease complex. [13][14]While the primary lesions caused by MNNG are not typically considered bulky, the NER pathway can play a role in repairing some forms of MNNG-induced DNA damage. [13]

SOS Response

The SOS response is a global response to extensive DNA damage in bacteria. [16]It involves the induction of a number of genes that arrest the cell cycle and promote DNA repair. [16]However, some of the DNA polymerases induced during the SOS response are error-prone, which can lead to an increased mutation rate. [16]The mutagenicity of MNNG is, in part, dependent on the SOS response, particularly the functions of the umuDC operon. [7][17]

Troubleshooting Guide: MNNG Resistance in E. coli

This section provides a structured approach to identifying and overcoming MNNG resistance in your E. coli strains.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
High Minimum Inhibitory Concentration (MIC) of MNNG 1. Constitutive activation of the adaptive response. 2. Altered intracellular thiol levels. [3] 3. Mutations in DNA gyrase. [18][19]1. Assess Adaptive Response Gene Expression: Use qRT-PCR to measure the transcript levels of ada, alkA, and alkB in your resistant strain compared to a sensitive control. Constitutively high expression suggests a mutation in the regulatory pathway. 2. Quantify Intracellular Thiols: Use a colorimetric assay (e.g., Ellman's reagent) to measure total thiol content. Lower levels can reduce MNNG activation. [3]3. Sequence gyrA and gyrB genes: Mutations in these genes can alter DNA supercoiling and affect MNNG accessibility to DNA. [18][19]
Low MNNG-induced Mutation Frequency 1. Upregulated and highly efficient DNA repair pathways (Adaptive Response, NER). 2. Defective SOS response.1. Create DNA Repair Gene Knockouts: Systematically knock out key repair genes (ada, alkA, uvrA) in your resistant strain and re-assess MNNG sensitivity and mutation frequency. This will pinpoint the critical repair pathway. 2. Assess SOS Response Induction: Use a reporter strain with a lacZ fusion to an SOS-inducible promoter (e.g., umuD'-lacZ) to measure the induction of the SOS response after MNNG treatment. [17]
Strain Survives High MNNG Concentrations but with High Mutation Rate 1. Defective Mismatch Repair (MMR) pathway. [11] 2. Error-prone DNA polymerase activity (SOS response).1. Sequence MMR Genes: Sequence mutS, mutL, and mutH to identify potential inactivating mutations. 2. Assess Spontaneous Mutation Rate: Perform a fluctuation analysis to determine the spontaneous mutation rate to an easily selectable phenotype (e.g., rifampicin resistance). A high spontaneous mutation rate is indicative of an MMR defect.
Inconsistent Results in MNNG Survival Assays 1. Variability in MNNG stock solution activity. 2. Inconsistent growth phase of bacterial cultures. 3. Plate-to-plate variability in MNNG concentration.1. Prepare Fresh MNNG Stocks: MNNG solutions can degrade over time. Prepare fresh stocks in an appropriate solvent (e.g., DMSO) and store them protected from light at -20°C. 2. Standardize Culture Growth: Always start experiments with cultures in the same growth phase (e.g., mid-log phase) as stationary phase cells can exhibit increased stress resistance. [20]3. Ensure Homogeneous MNNG Distribution in Agar: When preparing MNNG plates, ensure the agar has cooled sufficiently before adding the MNNG to prevent degradation, and mix thoroughly before pouring.

Frequently Asked Questions (FAQs)

Q1: My E. coli strain has become resistant to MNNG. What is the first thing I should check?

A1: The first and most likely culprit is the adaptive response. A simple initial experiment is to pre-treat your resistant strain and a sensitive control with a very low, non-lethal dose of MNNG. If the resistant strain shows no further increase in survival upon a subsequent high-dose challenge, while the sensitive strain does, it suggests the adaptive response in the resistant strain may already be constitutively active.

Q2: Can I reverse MNNG resistance in my E. coli strain?

A2: In some cases, yes. If resistance is due to a single point mutation in a regulatory gene (e.g., a repressor of the adaptive response), it may be possible to revert this mutation. However, if resistance is the result of multiple mutations in different pathways, reversion is unlikely. A more practical approach is to identify the resistance mechanism and use this knowledge to inform your future experiments, for example, by using a different mutagen or a strain with a defined genetic background.

Q3: Are there alternatives to MNNG for inducing mutations in E. coli?

A3: Yes, several other mutagens are available, each with a different mechanism of action. For example:

  • Ethyl methanesulfonate (EMS): Another alkylating agent that primarily causes G:C to A:T transitions.

  • UV radiation: Induces pyrimidine dimers, leading to a broader spectrum of mutations.

  • Transposon mutagenesis: A powerful method for generating random gene knockouts.

The choice of mutagen will depend on the specific goals of your experiment.

Q4: How does the growth medium affect MNNG sensitivity?

A4: The composition of the growth medium can influence MNNG sensitivity. For example, the presence of certain amino acids, like cysteine, can impact the intracellular thiol pool, which is necessary for MNNG activation. [3]It is crucial to use a consistent and defined medium for all MNNG-related experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of MNNG by Broth Microdilution

This protocol determines the lowest concentration of MNNG that inhibits visible growth of E. coli. [21][22] Materials:

  • E. coli strain(s) of interest

  • Luria-Bertani (LB) broth

  • MNNG stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate 5 mL of LB broth with a single colony of E. coli and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05 (which corresponds to ~1 x 10^8 CFU/mL). Further dilute this culture 1:100 in LB broth to achieve a final inoculum density of ~1 x 10^6 CFU/mL. [23]2. Prepare MNNG Dilutions: In a 96-well plate, create a two-fold serial dilution of MNNG.

    • Add 100 µL of LB broth to wells 2 through 12.

    • Add 200 µL of the desired starting concentration of MNNG (in LB) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution to well 11. Discard 100 µL from well 11. Well 12 will serve as a no-MNNG growth control.

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well (1 through 12). The final volume in each well will be 200 µL, and the MNNG concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours without shaking.

  • Determine MIC: The MIC is the lowest concentration of MNNG at which no visible growth (turbidity) is observed. [23]

Protocol 2: MNNG Survival Assay

This assay quantifies the ability of an E. coli strain to survive exposure to MNNG.

Materials:

  • E. coli strain(s) of interest

  • LB broth and LB agar plates

  • MNNG stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture Preparation: Grow an overnight culture of E. coli in LB broth at 37°C. The next day, dilute the culture 1:100 in fresh LB and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • MNNG Treatment:

    • Harvest the cells by centrifugation and wash once with PBS.

    • Resuspend the cells in PBS to the original culture volume.

    • Add MNNG to the desired final concentration. An untreated control (with an equivalent volume of solvent) should be run in parallel.

    • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Plating for Survival:

    • Stop the reaction by diluting the cell suspension 1:100 in cold PBS.

    • Perform a 10-fold serial dilution of both the treated and untreated cell suspensions in PBS.

    • Plate 100 µL of appropriate dilutions onto LB agar plates.

    • Incubate the plates at 37°C for 16-24 hours.

  • Calculate Survival: Count the colonies on the plates. The percent survival is calculated as: (CFU/mL of treated sample / CFU/mL of untreated sample) x 100.

MNNG_Survival_Assay start Start: Overnight E. coli Culture subculture Subculture to Mid-Log Phase (OD600 ≈ 0.4-0.6) start->subculture harvest Harvest & Wash Cells (Centrifugation, PBS) subculture->harvest resuspend Resuspend in PBS harvest->resuspend split Split Culture resuspend->split treat_mnng Treat with MNNG (e.g., 30 min at 37°C) split->treat_mnng Treatment treat_control Untreated Control (Solvent only) split->treat_control Control stop Stop Reaction & Serially Dilute (Cold PBS) treat_mnng->stop treat_control->stop plate Plate on LB Agar stop->plate incubate Incubate at 37°C plate->incubate count Count Colonies (CFU) incubate->count calculate Calculate % Survival count->calculate

Caption: Workflow for an MNNG Survival Assay.

References

  • Yamamoto, Y., & Sekiguchi, M. (1979). Pathways for repair of DNA damaged by alkylating agent in Escherichia coli. Molecular and General Genetics MGG, 171(3), 251–256. [Link]

  • Llagostera, M., & Barbé, J. (1992). Mutagenesis and DNA repair for alkylation damages in Escherichia coli K-12. Environmental and Molecular Mutagenesis, 19(4), 288–296. [Link]

  • Mishina, Y., Chen, M. X., He, C., & Michael, T. (2005). Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(10), 1695–1702. [Link]

  • Sedgwick, B., & Robins, P. (1980). Isolation of mutants of Escherichia coli with increased resistance to alkylating agents: mutants deficient in thiols and mutants constitutive for the adaptive response. Molecular and General Genetics MGG, 180(1), 85–90. [Link]

  • Wikipedia contributors. (2023). Methylnitronitrosoguanidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Mielecki, D., & Grzesiuk, E. (2014). Alkylation damaged DNA is repaired in E. coli by four Ada response proteins Ada, AlkA, AlkB, and AidB, while the methylated Ada protein acts as a transcriptional activator in their synthesis. ResearchGate. [Link]

  • Wikipedia contributors. (2023). SOS response. In Wikipedia, The Free Encyclopedia. [Link]

  • Foster, P. L., & Cairns, J. (1992). Mechanisms of directed mutation. Genetics, 131(4), 783–789. [Link]

  • Van Houten, B. (1990). Nucleotide excision repair in Escherichia coli. Microbiological Reviews, 54(1), 18–51. [Link]

  • Chao, L., & McBroom, D. G. (1985). Enhanced Resistance to Nitrosoguanidine Killing and Mutagenesis in a DNA Gyrase Mutant of Escherichia coli. MGG Molecular & General Genetics, 198(3), 518–521. [Link]

  • Long, H., Miller, S. F., & Williams, D. (2016). Loss of DNA mismatch repair genes leads to acquisition of antibiotic resistance independent of secondary mutations. Journal of Bacteriology, 198(22), 3129–3137. [Link]

  • Silver, S., & Jasper, P. (1977). Manganese-resistant mutants of Escherichia coli: physiological and genetic studies. Journal of Bacteriology, 129(2), 945–952. [Link]

  • LeMotte, P. K., & Walker, G. C. (1985). Induction of transversion mutations in Escherichia coli by N-methyl-N'-nitro-N-nitrosoguanidine is SOS dependent. Journal of Bacteriology, 161(3), 888–895. [Link]

  • Karran, P., Stevens, B. J., & Sedgwick, B. (1982). Loss of an apurinic/apyrimidinic site endonuclease increases the mutagenicity of N-methyl-N'-nitro-N-nitrosoguanidine to Escherichia coli. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 104(1-3), 67–73. [Link]

  • Chao, L., & McBroom, D. G. (1985). Enhanced resistance to nitrosoguanidine killing and mutagenesis in a DNA gyrase mutant of Escherichia coli. Molecular and General Genetics MGG, 198(3), 518–521. [Link]

  • Ghosh, A., et al. (2023). Genomic and Functional Characterization of Multidrug-Resistant E. coli: Insights into Resistome, Virulome, and Signaling Systems. Microorganisms, 11(3), 748. [Link]

  • Richardson, F. C., Richardson, K. K., & Skopek, T. R. (1987). Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli. Journal of Molecular Biology, 194(3), 577–582. [Link]

  • Germanier, M., Defais, M., Johnson, N. P., & Villani, G. (1985). Repair of platinum-DNA lesions in E. coli by a pathway which does not recognize DNA damage caused by MNNG or UV light. Mutation Research Letters, 145(1-2), 35–41. [Link]

  • Wikipedia contributors. (2023). DNA mismatch repair. In Wikipedia, The Free Encyclopedia. [Link]

  • Creative Diagnostics. (n.d.). Mismatch Repair Pathway. [Link]

  • Wikipedia contributors. (2023). Nucleotide excision repair. In Wikipedia, The Free Encyclopedia. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Lin, X., Howell, S. B., & Ali-Osman, F. (2003). DNA mismatch repair and acquired cisplatin resistance in E. coli and human ovarian carcinoma cells. DNA Repair, 2(1), 73–89. [Link]

  • Scribd. (n.d.). MIC Testing for E. coli Using Dilution Method. [Link]

  • Iyer, R. R., Pluciennik, A., Burdett, V., & Modrich, P. L. (2006). DNA mismatch repair: molecular mechanism, cancer, and ageing. Annual Review of Biochemistry, 75, 551–591. [Link]

  • Cochrane, R. A., et al. (2018). Determining the Minimum Inhibitory Concentration of Medium Chain Fatty Acids for Generic Escherichia coli, Enterotoxigenic Escherichia coli, Salmonella Typhimurium, and Campylobacter coli. Kansas Agricultural Experiment Station Research Reports, 4(9). [Link]

  • Sancar, A. (1999). Nucleotide excision repair: from E. coli to man. Biochimie, 81(1-2), 15–25. [Link]

  • The Audiopedia. (2022, August 24). Nucleotide Excision Repair in Prokaryotes [Video]. YouTube. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]

  • Sim, W. L., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 17(11), 2415–2445. [Link]

  • iGEM. (2020). Resources/Troubleshooting/Transformations. [Link]

  • ResearchGate. (n.d.). Fig. 1. Survival assays. (A) Survival of the indicated E. coli strains.... [Link]

  • ResearchGate. (n.d.). Figure 1. Treatment of E. coli with MMS and MNNG results in significant.... [Link]

  • Jeggo, P. (1979). Isolation and characterization of Escherichia coli K-12 mutants unable to induce the adaptive response to simple alkylating agents. Journal of Bacteriology, 139(3), 783–791. [Link]

  • Zavialov, A. V., et al. (2010). Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. Journal of Leukocyte Biology, 88(2), 345–353. [Link]

  • Wang, Y., et al. (2017). A rapid and highly sensitive protocol for the detection of Escherichia coli O157:H7 based on immunochromatography assay combined with the enrichment technique of immunomagnetic nanoparticles. International Journal of Nanomedicine, 12, 2235–2245. [Link]

  • Li, X., et al. (2022). Carcinogenic effect of adenosine deaminase(ADA) in human tumors. ResearchGate. [Link]

  • Addgene. (2019, September 24). Troubleshooting Your Plasmid Cloning Experiment. [Link]

  • Li, X., et al. (2022). Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis. Frontiers in Immunology, 13, 889306. [Link]

  • BiologicsCorp. (n.d.). Protein Expression Protocol & Troubleshooting in E. coli. [Link]

  • Shleeva, M. O., & Kaprelyants, A. S. (2018). Survival guide: Escherichia coli in the stationary phase. Acta Naturae, 10(3), 4–14. [Link]

  • bioRxiv. (2023, August 13). Role of Adenosine Deaminase in Prostate Cancer Progression. [Link]

  • Sit, S., et al. (2022). Adenosine Deaminase 1 Overexpression Enhances the Antitumor Efficacy of Chimeric Antigen Receptor-Engineered T Cells. Cancer Research Communications, 2(11), 1363–1377. [Link]

  • Canadian Food Inspection Agency. (2019). Detection, Isolation and Identification of Escherichia coli O157:H7 from Meat and Meat products - MLG 5.09. [Link]

  • U.S. Food and Drug Administration. (2020, October 1). BAM Chapter 4: Enumeration of Escherichia coli and the Coliform Bacteria. [Link]

Sources

Technical Support Center: Guanidinium Group Stability in Aqueous Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with guanidinium-containing molecules, such as arginine residues in peptides and proteins, or active pharmaceutical ingredients (APIs) featuring this functional group. Here, we address common questions and troubleshooting scenarios related to the stability of the guanidinium group under various pH conditions.

Part 1: Fundamental Principles & FAQs

This section covers the core chemical principles governing the stability and behavior of the guanidinium group.

Q1: What makes the guanidinium group so exceptionally stable?

The remarkable stability of the protonated guanidinium cation stems from its electronic structure. The positive charge is not localized on a single atom; instead, it is delocalized across the three nitrogen atoms through resonance.[1][2] This distribution of charge over a planar, symmetric Y-shaped structure results in a highly stable resonance hybrid.[1]

To visualize this, consider the contributing resonance structures:

Caption: Resonance delocalization in the guanidinium cation.

This efficient charge delocalization means that no single nitrogen atom bears the full positive charge, making the protonated form energetically favorable and a very weak acid (i.e., its conjugate acid is very strong).

Q2: What is the correct pKa of the arginine side chain? I've seen values from 12.5 to 13.8.

This is a critical point of confusion in the literature. For decades, a pKa value of ~12.5 was cited in textbooks and used in calculations.[2][3][4] However, this value originated from historical experiments that were challenging to perform accurately under highly alkaline conditions.[5]

More recent and precise studies using modern techniques like potentiometry and NMR spectroscopy have established the intrinsic pKa of the arginine guanidinium group to be 13.8 ± 0.1 .[5] This higher value is more consistent with the pKa of guanidine itself (pKaH of 13.6) and better explains the observed behavior of arginine in biological systems.[1][5]

Key Takeaway for Researchers: For all practical purposes in experimental design and data interpretation, you should consider the guanidinium group of arginine to be permanently protonated and positively charged under all physiological conditions and even in moderately basic solutions (e.g., pH 10-11).[4][5]

Q3: How does the protonation state of the guanidinium group change with pH?

Due to its extremely high pKa of ~13.8, the guanidinium group exists almost exclusively in its protonated, positively charged form across a vast pH range.[1] Significant deprotonation to the neutral guanidine base only begins to occur at extremely high pH values, well above typical physiological or formulation conditions.[4]

The equilibrium is heavily skewed towards the protonated state as illustrated below:

pH_Equilibrium Guanidinium Guanidinium Cation (Protonated) C(NH₂)₃⁺ Guanidine Guanidine Base (Neutral) HNC(NH₂)₂ Guanidinium->Guanidine pKa ≈ 13.8 (Requires very high pH) Guanidine->Guanidinium Protonation (Favored at pH < 13)

Caption: pH-dependent equilibrium of the guanidinium group.

Part 2: Troubleshooting Experimental & Formulation Issues

This section addresses specific problems that may arise during experiments or formulation development.

Q4: My arginine-containing peptide is aggregating at pH 9. Is the guanidinium group degrading or losing its charge?

It is highly improbable that the guanidinium group is the source of instability at pH 9. With a pKa of 13.8, it remains fully protonated and stable.[3][5] The instability is likely due to other factors:

  • Deprotonation of Other Residues: The α-amino group of the N-terminus or the ε-amino group of lysine (pKa ~10.5) will start to lose their positive charge around this pH. This change in the overall charge landscape of the peptide can alter electrostatic interactions, leading to aggregation.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues are highly susceptible to deamidation at neutral to alkaline pH, introducing a negative charge and potentially altering structure and promoting aggregation.

  • Cysteine Oxidation: Cysteine residues can be more readily oxidized to form disulfide bridges at slightly alkaline pH, which can lead to covalent aggregation.

Troubleshooting Action:

  • Analyze the peptide sequence for labile residues like Asn, Gln, or Cys.

  • Use analytical techniques like ion-exchange chromatography or mass spectrometry to detect changes in charge or mass that would indicate deamidation or oxidation.

  • Conclude that the guanidinium group is not the root cause of instability at this pH.

Q5: I'm getting inconsistent results using an L-arginine stock solution that is several weeks old. Why?

While L-arginine is quite stable, its aqueous solutions can present issues over time.[6]

  • Problem: An unbuffered aqueous solution of L-arginine is alkaline. Upon standing, it will absorb atmospheric carbon dioxide (CO₂).

  • Causality: The absorbed CO₂ forms carbonic acid, which neutralizes the arginine, causing the pH of your stock solution to drift downwards over time. This pH shift can significantly impact experiments that are sensitive to pH, such as nanoparticle synthesis or protein formulation buffers.[6]

  • Solution: For consistent results, it is best practice to prepare fresh L-arginine solutions. If a solution must be stored, it should be in a well-sealed container, preferably buffered to maintain a constant pH, and stored for less than a month.[6]

Q6: My guanidinium-based drug is degrading in a formulation at pH 11. What is the likely degradation pathway?

While the guanidinium group is robust, it is not indestructible. It can undergo slow degradation under sufficiently basic conditions (typically pH > 10).[7]

  • Mechanism: The primary degradation pathway under strongly basic conditions is hydrolysis. The central carbon atom is susceptible to nucleophilic attack by hydroxide ions.

  • Products: Base-catalyzed hydrolysis has been shown to produce gaseous products, specifically nitrous oxide (N₂O) and ammonia (NH₃).[7] This contrasts with acidic degradation, which requires a large excess of concentrated acid and is not typically relevant in formulation contexts.[7]

Degradation_Pathway Parent Guanidinium Compound in Solution Condition High pH (e.g., >10-11) + Heat (optional) Parent->Condition Exposed to Products Degradation Products (e.g., N₂O, NH₃) Condition->Products Leads to Hydrolysis

Caption: Simplified alkaline degradation pathway for guanidinium.

Troubleshooting Action:

  • Confirm the degradation using a stability-indicating analytical method (e.g., HPLC).

  • Use mass spectrometry to identify degradation products consistent with hydrolysis.

  • If confirmed, the primary solution is to reformulate the drug product at a lower pH where the guanidinium group is stable.

Part 3: Protocols and Methodologies

Protocol 1: pH-Dependent Stability Study of a Guanidinium-Containing Compound

This protocol outlines a general workflow to assess the stability of your compound across a range of pH values.

1. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 4 to pH 12).
  • Use buffer systems with appropriate pKa values for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-10, CAPS for pH 10-11).
  • Crucial Note: High concentrations of guanidinium salts can interfere with standard glass electrode pH measurements. For highly concentrated solutions (>1M), a correction factor may be needed to determine the true pH.[8]

2. Sample Preparation and Incubation:

  • Dissolve the compound in each buffer to the target concentration.
  • Filter-sterilize each solution to prevent microbial degradation.
  • Divide each solution into aliquots for different time points (e.g., T=0, 1 week, 2 weeks, 1 month).
  • Incubate the aliquots at a controlled, stressed temperature (e.g., 40°C or 50°C) to accelerate potential degradation. Include a control set at 4°C.

3. Sample Analysis:

  • At each time point, retrieve the samples.
  • Analyze the samples using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).
  • Quantify the remaining parent compound and look for the appearance of new peaks, which would indicate degradation products.

4. Data Interpretation:

  • Plot the percentage of the remaining parent compound against time for each pH.
  • Determine the degradation rate at each pH. This will clearly define the pH range in which your compound is stable.
Protocol 2: Recommended Storage and Handling of Guanidinium Compound Solutions

To ensure the long-term integrity of stock solutions:

  • Use Buffered Systems: Whenever possible, dissolve guanidinium compounds in a buffer at a pH where they are known to be stable (typically pH 4-8).[6]

  • Use High-Purity Water: Use purified water (e.g., Milli-Q or WFI) to minimize contaminants.

  • Sterile Filtration: Pass the solution through a 0.22 µm filter into a sterile container to remove bacteria.

  • Seal Tightly: To prevent absorption of atmospheric CO₂, use containers with tight-fitting caps. For highly sensitive, long-term storage, overlaying the solution with an inert gas like argon or nitrogen can be beneficial.

  • Store Cold: Store solutions at 2-8°C to slow down any potential chemical degradation and inhibit microbial growth. Avoid freeze-thaw cycles unless the compound's stability under these conditions has been verified.

Part 4: Data Summaries & Advanced Topics

Table 1: pKa Values of Guanidinium and Related Groups
Compound/GrouppKa (of Conjugate Acid)Source
Guanidine13.6[1]
Arginine Side Chain13.8 ± 0.1[5]
N-methyl guanidine13.4[5]
Historical Arginine Value~12.5[2][3]
Q7: How do different counter-ions (chloride vs. sulfate) affect the behavior of guanidinium salts?

The counter-ion paired with the guanidinium cation dramatically influences its effect on macromolecules like proteins. This is not a matter of guanidinium stability but of its function as an excipient.

  • Guanidinium Chloride (GdnHCl): Chloride is a chaotropic ("disorder-making") ion. GdnHCl is a powerful protein denaturant because both the guanidinium cation and the chloride anion interact favorably with the protein backbone, disrupting the hydrogen bond network that holds the protein in its native state.[1][9]

  • Guanidinium Sulfate: Sulfate is a kosmotropic ("order-making") ion. It is strongly hydrated and tends to be excluded from the protein surface. This exclusion effect forces the protein to adopt a more compact conformation, thus acting as a protein stabilizer.[9]

References

  • Wikipedia. Guanidine. [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. [Link]

  • CSIR NET LIFE SCIENCE COACHING. pKa Value of the Guanidinium Group of Arginine. [Link]

  • Xu, B., et al. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. ChemPhysChem, 18(14), 1845-1849. [Link]

  • ResearchGate. Guanidinium group is protonated in a strongly basic arginine solution. [Link]

  • Maity, H., Karkaria, C., & Davagnino, J. (2005). Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20). Pharmaceutical Technology, 29(4), 88-100. [Link]

  • Wikipedia. Arginine. [Link]

  • Gokarn, Y. R., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 112(1), 1-13. [Link]

  • ResearchGate. How stable is L-arginine on aqueous solution?. [Link]

  • Crepea, M. A., & Healy, J. T. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]

  • García-Mira, M. M., & Sanchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical journal, 81(6), 3489-3502. [Link]

  • Reddit. Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one?. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Modern Researcher: 1-Carbamimidoyl-2-methylguanidine (Metformin) vs. Phenformin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Biguanides

The biguanide class of drugs represents a fascinating chapter in pharmacological history, evolving from herbal remedies to cornerstone therapies for metabolic disease and promising candidates in oncology. This guide provides an in-depth comparative analysis of two prominent members of this class: 1-carbamimidoyl-2-methylguanidine, universally known as metformin, and phenformin. While metformin stands as a first-line therapy for type 2 diabetes worldwide, phenformin was largely withdrawn from clinical use due to a high incidence of lactic acidosis.[1][2] Despite this, the potent biological activity of phenformin has spurred renewed interest in its potential as an anticancer agent, making a direct comparison with the well-established metformin more relevant than ever for the research community.[1][3]

This document will delve into the structural nuances, divergent mechanisms of action, and comparative efficacy of these two molecules, supported by experimental data and detailed protocols to empower researchers in their own investigations.

I. Structural and Physicochemical Properties: More Than Just a Side Chain

At their core, both metformin and phenformin are biguanides, but their distinct side chains dramatically influence their physicochemical properties and, consequently, their pharmacological behavior.

PropertyThis compound (Metformin)PhenforminReference(s)
IUPAC Name 3-(diaminomethylidene)-1,1-dimethylguanidine1-(diaminomethylidene)-2-(2-phenylethyl)guanidine[4], [PubChem CID: 8249]
Molecular Formula C4H11N5C10H15N5[4], [PubChem CID: 8249]
Molecular Weight 129.16 g/mol 205.26 g/mol [4], [PubChem CID: 8249]
Key Structural Difference Two methyl groupsA phenylethyl group[5],[2]
Lipophilicity HydrophilicMore lipophilic and hydrophobic[3], [PubChem CID: 8249]
Cellular Uptake Requires organic cation transporters (OCTs)Can pass through cellular membranes uninhibited[3]

The seemingly minor substitution of two methyl groups in metformin with a phenylethyl group in phenformin results in a significant increase in lipophilicity. This fundamental difference dictates how the drugs interact with cellular membranes and is a key determinant of their differing potencies and safety profiles.[3]

II. Mechanism of Action: A Shared Path with Divergent Potency

Both metformin and phenformin exert their primary effects through the inhibition of mitochondrial respiratory chain complex I.[6] This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[7][8] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of anabolic processes (like gluconeogenesis) and the stimulation of catabolic processes to restore cellular energy balance.

However, the potency of this inhibition differs significantly between the two compounds. Phenformin is a much more potent inhibitor of mitochondrial complex I than metformin.[9] This heightened potency is attributed to its greater lipophilicity, allowing it to accumulate more readily within the mitochondria.[3]

cluster_0 Biguanide Action cluster_1 Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits (less potent) Phenformin Phenformin Phenformin->Mito Inhibits (more potent) ATP_dec ↓ ATP Mito->ATP_dec AMP_inc ↑ AMP/ATP Ratio ATP_dec->AMP_inc AMPK AMPK Activation AMP_inc->AMPK Gluco ↓ Hepatic Gluconeogenesis AMPK->Gluco Lipid ↓ Lipogenesis AMPK->Lipid mTOR ↓ mTOR Pathway AMPK->mTOR Prolif ↓ Cell Proliferation mTOR->Prolif caption Biguanide Mechanism of Action Pathway

Biguanide Mechanism of Action Pathway

III. Comparative Efficacy and Potency: In Vitro and In Vivo Evidence

Experimental data consistently demonstrates phenformin's superior potency over metformin in various biological assays.

In Vitro Proliferation Assays

Studies across multiple cancer cell lines have shown that phenformin inhibits cell proliferation at significantly lower concentrations than metformin. For instance, in a model of HPV+ head and neck cancer, the EC50 of phenformin for inducing cell death was 840 times lower than that of metformin.[10] Similar disparities in potency have been observed in melanoma, breast, colon, lung, and prostate cancer cell lines.[11]

Cell LineCancer TypePhenformin EC50Metformin EC50Fold Difference (Metformin/Phenformin)Reference(s)
E6E7RasHead and Neck0.6 µM504 µM840[11]
B16F10Melanoma--15,200,000[11]
MCF7Breast Cancer--448[11]
CT26Colon Cancer--67[11]
A549Lung Cancer--26[11]
DU145Prostate Cancer--25[11]
In Vivo Animal Studies

The enhanced potency of phenformin is also evident in preclinical animal models of cancer. In a syngeneic graft model of ErbB2-overexpressing breast cancer, phenformin treatment (30 mg/kg/day) significantly inhibited tumor growth.[12] Similarly, in an orthotopic mouse model of serous ovarian cancer, phenformin treatment (2mg/kg/day, intraperitoneal) led to a profound inhibition of tumor growth.[9] While metformin has also demonstrated anti-tumor effects in vivo, these effects are often observed at higher doses. For example, in a xenograft model of oral squamous cell carcinoma, metformin administered orally at 200 µg/ml significantly decreased tumor growth.[13] In lung cancer models, metformin has been shown to inhibit tumor growth at doses of 250 mg/kg/day.[14]

IV. The Critical Difference: Safety and the Risk of Lactic Acidosis

The primary reason for phenformin's withdrawal from most markets was its association with a significantly higher risk of lactic acidosis, a rare but potentially fatal metabolic complication.[1][2] The incidence of phenformin-associated lactic acidosis was estimated to be 40-60 cases per 100,000 patient-years.[2] In contrast, the incidence of lactic acidosis with metformin is much lower, estimated at 2.4-9 cases per 100,000 patient-years.[2]

This difference in risk is attributed to the distinct pharmacokinetic properties of the two drugs, stemming from their differences in lipophilicity. Phenformin's higher lipophilicity leads to more extensive tissue distribution and a longer half-life, increasing the likelihood of accumulation, particularly in patients with renal impairment, and subsequent over-inhibition of mitochondrial respiration, leading to a surge in lactate production.[15] Metformin, being more hydrophilic, is less prone to accumulation and is primarily excreted unchanged by the kidneys.[5]

V. Experimental Protocols for Comparative Analysis

For researchers aiming to conduct their own comparative studies, the following are detailed protocols for key assays to evaluate the biological effects of metformin and phenformin.

A. Mitochondrial Respiration Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on mitochondrial complex I.

Workflow:

step1 Isolate Mitochondria step2 Prepare Respiration Buffer step1->step2 step3 Add Substrates (e.g., pyruvate, malate) step2->step3 step4 Add ADP to Initiate State 3 Respiration step3->step4 step5 Add Test Compound (Metformin or Phenformin) step4->step5 step6 Measure Oxygen Consumption Rate (OCR) step5->step6 step7 Calculate IC50 step6->step7 caption Mitochondrial Respiration Assay Workflow

Mitochondrial Respiration Assay Workflow

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissue (e.g., liver, muscle) using differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • Assay Buffer: Suspend isolated mitochondria in a respiration buffer (e.g., MiR05).

  • Substrate Addition: Add substrates for complex I-linked respiration, such as pyruvate and malate.

  • State 3 Respiration: Initiate state 3 respiration (ADP-stimulated) by adding a saturating concentration of ADP.

  • Compound Titration: After a stable oxygen consumption rate (OCR) is established, perform a stepwise titration of metformin or phenformin to determine the concentration-dependent inhibition of complex I-mediated respiration.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of state 3 respiration.

B. AMPK Activation Assay (Western Blot)

This assay determines the extent to which the compounds activate AMPK by measuring the phosphorylation of its catalytic subunit.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, myotubes, cancer cell lines) and treat with varying concentrations of metformin or phenformin for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα at Thr172).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative increase in AMPK phosphorylation.[16][17]

C. Glucose Uptake Assay in Adipocytes

This assay measures the ability of the compounds to stimulate glucose uptake in insulin-sensitive cells like adipocytes.

Protocol:

  • Adipocyte Differentiation: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.[18]

  • Serum Starvation: Serum-starve the mature adipocytes to reduce basal glucose uptake.

  • Compound Treatment: Treat the cells with metformin or phenformin, with or without insulin, for a specified time.

  • Glucose Uptake: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 2-NBDG) for a short period.[18][19]

  • Lysis and Measurement:

    • For radiolabeled glucose, lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the increase in glucose uptake relative to untreated control cells.

VI. Conclusion and Future Perspectives

The comparative analysis of this compound (metformin) and phenformin reveals a classic pharmacological trade-off between potency and safety. Phenformin's superior potency, driven by its lipophilic nature, makes it a compelling candidate for indications requiring robust target engagement, such as oncology.[3] However, this same property underlies its higher risk of lactic acidosis, a significant clinical hurdle.[2] Metformin, with its well-established safety profile, remains the benchmark biguanide for metabolic diseases.[6]

For researchers, the choice between these two molecules depends on the specific research question. Phenformin serves as a powerful tool to probe the maximal effects of mitochondrial complex I inhibition, while metformin offers a clinically relevant model for studying the therapeutic effects of biguanides. Future research may focus on developing novel biguanides that retain the potency of phenformin while incorporating the favorable safety profile of metformin, potentially through targeted delivery systems or structural modifications that optimize cellular uptake and minimize systemic exposure.

VII. References

Sources

A Comparative Guide to Validating the Anti-Tumor Effects of 1-Carbamimidoyl-2-Methylguanidine (Metformin)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-tumor effects of 1-carbamimidoyl-2-methylguanidine, a compound widely known as Metformin. As the world's most prescribed oral hypoglycemic agent, Metformin's potential as an anti-cancer therapeutic has garnered significant interest.[1][2] This document moves beyond theoretical discussion to provide actionable, detailed protocols for a head-to-head comparison against a conventional cytotoxic agent, Doxorubicin, thereby offering a clear perspective on its unique mechanistic profile.

Our approach is grounded in a logical progression from broad cellular effects to specific mechanistic inquiries, ensuring that each experimental step provides a foundation for the next. We will explore the critical signaling pathways, provide step-by-step protocols for essential in vitro and in vivo assays, and present data in a clear, comparative format.

Section 1: Compound Profiles and Mechanisms of Action

A fundamental understanding of the compounds is crucial for designing meaningful experiments and interpreting results. The stark contrast in the mechanisms of Metformin and Doxorubicin makes them excellent candidates for a comparative study, highlighting different strategies for combating cancer.

Investigational Compound: this compound (Metformin)

Metformin is a biguanide that exerts its anti-tumor effects primarily by modulating cellular energy metabolism.[3] Unlike traditional chemotherapeutics that directly target DNA or cell division machinery, Metformin's action is more subtle and multifaceted.

  • Primary Mechanism : The principal anti-cancer action of Metformin involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4] Metformin is believed to inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[5][6] This energy stress activates AMPK.

  • Downstream Effects : Activated AMPK initiates a cascade of events that are generally unfavorable for cancer cell growth:

    • Inhibition of mTOR Pathway : AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic Target of Rapamycin (mTOR).[1][7] The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis, and its inhibition is a key aspect of Metformin's anti-proliferative effect.[8][9]

    • Cell Cycle Arrest : Metformin can induce cell cycle arrest, often in the G0/G1 phase, by down-regulating key proteins like cyclin D1.[5]

    • Insulin-Dependent Effects : In the context of a whole organism, Metformin reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels, which are potent drivers of tumor growth.[5][10]

Reference Compound: Doxorubicin

Doxorubicin is an anthracycline antibiotic and a widely used, potent chemotherapeutic agent. Its mechanism is direct and cytotoxic.

  • Primary Mechanism : Doxorubicin intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and generating free radicals. This leads to double-strand breaks in DNA, halting replication and transcription and ultimately triggering apoptotic cell death.

The following diagram illustrates the primary signaling pathway targeted by Metformin.

Metformin_Pathway cluster_cell Cancer Cell cluster_effects Downstream Effects Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->ATP_Ratio LKB1 LKB1 ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Cycle Cyclin D1 AMPK->Cell_Cycle Downregulates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Validation_Workflow Start Hypothesis: Metformin has anti-tumor effects InVitro Part 1: In Vitro Validation (Direct Cellular Effects) Start->InVitro Viability Experiment 1: Cell Viability Assay (MTT) - Determine IC50 - Assess cytotoxicity InVitro->Viability CellCycle Experiment 2: Cell Cycle Analysis (Flow Cytometry) - Distinguish cytostatic vs. cytotoxic Viability->CellCycle Informs concentration selection InVivo Part 2: In Vivo Validation (Efficacy in a Biological System) CellCycle->InVivo Provides mechanistic insight Xenograft Experiment 3: Xenograft Mouse Model - Measure Tumor Growth Inhibition - Assess toxicity InVivo->Xenograft Conclusion Conclusion: Comparative Efficacy & Mechanism Xenograft->Conclusion

Caption: Experimental workflow for validating anti-tumor effects.

Section 3: Part 1 - In Vitro Validation Protocols

The initial phase of validation focuses on the direct effects of the compounds on cancer cells in a controlled environment. We recommend using a panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to assess the breadth of activity.

Experiment 1: Cell Viability Assay (MTT/XTT)

Causality: This is the foundational screening assay. [11]Its purpose is to determine the concentration-dependent effect of a compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50) — the concentration of drug required to inhibit the metabolic activity of 50% of the cell population. [12]This value is a critical measure of a drug's potency and informs the concentrations used in subsequent, more complex assays. We use a colorimetric method like MTT or XTT, which measures mitochondrial dehydrogenase activity in viable cells. [12][13] Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Metformin (e.g., 0.1 mM to 100 mM) and Doxorubicin (e.g., 1 nM to 10 µM) in culture medium. Include a "vehicle only" control (medium) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value. [14]

Experiment 2: Cell Cycle Analysis via Flow Cytometry

Causality: The cell viability assay tells us if a compound affects cells, but not how. Cell cycle analysis using propidium iodide (PI) staining allows us to determine if the drug is killing the cells (cytotoxicity, indicated by a sub-G1 peak) or merely halting their proliferation (cytostasis, indicated by an accumulation of cells in G1, S, or G2/M phases). [15]This distinction is critical, as Doxorubicin is expected to be primarily cytotoxic, while Metformin is anticipated to be cytostatic by inducing a G1 arrest. [5] Detailed Protocol (Propidium Iodide Staining):

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with Metformin and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation at 300 x g for 5 minutes. [16]3. Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [17]Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [18]The RNase is crucial to prevent staining of double-stranded RNA. 6. Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Anticipated In Vitro Results

The following table summarizes hypothetical data to illustrate the expected contrasting profiles of Metformin and Doxorubicin.

Parameter MCF-7 (Breast Cancer) A549 (Lung Cancer)
Metformin IC50 (48h) 15 mM25 mM
Doxorubicin IC50 (48h) 200 nM500 nM
Cell Cycle Effect (at IC50)
Metformin↑ G0/G1 Phase (65%)↓ S Phase (15%)↑ G0/G1 Phase (60%)↓ S Phase (18%)
Doxorubicin↑ Sub-G1 Peak (30%)↑ G2/M Phase (40%)↑ Sub-G1 Peak (25%)↑ G2/M Phase (45%)
Vehicle ControlG0/G1 (45%)S (35%)G2/M (20%)G0/G1 (40%)S (40%)G2/M (20%)

Section 4: Part 2 - In Vivo Validation Protocol

In vitro assays, while essential, do not account for pharmacokinetics, bioavailability, or the complex tumor microenvironment. Therefore, in vivo validation is a mandatory step to confirm anti-tumor efficacy.

Experiment 3: Subcutaneous Xenograft Mouse Model

Causality: The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the efficacy of an anti-cancer agent in a living organism. [19]It allows us to measure Tumor Growth Inhibition (TGI) and assess systemic toxicity by monitoring the animals' body weight and overall health. This experiment provides the most compelling preclinical evidence of a drug's potential.

Detailed Protocol:

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., A549) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex BME at a concentration of 5-10 x 10^7 cells/mL. [20]The basement membrane extract helps improve tumor take and growth. 3. Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse. 4. Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors become palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline, administered via the same route as the drugs).

    • Group 2: Metformin (e.g., 250 mg/kg, daily, oral gavage).

    • Group 3: Doxorubicin (e.g., 5 mg/kg, once weekly, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days). Monitor the animals for any signs of distress or toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or at the end of the study. Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Plot the mean tumor volume and mean body weight over time for each group.

Anticipated In Vivo Results

This table presents hypothetical data from the xenograft study.

Parameter Vehicle Control Metformin (250 mg/kg/day) Doxorubicin (5 mg/kg/week)
Mean Final Tumor Volume (mm³) 1650990410
Tumor Growth Inhibition (%TGI) N/A40%75%
Mean Body Weight Change (%) +5%+4%-15%
Overall Observation Rapid tumor growthModerate tumor growth inhibition, well-toleratedStrong tumor growth inhibition, significant toxicity

Section 5: Synthesis and Interpretation

The collective experimental data allows for a comprehensive comparison. Metformin is expected to show modest, primarily cytostatic, anti-tumor activity at millimolar concentrations in vitro and moderate tumor growth inhibition in vivo with minimal toxicity. [3][21]In contrast, Doxorubicin will demonstrate high potency (nanomolar IC50) and strong cytotoxic effects, leading to significant tumor regression in vivo, but this will be accompanied by clear signs of toxicity, such as weight loss.

This comparative profile is invaluable. It suggests that while Metformin is unlikely to replace potent cytotoxic agents for aggressive, late-stage cancers, its favorable safety profile and distinct metabolic mechanism make it a strong candidate for:

  • Combination Therapy: Metformin could be used alongside traditional chemotherapies to potentially enhance their efficacy or allow for dose reduction, thereby mitigating toxicity. [5][22][23]* Adjuvant Therapy: For certain cancers, Metformin could be considered for long-term use after initial treatment to prevent recurrence. [3]* Treatment of Cancers in Metabolic-Syndrome Patients: Its dual action on glucose metabolism and cancer pathways makes it particularly interesting for diabetic or obese cancer patients. [10][24] While numerous clinical trials have investigated Metformin's role in cancer, results have been mixed, highlighting the complexity of translating preclinical findings. [25][26][27]This guide, however, provides the fundamental preclinical validation necessary to justify and design such clinical investigations.

References

  • Pierotti, M. A., Berrino, F., Gariboldi, M., Melani, C., Mogavero, A., & Negri, T. (2010). Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug? Molecular Cancer Therapeutics, 9(5), 1092–1099. [Link]

  • Kourelis, T. V., & Siegel, R. D. (2023). Metformin and Cancer: Solutions to a Real-World Evidence Failure. Diabetes Care, 46(5), 937–940. [Link]

  • Zi, F., He, J., He, D., & Li, Y. (2021). Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect. Drug Design, Development and Therapy, 15, 4287–4305. [Link]

  • El-Arabey, A. A., Abdalla, M. S., & El-Din, M. A. G. (2023). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. International Journal of Molecular Sciences, 24(13), 10743. [Link]

  • ScienceDaily. (2026, January 2). Diabetes drugs may be changing cancer in surprising ways. ScienceDaily. [Link]

  • Sajadimajd, S., & Bahrami, G. (2021). The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment. Molecular Biology Reports, 48(8), 6169–6183. [Link]

  • OncLive. (2012). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • Wang, J. C., Li, S., & Wang, L. (2020). AMPK signaling and its targeting in cancer progression and treatment. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(9), 165744. [Link]

  • Wu, L., Zhou, B., & Oshiro-Rapley, N. (2019). Novel application of metformin combined with targeted drugs on anticancer treatment. Cancer Science, 110(9), 2736–2745. [Link]

  • Mossmann, D., Park, S., & Hall, M. N. (2018). The Role of mTOR Signaling as a Therapeutic Target in Cancer. International Journal of Molecular Sciences, 19(7), 1855. [Link]

  • Li, W., Yuan, Y., & Huang, W. (2022). Efficacy and safety of metformin in combination with chemotherapy in cancer patients without diabetes: systematic review and meta-analysis. Frontiers in Oncology, 12, 978864. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved January 4, 2026, from [Link]

  • GeneOnline News. (2025, December 12). Metformin Combination Therapies Under Study for Enhancing NSCLC Treatment Effectiveness. GeneOnline News. [Link]

  • Consensus. (n.d.). What is the role of AMPK signaling in cancer treatment? Retrieved January 4, 2026, from [Link]

  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? Clinical Cancer Research, 18(20), 5469–5474. [Link]

  • Zhao, B., Luo, J., & Wang, Y. (2016). Combinational strategies of metformin and chemotherapy in cancers. Tumor Biology, 37(8), 10073–10080. [Link]

  • Hua, H., Kong, Q., & Zhang, H. (2019). MTOR Signaling in Cancer. Encyclopedia.pub. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved January 4, 2026, from [Link]

  • Liu, P., & Wei, W. (2014). mTOR signaling in tumorigenesis. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1849(3), 273–280. [Link]

  • Saini, N., & Yang, X. (2018). Repurposing metformin for cancer treatment: current clinical studies. Journal of Experimental & Clinical Cancer Research, 37(1), 10. [Link]

  • Steelman, L. S., Chappell, W. H., & Abrams, S. L. (2011). The mTOR Signalling Pathway in Human Cancer. British Journal of Cancer, 104(11), 1667–1677. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Metformin. Retrieved January 4, 2026, from [Link]

  • Cufí, S., Corominas-Faja, B., & Vazquez-Martin, A. (2013). Dissecting the Dual Role of AMPK in Cancer: From Experimental to Human Studies. Molecular Cancer Research, 11(11), 1295–1305. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Wu, B., Li, S., & Sheng, L. (2020). Metformin: A promising drug for human cancers. Oncology Letters, 19(5), 3125–3133. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Biochemical and Molecular Toxicology, 32(9), e22199. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 4, 2026, from [Link]

  • Gurbuxani, S., & Crispino, J. D. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101784. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved January 4, 2026, from [Link]

  • Amgen. (2017). BiTE® Xenograft Protocol. Amgen. [Link]

  • Wu, D., Zhang, Y., & Li, J. (2022). In vitro anti‐cancer activity assay. a,b) Cell viability (MTT assay, n = 6). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved January 4, 2026, from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

Sources

A Head-to-Head Comparison of AMPK Activators: 1-Carbamimidoyl-2-methylguanidine vs. Other Potent Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth, objective comparison of 1-carbamimidoyl-2-methylguanidine, more commonly known as metformin, against other prevalent AMP-activated protein kinase (AMPK) activators. This document moves beyond a simple cataloging of compounds to offer a nuanced analysis of their mechanisms, supported by experimental data, to empower researchers in making informed decisions for their specific experimental contexts. The focus is on the "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your research.

The Centrality of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] This heterotrimeric enzyme, comprising a catalytic α subunit and regulatory β and γ subunits, is activated during periods of energetic stress, characterized by an increased cellular AMP:ATP ratio.[1][3][4] Once activated, AMPK orchestrates a metabolic switch, curtailing anabolic processes that consume ATP while stimulating catabolic pathways to replenish cellular energy reserves.[5] This pivotal role in maintaining energy balance has positioned AMPK as a prime therapeutic target for a myriad of metabolic diseases, including type 2 diabetes, obesity, and cancer.[6]

Diverse Mechanisms of AMPK Activation

The landscape of AMPK activators is diverse, with compounds exerting their effects through distinct molecular mechanisms. A fundamental understanding of these differences is critical for interpreting experimental outcomes.

  • Indirect Activation via Mitochondrial Inhibition: A prominent class of activators, including the biguanides metformin and phenformin, function by inhibiting Complex I of the mitochondrial respiratory chain.[3][4][7][8] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn allosterically activates AMPK.[3][4]

  • Direct Allosteric Activation: Some compounds bypass the need for cellular energy stress by directly binding to the AMPK complex and inducing a conformational change that promotes its activation. AICAR, an adenosine analog, is intracellularly converted to ZMP, which mimics the effect of AMP by binding to the γ-subunit.[1][9][10] More specific direct activators, such as A-769662 and salicylate, bind to the β-subunit, allosterically activating the kinase and inhibiting its dephosphorylation.[11][12][13][14][15]

The following diagram illustrates these distinct activation pathways:

AMPK_Activator_Mechanisms cluster_indirect Indirect Activation cluster_direct Direct Activation cluster_ampk AMPK Complex Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Inhibits Complex I Phenformin Phenformin Phenformin->Mitochondria Inhibits Complex I Increased AMP/ATP Ratio Increased AMP/ATP Ratio Mitochondria->Increased AMP/ATP Ratio Decreased ATP Production AMPK AMPK Increased AMP/ATP Ratio->AMPK Allosteric Activation AICAR AICAR AICAR->AMPK AMP Mimetic (γ-subunit) A769662 A769662 A769662->AMPK Allosteric Activation (β-subunit) Salicylate Salicylate Salicylate->AMPK Allosteric Activation (β-subunit) Downstream Metabolic Effects Downstream Metabolic Effects AMPK->Downstream Metabolic Effects

Figure 1. Mechanisms of action for various AMPK activators.

Comparative Performance of AMPK Activators

The choice of an AMPK activator should be a deliberate one, guided by the specific requirements of the experimental system. The following table provides a comparative overview of key performance metrics for commonly used activators.

ActivatorMechanism of ActionTypical Working ConcentrationPotency (EC50/Effective Concentration)Key AdvantagesPotential Disadvantages
This compound (Metformin) Indirect: Inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[3][4][8]0.5 - 10 mMMillimolar range in cell-based assays.[16]Clinically relevant, well-characterized, inexpensive.[2][6][17]Low potency, potential for AMPK-independent off-target effects.[18]
AICAR (Acadesine) Direct: Intracellularly converted to ZMP, an AMP analog that allosterically activates AMPK.[1][9][10]0.5 - 2 mM0.5 - 2 mM in cell-based assays.[16]Directly activates AMPK, bypassing mitochondrial effects.[9]Can have off-target effects; uptake is dependent on nucleoside transporters.[10][19]
A-769662 Direct: Allosterically activates AMPK by binding to the β1 subunit; also inhibits dephosphorylation.[11][13][14][15]1 - 10 µM~0.3 µM[11]High potency and specificity for AMPK.[11][13][14]Can have off-target effects at higher concentrations.[20]
Phenformin Indirect: Potent inhibitor of mitochondrial complex I.[7][21]10 - 100 µMMore potent than metformin.Higher potency compared to metformin.[7]Higher risk of lactic acidosis; withdrawn from clinical use in many countries.[7][22]
Salicylate Direct: Binds to the β1 subunit, causing allosteric activation and inhibiting dephosphorylation.[12][23][24]1 - 3 mM1 - 3 mM in plasma.[12]Naturally derived with a long history of medicinal use.[25]Low potency, potential for multiple off-target effects.[26]

Foundational Experimental Protocol: Assessing AMPK Activation via Western Blotting

A cornerstone of research involving AMPK is the reliable measurement of its activation state. The phosphorylation of the α-subunit at Threonine 172 (Thr172) is a canonical marker of AMPK activation. The following protocol provides a robust methodology for assessing this, along with the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting.

Protocol: Western Blot Analysis of AMPK and ACC Phosphorylation

Objective: To quantitatively assess the activation of the AMPK signaling pathway in response to treatment with an AMPK activator.

Materials:

  • Cell culture reagents and appropriate cell line

  • AMPK activator of interest

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Primary antibodies: Phospho-AMPKα (Thr172), Total AMPKα, Phospho-ACC (Ser79), Total ACC, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency.[27] Prior to treatment, you may serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.[27] Treat cells with the desired concentrations of the AMPK activator and a vehicle control for the specified duration.

  • Cell Lysis: Place culture plates on ice and wash cells twice with ice-cold PBS.[27] Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.[27][28] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[27]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[27] Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[28] Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[28]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Blocking and Antibody Incubation: Block the membrane with 5% w/v BSA in TBST to minimize non-specific antibody binding, which is particularly important for phospho-protein detection.[28][29] Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in 5% BSA/TBST overnight at 4°C.[27][29]

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[29] After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[28]

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total AMPKα and β-actin.[27]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal for each sample.[27]

Experimental Workflow Diagram:

Western_Blot_Protocol A Cell Seeding and Growth B Treatment with AMPK Activator A->B C Cell Lysis with Inhibitors B->C D Protein Quantification C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (p-AMPK) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Stripping and Re-probing (Total AMPK, Loading Control) J->K L Densitometric Analysis K->L

Figure 2. A step-by-step workflow for Western blot analysis of AMPK activation.

Conclusion: Selecting the Right Tool for the Job

The choice of an AMPK activator is a critical determinant of experimental outcomes. This compound (metformin) remains a valuable tool, particularly for studies aiming to recapitulate its clinical effects or when a well-characterized, indirect activator is desired. However, its low potency and potential for off-target effects necessitate careful consideration of dosage and controls. For investigations requiring rapid, potent, and more direct activation of AMPK, compounds like A-769662 offer a superior alternative. A thorough understanding of the distinct pharmacology of each activator, coupled with rigorous experimental validation, is essential for advancing our knowledge of AMPK-mediated cellular processes.

References

  • Sanders, M. J., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Journal of Biological Chemistry, 282(45), 32549-32560. [Link]

  • Hawley, S. A., et al. (2012). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 336(6083), 918-922. [Link]

  • Foretz, M., et al. (2010). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. The Journal of clinical investigation, 120(7), 2355-2369. [Link]

  • Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation, 108(8), 1167-1174. [Link]

  • Vial, G., et al. (2019). Phenformin as an Anticancer Agent: Challenges and Prospects. Cancers, 11(5), 633. [Link]

  • Cool, B., et al. (2006). A-769662 is a potent, orally bioavailable, selective small molecule activator of the AMP-activated protein kinase (AMPK). Journal of Biological Chemistry, 281(40), 29557-29566. [Link]

  • Kruger, F. A., et al. (1970). Studies on the Site and Mechanism of Action of Phenformin. Diabetes, 19(1), 45-49. [Link]

  • Searle, G. L., et al. (1970). The Mechanism of the Acute Hypoglycemic Action of Phenformin (DBI). Diabetes, 19(3), 167-171. [Link]

  • Hardie, D. G. (2013). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Metabolites, 3(3), 624-637. [Link]

  • Hawley, S. A., et al. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes, 51(8), 2420-2425. [Link]

  • Bio-Connect. (n.d.). AICAR: Scientific Overview, Benefits, Side Effects, and More in Preclinical Studies. BC9. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenformin. PubChem. [Link]

  • Rena, G., et al. (2017). How Metformin Activates AMPK. Trends in Pharmacological Sciences, 38(11), 941-952. [Link]

  • Gormand, A., et al. (2016). AMPK activation by A-769662 and 991 does not affect catecholamine-induced lipolysis in human adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 311(3), E595-E605. [Link]

  • Fullerton, M. D., et al. (2015). Salicylate improves macrophage cholesterol homeostasis via activation of Ampk. Journal of Lipid Research, 56(5), 1025-1033. [Link]

  • Hawley, S. A., et al. (2012). The Ancient Drug Salicylate Directly Activates AMP-Activated Protein Kinase. Discovery - the University of Dundee Research Portal. [Link]

  • Hawley, S. A., et al. (2012). The Ancient Drug Salicylate Directly Activates AMP-Activated Protein Kinase. Science, 336(6083), 918-922. [Link]

  • Kruger, F. A., et al. (1970). Studies on the Site and Mechanism of Action of Phenformin: II. Phenformin Inhibition of Glucose Transport by Rat Intestine. Diabetes, 19(7), 50-52. [Link]

  • Treebak, J. T., et al. (2009). A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle. American Journal of Physiology-Cell Physiology, 297(4), C1041-C1052. [Link]

  • Jessen, N., et al. (2003). The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle. The FASEB Journal, 17(12), 1658-1665. [Link]

  • Din, S., et al. (2021). Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells. Cancers, 13(16), 4058. [Link]

  • Jiang, S., et al. (2021). Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR Protocols, 2(3), 100496. [Link]

  • Foretz, M., et al. (2018). Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells. American Journal of Physiology-Cell Physiology, 315(3), C363-C374. [Link]

  • Kim, J., et al. (2016). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E716-E725. [Link]

  • U.S. Anti-Doping Agency. (n.d.). What Athletes Should Know About AICAR and Other Prohibited AMP Activated Protein Kinase Activators. [Link]

  • Axe, J. (2025). Energy-Boosting, Hormone-Balancing Benefits of AMPK. Dr. Axe. [Link]

  • HealthNews. (2024). What are AMPK modulators and how do they work? [Link]

  • ACS Publications. (2020). Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Journal of Medicinal Chemistry, 63(19), 10495-10514. [Link]

  • ResearchGate. (n.d.). Synthetic direct and indirect activators of AMPK. [Link]

  • Methods in Molecular Biology. (2013). Measurement of AMP-activated protein kinase activity and expression in response to ghrelin. Methods in Molecular Biology, 1032, 237-248. [Link]

  • Hawley, S. A., et al. (2005). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 386(Pt 1), 121-127. [Link]

  • Zhang, C. S., et al. (2025). Methods to Determine Lysosomal AMPK Activation. Methods in Molecular Biology, 2577, 1-13. [Link]

  • Viollet, B., et al. (2010). An energetic tale of AMPK-independent effects of metformin. The Journal of clinical investigation, 120(7), 2243-2246. [Link]

  • ResearchGate. (2014). How to go about a Phospho-AMPK blot? [Link]

  • Frontiers. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 856675. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Carbamimidoyl-1,2-dimethylguanidine. PubChem. [Link]

  • Ekelund, S., et al. (2001). Cellular pharmacodynamics of the cytotoxic guanidino-containing drug CHS 828. Comparison with methylglyoxal-bis(guanylhydrazone). European Journal of Pharmacology, 418(1-2), 15-24. [Link]

Sources

A Tale of Two Metabolic Inhibitors: Unraveling the Divergent Pharmacodynamics of CHS 828 and Methylglyoxal-bis(guanylhydrazone)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, targeting cellular metabolism has emerged as a promising strategy to exploit the unique vulnerabilities of malignant cells. Two compounds that exemplify this approach, albeit through distinct mechanisms, are CHS 828 and methylglyoxal-bis(guanylhydrazone) (MGBG). While both exhibit potent cytotoxic effects, a deeper dive into their pharmacodynamics reveals a fascinating divergence in their molecular targets and cellular consequences. This guide provides an in-depth comparison of CHS 828 and MGBG, offering insights into their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.

Introduction: Distinct Paths to Cellular Demise

CHS 828 (GMX1778) is a pyridyl cyanoguanidine that has garnered significant interest for its potent and selective inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular energy metabolism and DNA repair.[1][2] By targeting this pathway, CHS 828 effectively starves cancer cells of the essential NAD+, triggering a metabolic crisis and subsequent cell death.[2]

Methylglyoxal-bis(guanylhydrazone) (MGBG) , on the other hand, is a long-standing chemotherapeutic agent known for its role as an inhibitor of polyamine biosynthesis.[3] Polyamines, such as spermidine and spermine, are polycationic molecules essential for cell growth, proliferation, and macromolecular synthesis. MGBG primarily targets S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine synthesis pathway.[3] Its structural similarity to polyamines allows it to interfere with their normal function, leading to a cytostatic or cytotoxic effect.

A head-to-head comparison of their cellular pharmacodynamics has revealed that despite some superficial similarities in inhibiting DNA and protein synthesis, their core mechanisms of action are fundamentally different.[4] The cytotoxic effects of MGBG can be rescued by the addition of exogenous polyamines, a phenomenon not observed with CHS 828, underscoring their distinct molecular targets.[4]

Mechanism of Action: A Fork in the Metabolic Road

The pharmacodynamic differences between CHS 828 and MGBG are rooted in the distinct metabolic pathways they inhibit.

CHS 828: Inducing NAD+ Famine

CHS 828 acts as a competitive inhibitor of NAMPT, effectively blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor to NAD+.[1] This leads to a rapid depletion of intracellular NAD+ levels.[2] The consequences of this NAD+ depletion are multifaceted and catastrophic for cancer cells:

  • Metabolic Collapse: NAD+ is an essential cofactor for numerous dehydrogenases involved in glycolysis and the citric acid cycle. Its depletion cripples cellular ATP production, leading to a severe energy crisis.

  • Impaired DNA Repair: NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Reduced NAD+ levels compromise the cell's ability to repair DNA, leading to the accumulation of genomic instability.

  • Induction of Apoptosis: The combination of metabolic stress and DNA damage ultimately triggers programmed cell death, or apoptosis.[5][6]

CHS_828_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Cellular_Effects Cellular Consequences Nicotinamide Nicotinamide NMN NMN NAD+ NAD+ Energy_Metabolism Energy_Metabolism DNA_Repair DNA_Repair NAMPT NAMPT CHS_828 CHS_828 Apoptosis Apoptosis

MGBG: Disrupting Polyamine Homeostasis

MGBG's primary target is AdoMetDC, an enzyme that catalyzes the decarboxylation of S-adenosylmethionine (SAM), a critical step in the synthesis of spermidine and spermine. By competitively inhibiting AdoMetDC, MGBG leads to a depletion of these vital polyamines.[3] The cellular consequences of polyamine depletion include:

  • Inhibition of Cell Proliferation: Polyamines are intimately involved in cell cycle progression and proliferation. Their absence leads to cell growth arrest.

  • Disruption of Macromolecular Synthesis: Polyamines play a role in stabilizing nucleic acid structures and are required for efficient protein synthesis. Their depletion can impair these fundamental processes.[7]

  • Induction of Apoptosis: In some cellular contexts, severe polyamine depletion can trigger apoptosis.

MGBG_Pathway cluster_Polyamine_Biosynthesis Polyamine Biosynthesis cluster_Cellular_Effects_MGBG Cellular Consequences Ornithine Ornithine Putrescine Putrescine Spermidine Spermidine Spermine Spermine SAM S-adenosylmethionine decarboxylated_SAM Decarboxylated SAM ODC Ornithine Decarboxylase AdoMetDC S-adenosylmethionine Decarboxylase MGBG MGBG Cell_Proliferation Cell_Proliferation Protein_Synthesis Protein_Synthesis Apoptosis_MGBG Apoptosis

Comparative Efficacy: In Vitro and In Vivo Evidence

The distinct mechanisms of CHS 828 and MGBG translate into different efficacy profiles in preclinical models.

In Vitro Cytotoxicity

Both CHS 828 and MGBG demonstrate potent cytotoxic activity against a range of cancer cell lines. However, their potency can vary depending on the cellular context.

CompoundTargetRepresentative IC50 ValuesCell LinesReference
CHS 828 NAMPT0.01 - 0.3 µMHuman Myeloma Cell Lines[8]
< 25 nM (enzymatic assay)N/A[9]
MGBG AdoMetDC10 - 50 µMBreast, Pancreatic, Hepatocellular Carcinoma[9]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. This table provides a general comparison.

In Vivo Antitumor Activity

Both compounds have demonstrated antitumor efficacy in animal models, though the specifics of the models and dosing regimens often differ.

CHS 828: In vivo studies using human tumor xenografts in nude mice have shown that oral administration of CHS 828 can inhibit tumor growth and even cause tumor regression.[10] For example, in a study with human neuroendocrine tumors xenografted in nude mice, peroral CHS 828 showed marked antitumoral activity.[10] Another study using a hollow fiber model in rats demonstrated high cytotoxic activity of CHS 828 against primary human tumor cells.[8][11]

MGBG: MGBG has also shown antitumor effects in animal models. In a study using BALB/c nude mice xenoplanted with human gastric cancer, intraperitoneal administration of MGBG resulted in significant antitumor effects.[3] It has also been used in combination therapies, where it can enhance the efficacy of other chemotherapeutic agents.

Experimental Protocols for Pharmacodynamic Evaluation

To rigorously compare the pharmacodynamics of CHS 828 and MGBG, a series of well-defined experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of CHS 828 or MGBG for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with CHS 828 or MGBG seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate add_solubilizer Add solubilization solution incubate->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data (calculate % viability) read_absorbance->analyze_data end End analyze_data->end

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.

Protocol:

  • Treat cells with CHS 828 or MGBG for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with CHS 828 or MGBG start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V buffer harvest_cells->resuspend_cells add_reagents Add Annexin V and PI resuspend_cells->add_reagents incubate Incubate (15 min, dark) add_reagents->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry data_interpretation Interpret data (viable, apoptotic, necrotic) flow_cytometry->data_interpretation end End data_interpretation->end

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Implant human cancer cells (e.g., subcutaneously or orthotopically) into immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer CHS 828 (e.g., orally) or MGBG (e.g., intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.

  • Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion: Divergent Strategies for a Common Goal

CHS 828 and MGBG, while both potent anticancer agents, exemplify the diversity of strategies available for targeting cancer metabolism. CHS 828's targeted inhibition of NAMPT and the subsequent NAD+ depletion represents a more modern and specific approach, exploiting the high energy demands of cancer cells. MGBG, with its broader impact on polyamine synthesis, has a longer clinical history but also a different toxicity profile.

Understanding the distinct pharmacodynamics of these and other metabolic inhibitors is paramount for the rational design of novel cancer therapies, the development of effective combination strategies, and the identification of predictive biomarkers to guide patient selection. The experimental frameworks provided here offer a robust starting point for researchers to further dissect the intricate interplay between these compounds and the complex metabolic networks of cancer cells.

References

  • Ekelund, S., et al. (2001). Cellular pharmacodynamics of the cytotoxic guanidino-containing drug CHS 828. Comparison with methylglyoxal-bis(guanylhydrazone). European Journal of Pharmacology, 418(1-2), 15-23. [Link]

  • Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799-804. [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Johanson, V., et al. (2005). Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice. Neuroendocrinology, 82(3-4), 171-176. [Link]

  • Hansen, C. T., et al. (2000). Cyanoguanidine CHS 828 induces programmed cell death with apoptotic features in human breast cancer cells in vitro. Anticancer Research, 20(6B), 4211-4220. [Link]

  • Hovstadius, P., et al. (2004). Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines. Cancer Chemotherapy and Pharmacology, 53(1), 45-52. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Lövborg, H., et al. (2004). Multiparametric evaluation of apoptosis: effects of standard cytotoxic agents and the cyanoguanidine CHS 828. Journal of Biomolecular Screening, 9(4), 321-330. [Link]

  • Hovstadius, P., et al. (2010). Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. Cancer Chemotherapy and Pharmacology, 65(6), 1165-1172. [Link]

  • Larsson, R., et al. (2009). Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug. Cancer Genomics & Proteomics, 6(4), 221-227. [Link]

  • Hovstadius, P., et al. (2002). A Phase I study of CHS 828 in patients with solid tumor malignancy. Clinical Cancer Research, 8(9), 2843-2850. [Link]

  • Rodgers, L., & Cerione, R. A. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(13), 8747-8767. [Link]

  • Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799-804. [Link]

  • Audrito, V., et al. (2021). Targeting NAD+ metabolism: dual roles in cancer treatment. Cancers, 13(23), 6049. [Link]

  • ResearchGate. Structure of the NAMPT gene and protein. (A) The NAMPT gene contains 11... [Link]

  • Fujimoto, S., et al. (1982). [Antitumor effects of polyamine synthesis inhibitors based on major premise of treatment for human malignant tumor]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(10), 1778-1784. [Link]

  • Heiskanen, A., et al. (1985). Polyamine depletion results in impairment of polyribosome formation and protein synthesis before onset of DNA synthesis in mitogen-activated human lymphocytes. European Journal of Biochemistry, 152(1), 183-189. [Link]

  • ResearchGate. The pathway for polyamine biosynthesis. Enzymes are in italics and the... [Link]

  • ResearchGate. Polyamine biosynthetic pathway. | Download Scientific Diagram. [Link]

  • ResearchGate. Polyamine biosynthesis pathway. Note: ( ) The substance name... [Link]

  • ResearchGate. Polyamine biosynthesis pathway. Key to enzymes: 1, ornithine... [Link]

  • ResearchGate. Schematic view of NAMPT-mediated NAD + biosynthesis and NAD +... [Link]

  • Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. International Journal of Molecular Sciences, 19(7), 1867. [Link]

  • ResearchGate. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines. [Link]

  • ResearchGate. Patient characteristics and CHS 828 dosing and basic pharmacokinetics a. [Link]

  • ResearchGate. (PDF) Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. [Link]

  • Al-Gharaibeh, A., et al. (2021). Polyamines drive myeloid cell survival by buffering intracellular pH to promote immunosuppression in glioblastoma. Science Advances, 7(8), eabe9934. [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]

  • ResearchGate. Effect of MGBG on PAO activity in thymocytes before or after being... [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Wlodkowic, D., et al. (2011). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 740, 3-19. [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. [Link]

  • ResearchGate. Apoptosis determination of GB and GSC cells by flow cytometry. The... [Link]

  • Fallahi-Sichani, M., et al. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. Nature Biotechnology, 35(9), 859-867. [Link]

  • Richmond, A., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Cold Spring Harbor Protocols. (2018). Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry. [Link]

  • YouTube. (2021). Evaluating the B-NDG & NSG™ models in PDX and CDX tumor studies. [Link]

  • Fujimoto, S., et al. (1982). [Antitumor effects of polyamine synthesis inhibitors based on major premise of treatment for human malignant tumor]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(10), 1778-1784. [Link]

  • Choi, E., & Verdone, J. E. (2018). Next-Generation in vivo Modeling of Human Cancers. Frontiers in Oncology, 8, 433. [Link]

  • ResearchGate. Activity of CHS 828 expressed as IC 50 (concentration reducing SI to 50... [Link]

  • Al-Gharaibeh, A., et al. (2021). Polyamines drive myeloid cell survival by buffering intracellular pH to promote immunosuppression in glioblastoma. Science Advances, 7(8), eabe9934. [Link]

  • ResearchGate. IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … [Link]

  • PubMed. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes. [Link]

  • Al-Gharaibeh, A., et al. (2021). Polyamines drive myeloid cell survival by buffering intracellular pH to promote immunosuppression in glioblastoma. Science Advances, 7(8), eabe9934. [Link]

  • Bio-Rad. Analysis of Apoptosis by Flow-cytometry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-carbamimidoyl-2-methylguanidine (Metformin)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-carbamimidoyl-2-methylguanidine, a compound widely known in the pharmaceutical industry as Metformin.[1][2] As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench; it includes the safe management and disposal of the chemical entities we handle. Improper disposal of pharmaceutical compounds like Metformin can have significant environmental consequences and may violate federal and local regulations.[3][4] This document is designed to be your preferred source for laboratory safety and chemical handling, grounding every recommendation in scientific integrity and regulatory compliance.

Foundational Knowledge: Chemical Identity and Regulatory Oversight

This compound, or Metformin, is a biguanide derivative primarily used as an antihyperglycemic agent.[1][2] Unlike many compounds that are metabolized by the body, Metformin is largely excreted unchanged.[5][6] This property is a key reason for its detection in wastewater and surface waters, making its proper disposal a critical environmental concern.[5][7][8]

The disposal of pharmaceutical waste in the United States is governed by a framework of regulations primarily enforced by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[3][9][10][11] The foundational regulation is the Resource Conservation and Recovery Act (RCRA) , which provides the EPA with the authority to control hazardous waste from its creation to its disposal.[10][11][12]

While Metformin itself is not explicitly listed as an RCRA hazardous waste, facilities are responsible for determining if their specific waste stream exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[9][12] State and local regulations may also be more stringent than federal laws.[3] Therefore, the most prudent and compliant approach is to manage all pharmaceutical research waste through a licensed professional waste management service.

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, ensuring personal and environmental safety is paramount. A thorough risk assessment should be conducted based on the compound's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Handling this compound in its pure, solid form requires adherence to standard laboratory safety protocols to prevent skin and eye irritation.[13][14]

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.Protects against accidental splashes or aerosolized dust that can cause serious eye irritation.[13][14]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause skin irritation.[13][15]
Body Protection A lab coat or disposable coveralls.Protects skin and personal clothing from contamination.[13][16]
Respiratory Not typically required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of the compound, which is a potential route of exposure.[13][17]

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[13][14] An eyewash station and safety shower should be readily accessible.[13][14]

Disposal Decision Workflow

The following workflow provides a logical pathway for the compliant disposal of this compound from a research or laboratory setting. The overarching principle is to prevent its entry into the public sewer system and landfills.

DisposalWorkflow start Identify Waste: This compound (Pure compound, contaminated labware, solutions) segregate Segregate Waste from general lab trash and solvents start->segregate container Place in a Designated, Labeled, and Sealed Waste Container segregate->container decision Select Disposal Pathway container->decision pro_vendor Engage Licensed Pharmaceutical / Chemical Waste Vendor decision->pro_vendor  Recommended & Compliant prohibited Prohibited Disposal Methods decision->prohibited  Non-Compliant incineration High-Temperature Incineration at a Permitted Facility pro_vendor->incineration sewer Sewer / Drain Disposal (Leads to environmental contamination) prohibited->sewer trash General Trash Disposal (Risk of environmental leaching and non-compliance) prohibited->trash

Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol

This protocol details the actions required to prepare waste containing this compound for collection by a licensed waste disposal service. This is the most authoritative and environmentally sound method.[9][10]

Objective: To safely accumulate and store chemical waste in compliance with EPA and local regulations pending pickup.

Materials:

  • Appropriate PPE (see Table above)

  • Designated, leak-proof, and sealable waste container (e.g., HDPE drum or pail)

  • Waste label

Procedure:

  • Don PPE: Before handling any waste, put on your required Personal Protective Equipment.

  • Collect Waste: Gather all materials contaminated with this compound. This includes:

    • Expired or unused pure compound.

    • Contaminated labware (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Empty stock bottles (triple-rinse if required by your facility's EHS protocol, collecting the rinsate as chemical waste).

  • Contain Waste: Place all collected materials into the designated waste container.[14] Ensure the container is compatible with the chemical and will not degrade.

  • Seal and Label: Securely close the container. Affix a completed waste label. Proper labeling is a critical compliance point.

Table 2: Minimum Waste Container Labeling Requirements

Label FieldInformation RequiredPurpose
Generator Name/Address Your institution's name and address.Identifies the source of the waste as required by RCRA.[11]
Waste Name "this compound Waste" or "Metformin Waste". Include major components.Clearly identifies the contents for safe handling and disposal.
Hazard Characteristics Indicate if the waste is considered hazardous (e.g., Toxic, Irritant).Communicates potential dangers to handlers.
Accumulation Start Date The date the first item of waste was placed in the container.Tracks accumulation time to ensure compliance with storage time limits.
  • Store Appropriately: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Environmental Health & Safety (EHS) department.

  • Schedule Pickup: Coordinate with your EHS department or designated personnel to schedule a pickup by the facility's contracted hazardous waste vendor.

The Rationale: Environmental and Public Health Imperatives

The stringent protocols for pharmaceutical disposal are rooted in clear scientific evidence of environmental impact.

  • Environmental Persistence: As an emerging pollutant, Metformin is frequently detected in wastewater effluent and surface waters globally because it is not effectively removed by standard wastewater treatment processes.[4][7]

  • Ecological Impact: Studies have shown that the presence of Metformin in aquatic environments can have adverse effects on fish and other organisms, including potential endocrine disruption and reproductive issues.[5][8]

  • Public Health: While the risk from trace amounts in drinking water is currently considered low, the precautionary principle dictates that we minimize the introduction of any pharmaceutical into the water supply.[5] Prohibiting sewer disposal is the primary mechanism for achieving this.[10]

By adhering to these disposal procedures, you are not only ensuring regulatory compliance but are also acting as a responsible steward of the environment and a guardian of public health. This commitment to best practices is a hallmark of scientific excellence.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • Environmental Effects of Metformin Use.Research Computing, University of Minnesota.
  • The Ultimate Guide to Pharmaceutical Disposal in 2025.EasyRxCycle.
  • Pharmaceutical Waste & Medic
  • Types of Pharmaceutical Waste and How to Dispose of Them.VLS Environmental Solutions.
  • Pharmaceutical Waste Regulations: Policy and Procedure.Daniels Health.
  • METFORMIN: Are there impacts to my health and the environment?CAREX Canada.
  • Metformin as an emerging concern in wastewater: Occurrence, analysis and treatment methods.PubMed, Environmental Research.
  • Metformin: Environmental fate and effects study.Open Government Portal - Canada.ca.
  • Metformin as an Emerging Pollutant in the Aquatic Environment: Occurrence, Analysis, and Toxicity.
  • SAFETY DATA SHEET - Methylguanidine hydrochloride.Fisher Scientific.
  • SAFETY DATA SHEET - 1,1-Dimethylbiguanide hydrochloride.Fisher Scientific.
  • SAFETY DATA SHEET - 1-Acetylguanidine.TCI Chemicals.
  • Disposition of metformin (N,N-dimethylbiguanide) in man.PubMed.
  • Personal protective equipment for handling 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride.BenchChem.
  • 1,1-Dimethylbiguanide, Hydrochloride | CAS 1115-70-4.Santa Cruz Biotechnology.
  • Showing metabocard for 1,1-Dimethylbiguanide (HMDB0001921).
  • Guanidine, methyl-, hydrochloride SDS, 22661-87-6 Safety D

Sources

A Senior Application Scientist's Guide to Handling 1-Carbamimidoyl-2-Methylguanidine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents demands a meticulous and informed approach. This guide provides a comprehensive framework for the safe handling of 1-carbamimidoyl-2-methylguanidine, a biguanide compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of this writing, the procedural guidance herein is synthesized from established safety protocols for closely related guanidine compounds. It is imperative to always consult the specific SDS provided by your supplier before commencing any work.

The guanidine group is known to present several hazards, including the potential for skin and eye irritation, and can be harmful if ingested or inhaled[1][2][3]. Therefore, a robust safety plan is not merely a recommendation but a necessity for protecting personnel and ensuring the integrity of research.

Core Principles of Chemical Safety: Beyond PPE

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety culture in the hierarchy of controls. PPE is the final line of defense. The most effective safety strategies involve:

  • Engineering Controls : These are changes to the work environment to reduce hazards. For this compound, this primarily involves working within a certified chemical fume hood to minimize inhalation exposure, especially when handling the substance as a powder[1][4][5]. Ensure that an emergency eyewash station and safety shower are readily accessible[1][6][7].

  • Administrative Controls : These are procedural changes to reduce exposure. This includes minimizing the quantity of the chemical used, restricting access to authorized personnel, and providing thorough training on handling protocols.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to mitigate the risks associated with guanidine compounds. The following recommendations are based on the known hazards of this chemical class.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldRationale: Guanidine compounds can cause serious eye irritation[8][9][10]. Safety goggles are essential to protect against dust particles and splashes. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing[1][2].
Hand Protection Chemical-Resistant GlovesRationale: Direct skin contact can lead to irritation[8][9][11]. Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including corrosive bases like guanidine[1][3][12]. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact[1].
Body Protection Laboratory Coat or Disposable GownRationale: A lab coat or gown is mandatory to protect skin and personal clothing from contamination[1][6][7]. For tasks with a significant splash hazard, an impervious chemical apron should be worn over the lab coat[6].
Respiratory Protection NIOSH/MSHA Approved RespiratorRationale: Inhalation of dusts must be avoided[7][8][12]. While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required when handling the powder outside of a fume hood, during large-scale transfers, or when dust generation is likely[2][5]. The specific type of respirator should be determined by a workplace exposure assessment.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination.

Preparation
  • Designate the Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered[1].

  • Verify Emergency Equipment: Confirm that a calibrated fire extinguisher, spill kit, and functional eyewash station and safety shower are immediately accessible[1][6].

  • Assemble Materials: Have all necessary equipment, including non-sparking tools like spatulas for solid transfer, within the designated area before introducing the chemical.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.

Handling Procedure
  • Minimize Dust: When handling the solid form, use tools like a spatula or scoop to transfer the powder. Avoid pouring, which can generate airborne dust[1][8].

  • Maintain Containment: Keep containers of this compound tightly closed when not in use[1][6][12].

  • Avoid Contact: Be meticulous in avoiding contact with skin, eyes, and clothing[12]. Do not breathe in dust[6][12].

  • Practice Good Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking[6][12][13].

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_risk 1. Risk Assessment & SDS Review prep_area 2. Designate & Prepare Fume Hood prep_risk->prep_area prep_ppe 3. Don Appropriate PPE prep_area->prep_ppe handle_transfer 4. Transfer Chemical (Minimize Dust) prep_ppe->handle_transfer handle_use 5. Perform Experimental Work handle_transfer->handle_use handle_close 6. Securely Close Container handle_use->handle_close cleanup_decon 7. Decontaminate Work Area handle_close->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff disp_label 11. Label Waste Container cleanup_waste->disp_label cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_store 12. Store in Designated Area disp_label->disp_store disp_pickup 13. Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

Spill and Disposal Plan

Accidents can happen, but a prepared response minimizes risk.

Spill Response
  • Evacuate and Notify: For large spills, evacuate the immediate area and notify your laboratory supervisor and Environmental Health & Safety (EHS) department[4].

  • Containment: For small, manageable spills, and only if it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, earth) from a spill kit. Avoid creating dust[1][4].

  • Cleanup: While wearing appropriate PPE, carefully scoop or sweep up the spilled material and place it into a labeled, sealed hazardous waste container[1][4].

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance[1].

  • Waste Segregation: Collect all waste materials, including contaminated PPE and absorbent materials, in a labeled, sealed hazardous waste container[1][4]. Do not mix with other waste streams unless directed by your institution's EHS department.

  • Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound") and any associated hazard warnings.

  • EHS Coordination: The final step is to coordinate with your institution's EHS department for pickup and disposal. Always follow all institutional, local, state, and federal regulations for hazardous waste disposal[1][4].

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability—not only in your results but in your commitment to a safe and responsible research environment.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. Benchchem.
  • Personal protective equipment for handling 2-[2-(azocan-1-yl)ethyl]guanidine. Benchchem.
  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
  • Material Safety Data Sheet - Guanidine Nitr
  • Guanidine hydrochloride. Apollo Scientific.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Material Safety Data Sheet - Guanidine Hydrochloride, 98%. Cole-Parmer.
  • SAFETY D
  • SAFETY D
  • Guanidine Thiocyan
  • SAFETY D
  • SAFETY DATA SHEET Guanidine Hydrochloride Formul
  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.
  • Guanidine thiocyanate - SAFETY D
  • Methylguanidine hydrochloride | C2H8ClN3 | CID 146724. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-carbamimidoyl-2-methylguanidine
Reactant of Route 2
Reactant of Route 2
1-carbamimidoyl-2-methylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.